Product packaging for Fuberidazole(Cat. No.:CAS No. 3878-19-1)

Fuberidazole

Cat. No.: B1674173
CAS No.: 3878-19-1
M. Wt: 184.19 g/mol
InChI Key: UYJUZNLFJAWNEZ-UHFFFAOYSA-N
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Description

Fuberidazole is a crystalline powder. Used in cereal seed dressing and fungicidal non-mercurial seed dressing with special action against fusarium. Not registered as a pesticide in the U.S. (EPA, 1998)
This compound is a ring assembly consisting of benzimidazole substituted at position 2 by a 2-furyl group. A fungicide used as a seed treatment to control Fusarium spp. in cereals. It has a role as an antifungal agrochemical. It is a member of benzimidazoles, a member of furans and a benzimidazole fungicide.
fumigant;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B1674173 Fuberidazole CAS No. 3878-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)-1H-benzimidazole
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InChI

InChI=1S/C11H8N2O/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13)
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InChI Key

UYJUZNLFJAWNEZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3
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Molecular Formula

C11H8N2O
Record name FUBERIDAZOLE
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DSSTOX Substance ID

DTXSID4041995
Record name Fuberidazole
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Molecular Weight

184.19 g/mol
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Physical Description

Fuberidazole is a crystalline powder. Used in cereal seed dressing and fungicidal non-mercurial seed dressing with special action against fusarium. Not registered as a pesticide in the U.S. (EPA, 1998)
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CAS No.

3878-19-1
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Melting Point

536 to 550 °F decomposes (EPA, 1998)
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Foundational & Exploratory

Fuberidazole's Mechanism of Action on β-Tubulin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole, a member of the benzimidazole class of fungicides, exerts its biological activity by disrupting microtubule function through direct interaction with β-tubulin. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound and related benzimidazoles on β-tubulin. It details the inhibition of microtubule polymerization, discusses the putative binding site, and summarizes key quantitative data from in vitro studies. Furthermore, this guide outlines detailed experimental protocols for assays relevant to the study of this compound-tubulin interactions and presents visual representations of the mechanism and experimental workflows using Graphviz diagrams. Due to the limited availability of specific quantitative data for this compound, data from the closely related and well-studied benzimidazoles, carbendazim and benomyl, are included as representative examples to illustrate the binding affinity and inhibitory concentrations.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play crucial roles in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function. Consequently, tubulin has emerged as a key target for the development of a wide range of therapeutic agents, including anticancer drugs and fungicides.

This compound is a systemic fungicide belonging to the benzimidazole chemical class. Its mode of action involves the inhibition of mitosis and cell division in fungal pathogens[1]. This antimitotic activity is achieved by interfering with the assembly of β-tubulin into functional microtubules, thereby disrupting the formation of the mitotic spindle. Understanding the precise molecular interactions between this compound and β-tubulin is critical for the rational design of novel, more effective antifungal agents and for overcoming potential resistance mechanisms.

This guide provides a detailed technical examination of the mechanism of action of this compound on β-tubulin, intended for researchers and professionals in the fields of biochemistry, mycology, and drug development.

Mechanism of Action

The primary mechanism of action of this compound and other benzimidazoles is the inhibition of microtubule polymerization. By binding to β-tubulin subunits, these compounds disrupt the assembly of αβ-tubulin heterodimers into protofilaments and, subsequently, into microtubules. This disruption leads to a cascade of downstream effects, culminating in the arrest of the cell cycle at the G2/M phase and ultimately, inhibition of fungal growth.

Inhibition of Microtubule Polymerization

This compound and its chemical relatives directly interfere with the elongation of microtubules. This inhibition has been demonstrated in vitro using purified tubulin. While specific data for this compound is limited, studies on carbendazim and benomyl show a concentration-dependent inhibition of tubulin polymerization[1][2][3][4]. For instance, carbendazim has been shown to inhibit the polymerization of purified bovine brain tubulin with an IC50 of approximately 70 µM[3]. Similarly, benomyl inhibits brain tubulin polymerization with an IC50 in the range of 70-75 µM[1][2]. These compounds do not typically induce depolymerization of existing microtubules but rather prevent the addition of new tubulin dimers to the growing microtubule ends[5].

Binding to β-Tubulin

Benzimidazoles, including this compound, selectively bind to the β-tubulin subunit. While a high-resolution crystal structure of this compound or other classic benzimidazoles complexed with tubulin is not yet available, competitive binding assays and mutational analyses have provided insights into the putative binding site. Studies have shown that thiabendazole, a related benzimidazole, competitively inhibits the binding of radiolabeled carbendazim to fungal tubulin, suggesting they share a common or overlapping binding site[6].

This binding is characterized by moderate affinity. For example, carbendazim binds to mammalian tubulin with a dissociation constant (Kd) of 42.8 ± 4.0 μM[4][7]. Benomyl has been reported to bind to brain tubulin with a Kd of 11.9 ± 1.2 μM[1][2].

Resistance Mechanisms

Resistance to benzimidazole fungicides in fungal populations is a significant agricultural concern. The primary mechanism of resistance involves point mutations in the gene encoding β-tubulin. These mutations alter the amino acid sequence of the protein, leading to reduced binding affinity of the fungicide. Common mutations conferring resistance are found at specific amino acid positions, such as 198 and 200.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of representative benzimidazoles with tubulin. It is important to note that specific data for this compound is scarce in publicly available literature. Therefore, data for carbendazim and benomyl are presented as proxies.

Table 1: Binding Affinity of Benzimidazoles to Tubulin

CompoundTubulin SourceMethodDissociation Constant (Kd)Reference
CarbendazimMammalianFluorescence Spectroscopy42.8 ± 4.0 μM[4][7]
BenomylBrainFluorescence Spectroscopy11.9 ± 1.2 μM[1][2]

Table 2: Inhibition of Tubulin Polymerization by Benzimidazoles

CompoundTubulin SourceMethodIC50Reference
CarbendazimPurified Bovine BrainTurbidimetry~70 µM[3]
BenomylBrainTurbidimetry/Sedimentation70-75 µM[1][2][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound and related compounds with β-tubulin.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in turbidity as a result of microtubule formation from soluble tubulin dimers.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound (or other test compounds) dissolved in DMSO

  • Temperature-controlled 96-well plate spectrophotometer

Protocol:

  • Prepare the tubulin polymerization reaction mixture on ice. For a standard 100 µL reaction, combine:

    • General Tubulin Buffer

    • Glycerol to a final concentration of 10% (v/v)

    • GTP to a final concentration of 1 mM

    • Purified tubulin to a final concentration of 3 mg/mL

  • Add the desired concentration of this compound or control vehicle (DMSO) to the reaction mixture. The final DMSO concentration should be kept constant across all samples (e.g., 1%).

  • Pre-warm a 96-well microplate to 37°C.

  • Transfer 100 µL of the reaction mixture to the pre-warmed wells.

  • Immediately place the plate in the spectrophotometer, pre-set to 37°C.

  • Monitor the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • The rate of polymerization can be determined from the slope of the linear phase of the absorbance curve. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50%.

Tubulin Binding Assay (Fluorescence Quenching)

This method measures the binding of a ligand to tubulin by observing the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

Materials:

  • Purified tubulin

  • Binding Buffer (e.g., 25 mM PIPES, 3 mM MgSO₄, 1 mM EGTA, pH 6.8)

  • This compound (or other test compounds) dissolved in DMSO

  • Spectrofluorometer

Protocol:

  • Prepare a solution of purified tubulin (e.g., 2 µM) in the binding buffer.

  • Place the tubulin solution in a quartz cuvette and allow it to equilibrate at 25°C in the spectrofluorometer.

  • Set the excitation wavelength to 295 nm and record the emission spectrum from 310 nm to 400 nm to determine the initial fluorescence intensity. The maximum emission is typically around 330-340 nm.

  • Add increasing concentrations of this compound to the tubulin solution, incubating for a set time (e.g., 5-10 minutes) after each addition to allow for binding to reach equilibrium.

  • Record the fluorescence emission spectrum after each addition.

  • Correct the fluorescence intensity for the inner filter effect if the compound absorbs at the excitation or emission wavelengths.

  • The binding constant (Kd) can be calculated by fitting the fluorescence quenching data to the Stern-Volmer equation or other appropriate binding models.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.

Fuberidazole_Mechanism cluster_0 Cellular Environment This compound This compound Tubulin_Dimer αβ-Tubulin Dimer This compound->Tubulin_Dimer Binds to β-subunit Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization (Inhibited) Spindle Mitotic Spindle Microtubule->Spindle Assembly (Disrupted) Cell_Cycle_Arrest G2/M Arrest Spindle->Cell_Cycle_Arrest Leads to Fungal_Growth_Inhibition Fungal Growth Inhibition Cell_Cycle_Arrest->Fungal_Growth_Inhibition

Caption: Mechanism of action of this compound on β-tubulin.

Experimental_Workflow cluster_1 In Vitro Assays cluster_2 Tubulin Polymerization Assay cluster_3 Tubulin Binding Assay (Fluorescence Quenching) start Start tubulin_prep Prepare Purified Tubulin Solution start->tubulin_prep compound_prep Prepare this compound Stock Solution start->compound_prep mix_poly Mix Tubulin, GTP, and this compound tubulin_prep->mix_poly measure_initial_fluo Measure Initial Tryptophan Fluorescence tubulin_prep->measure_initial_fluo compound_prep->mix_poly titrate Titrate with This compound compound_prep->titrate incubate_37 Incubate at 37°C mix_poly->incubate_37 measure_abs Measure Absorbance at 340 nm incubate_37->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50 end End calc_ic50->end measure_initial_fluo->titrate measure_fluo_change Measure Fluorescence Quenching titrate->measure_fluo_change calc_kd Calculate Kd measure_fluo_change->calc_kd calc_kd->end

Caption: Experimental workflow for studying this compound-tubulin interaction.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Fuberidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for fuberidazole, a benzimidazole-based fungicide. The document details the core chemical reactions, starting materials, and experimental protocols. Quantitative data is presented in structured tables for clarity, and a visual representation of the synthesis pathway is provided using the DOT language for Graphviz.

Core Synthesis Pathway: Phillips-Ladenburg Condensation

The most common and industrially relevant method for synthesizing this compound is through the Phillips-Ladenburg condensation reaction. This pathway involves the reaction of o-phenylenediamine with furfural, which undergoes a cyclocondensation to form the benzimidazole ring system. This method is a cornerstone of benzimidazole synthesis due to its efficiency and the ready availability of the starting materials.

The reaction proceeds in two conceptual steps:

  • Schiff Base Formation: The initial reaction between one of the amino groups of o-phenylenediamine and the aldehyde group of furfural forms a Schiff base intermediate.

  • Cyclization and Aromatization: The second amino group of the diamine then attacks the imine carbon, leading to an intramolecular cyclization. Subsequent dehydration and aromatization result in the stable benzimidazole ring of this compound.

Various catalysts and reaction conditions can be employed to optimize this process, including the use of mineral acids, Lewis acids, or heterogeneous catalysts, and conducting the reaction under conventional heating or microwave irradiation.

Starting Materials

The primary starting materials for the core synthesis of this compound are:

Starting MaterialChemical FormulaMolar Mass ( g/mol )Role in Reaction
o-PhenylenediamineC₆H₈N₂108.14Provides the benzene and imidazole nitrogen atoms
FurfuralC₅H₄O₂96.08Provides the furan ring and the C2 of imidazole

Experimental Protocol: A Representative Synthesis

While specific industrial protocols are proprietary, the following laboratory-scale synthesis of a this compound derivative provides a detailed and representative experimental procedure. This protocol is adapted from the synthesis of fluorine-rich this compound derivatives and can be considered a general method for the condensation of a substituted o-phenylenediamine with a substituted furfural.

Step 1: Condensation and Cyclization

  • To a stirred solution of a substituted 1,2-diaminobenzene (10 mmol) in polyethylene glycol (PEG-400), add the corresponding substituted furan-2-carbaldehyde (10 mmol).

  • Heat the reaction mixture to 80–85°C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to obtain the crude product.

  • Purify the crude product using column chromatography with a mobile phase of hexane:ethyl acetate to yield the 2-(furan-2-yl)-1H-benzo[d]imidazole derivative.

A study on the synthesis of 2-substituted benzimidazoles using a gold nanoparticle catalyst provides an alternative approach. In this method, o-phenylenediamine (0.3 mmol) and 2-furaldehyde (0.3 mmol) are stirred with a Au/TiO₂ catalyst (1 mol % Au) in a solvent mixture of CHCl₃:MeOH (3:1) at 25°C for 2 hours.[1]

ParameterValue
Reactant Ratio1:1 molar ratio of diamine to aldehyde
SolventPolyethylene glycol (PEG-400)
Temperature80–85°C
Reaction TimeMonitored by TLC (typically a few hours)
Purification MethodColumn Chromatography (Hexane:Ethyl Acetate)

Quantitative Data for a Representative this compound Derivative Synthesis

The following table summarizes the yields for the synthesis of various fluorinated this compound derivatives, which demonstrates the efficiency of the condensation reaction.[2]

CompoundYield (%)Melting Point (°C)
4,5,6-Trifluoro-2-(4-fluorofuran-2-yl)-1H-benzo[d]imidazole81%149–153
2-(4-Chlorofuran-2-yl)-4,5,6-trifluoro-1H-benzo[d]imidazole82%156–157
4,5,6-Trifluoro-2-(4-iodofuran-2-yl)-1H-benzo[d]imidazole80%167–168
2-(4-Chlorofuran-2-yl)-1-ethyl-4,5,6-trifluoro-1H-benzo[d]imidazole65%151–154

Visualization of the Synthesis Pathway

The following diagram illustrates the core synthesis pathway of this compound from o-phenylenediamine and furfural.

Fuberidazole_Synthesis OPD o-Phenylenediamine Intermediate Schiff Base Intermediate (transient) OPD->Intermediate + Furfural (Condensation) Furfural Furfural This compound This compound (2-(Furan-2-yl)-1H-benzo[d]imidazole) Intermediate->this compound Intramolecular Cyclization & Dehydration Synthesis_Workflow Start Starting Materials: o-Phenylenediamine & Furfural Reaction Reaction: Condensation & Cyclization (e.g., in PEG-400 at 80-85°C) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

References

Fexaramine: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3878-19-1

Introduction: Fexaramine is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Initially identified through high-throughput screening of a natural product-like library, fexaramine has garnered significant attention as a therapeutic candidate for a range of metabolic and inflammatory disorders.[3] A key characteristic of fexaramine is its predominantly gut-restricted activity, which minimizes systemic exposure and potentially reduces the side effects observed with systemic FXR agonists.[2][4] This in-depth guide provides a comprehensive review of the scientific literature on fexaramine, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Pharmacological Profile and Quantitative Data

Fexaramine distinguishes itself with a high affinity and selectivity for the farnesoid X receptor (FXR), showing a 100-fold greater affinity for FXR compared to natural compounds.[1][5] Its primary mechanism of action is as an FXR agonist, with a notable characteristic of being gut-restricted. This localized action in the intestines helps to minimize systemic side effects.[2][4]

Below is a summary of the key quantitative data reported for fexaramine and its analogues.

CompoundEC50 (Cell-based Assay)Receptor SpecificityReference
Fexaramine 25 nMSelective for FXR over PXR, CAR, and VDR[1][2]
Fexarine38 nMNot specified[1]
Fexarene36 nMNot specified[1]
SRI-1377 nMNot specified[1]
SRI-2343 nMNot specified[1]
GW406480 nMHigh-affinity ligand for FXR[1]

Mechanism of Action and Signaling Pathways

Fexaramine exerts its effects by binding to and activating FXR, a ligand-activated transcription factor. This activation initiates a cascade of signaling events that modulate the expression of numerous genes involved in metabolic and inflammatory processes.

FXR-Mediated Gene Regulation in Metabolic Homeostasis

Upon oral administration, fexaramine primarily acts on FXR in the intestinal tract.[2][5] This localized activation triggers the release of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[5][6] FGF15 then enters the portal circulation and signals in the liver to regulate bile acid synthesis and glucose metabolism.

Fexaramine_Metabolic_Pathway Fexaramine Fexaramine (Oral) Intestine Intestinal Enterocytes Fexaramine->Intestine FXR_Int FXR Activation Intestine->FXR_Int FGF15 FGF15 Secretion FXR_Int->FGF15 PortalVein Portal Vein FGF15->PortalVein Liver Hepatocytes PortalVein->Liver FGFR4 FGFR4 Activation Liver->FGFR4 SHP SHP Induction FGFR4->SHP Gluconeogenesis ↓ Gluconeogenesis FGFR4->Gluconeogenesis CYP7A1 CYP7A1 Inhibition SHP->CYP7A1 BileAcid ↓ Bile Acid Synthesis CYP7A1->BileAcid

Caption: Fexaramine's gut-restricted FXR activation and subsequent signaling cascade.

Inhibition of Osteoclast Differentiation

Recent studies have revealed a role for fexaramine in bone metabolism. It has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[7][8] This effect is mediated through the downregulation of the NFATc1 signaling pathway.[7][8] Fexaramine achieves this by interfering with the RANKL-induced phosphorylation of p38, ERK, and GSK3β, which are upstream kinases that regulate the expression of c-Fos and NFATc1, key transcription factors for osteoclastogenesis.[7]

Fexaramine_Osteoclast_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK p38 p38 RANK->p38 ERK ERK RANK->ERK GSK3b GSK3β RANK->GSK3b cFos c-Fos p38->cFos ERK->cFos NFATc1 NFATc1 GSK3b->NFATc1 cFos->NFATc1 Osteoclast Osteoclast Differentiation NFATc1->Osteoclast Fexaramine Fexaramine Fexaramine->p38 Fexaramine->ERK Fexaramine->GSK3b

References

An In-depth Technical Guide to Fuberidazole: Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole, a benzimidazole fungicide, has long been recognized for its efficacy against a variety of fungal pathogens, primarily through the disruption of microtubule assembly. This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, delving into their synthesis, biological activities, and mechanisms of action. A significant focus is placed on the structure-activity relationships (SAR) that govern their antifungal and, more recently discovered, anticancer properties. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and development.

Introduction

This compound, chemically known as 2-(2'-furyl)benzimidazole, belongs to the benzimidazole class of compounds, which are characterized by a fused benzene and imidazole ring system.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[2][3] The primary application of this compound has been in agriculture as a systemic fungicide, particularly effective against Fusarium species.[1] Its mechanism of action, like other benzimidazoles, involves the inhibition of β-tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest and inhibition of fungal growth.

Recent research has expanded the potential therapeutic applications of this compound derivatives beyond agriculture. Notably, novel fluorine-rich analogues have demonstrated promising activity as inhibitors of hypoxic cancer cells.[2][4] This has opened new avenues for the development of this compound-based compounds in oncology.

This guide aims to provide a detailed technical overview of this compound analogues and derivatives, focusing on their synthesis, quantitative biological data, and the underlying molecular pathways they modulate.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound scaffold and its derivatives generally involves the condensation of an o-phenylenediamine with a furan-2-carboxaldehyde or a related carboxylic acid derivative.[3] Variations in the substituents on both the o-phenylenediamine and the furan moiety allow for the generation of a diverse library of analogues.

General Synthesis of Fluorine-Rich this compound Derivatives

A common synthetic route to produce fluorine-rich this compound derivatives involves a two-step process.[2] The first step is the condensation of a halo-substituted furfural with 4,5,6-trifluorobenzene-1,2-diamine. The subsequent step involves the alkylation of the benzimidazole nitrogen.[2]

Experimental Protocol: Synthesis of 4,5,6-Trifluoro-2-(4-fluorofuran-2-yl)-1H-benzo[d]imidazole (Compound 5a) [2]

  • Step 1: Synthesis of the Benzimidazole Core. To a stirred solution of 4,5,6-trifluorobenzene-1,2-diamine (10 mmol) in polyethylene glycol (PEG400), halo-substituted furfural (10 mmol) is added. The reaction mixture is heated to 80-85°C and monitored by thin-layer chromatography (TLC). Following completion, the reaction is worked up with water to yield the crude product, which is then purified.

  • Step 2: Alkylation (if required). The product from Step 1 (10 mmol) is stirred with an equimolar amount of sodium hydride (NaH) in acetone for one hour. The desired alkyl halide (10 mmol) is then added, and the mixture is agitated for an additional five hours at room temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is dissolved in water and extracted with dichloromethane. The organic extract is dried over anhydrous sodium sulfate and purified by silica gel chromatography.

Synthesis of 2,5-Disubstituted Furan Derivatives of Benzimidazole

The synthesis of furan derivatives with substituents at the 5-position of the furan ring can be achieved through the condensation of appropriately substituted furan-2-carbaldehydes with o-phenylenediamines.[5] For instance, 5-(4-nitrophenyl) or 5-(4-chlorophenyl) furan-2-carbaldehydes can be reacted with 2-cyanomethylbenzimidazole in the presence of a base like piperidine to yield acrylonitrile-substituted derivatives.[5]

Experimental Protocol: Synthesis of Acrylonitrile Substituted 2,5-Difurane Benzimidazole Derivatives [5]

  • 5-(4-nitro/chlorophenyl) substituted furan-2-carbaldehydes and 2-cyanomethylbenzimidazole are condensed in absolute ethanol with piperidine acting as a base. The reaction yields the corresponding acrylonitrile derivatives.

Synthesis of 5-Nitro-substituted Benzimidazoles

5-Nitro-substituted benzimidazole derivatives can be synthesized by refluxing 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes in dimethoxyethane in the presence of sodium metabisulfite as an oxidizing agent.[6]

Experimental Protocol: General Synthesis of 5-Nitro Benzimidazole Derivatives [6]

  • A mixture of 4-nitro-1,2-phenylenediamine and a substituted aromatic aldehyde is refluxed in dimethoxyethane. Sodium metabisulfite is used as an oxidizing agent to facilitate the cyclization and formation of the benzimidazole ring.

Biological Activity and Quantitative Data

The biological activity of this compound and its derivatives has been evaluated against a range of fungal pathogens and cancer cell lines. The following tables summarize the available quantitative data to facilitate comparison and analysis of structure-activity relationships.

Anticancer Activity of Fluorine-Rich this compound Derivatives

A series of sixteen fluorine-rich this compound derivatives were synthesized and evaluated for their cytotoxic properties against the human breast cancer cell line MCF-7 under hypoxic conditions.[2] Several compounds demonstrated promising activity.[2]

CompoundR1R2R3R4IC50 (µM) against MCF-7[2]
5a HHFH1.023
5b CH3HFH>100
5c C2H5HFH85.3
5d i-PrHFH62.5
5e HClHH1.04
5f CH3ClHH>100
5g C2H5ClHH90.1
5h i-PrClHH56.2
5i HBrHH25.6
5j CH3BrHH>100
5k C2H5BrHH>100
5l i-PrBrHH>100
5m HIHH45.3
5n CH3IHHInactive
5o C2H5IHH>100
5p i-PrIHH>100

Table 1: In vitro cytotoxicity of fluorine-rich this compound derivatives against hypoxic MCF-7 cells.

Antifungal and Germicidal Activity

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogues is the inhibition of β-tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and can subsequently induce apoptosis.[8][9]

dot

Fuberidazole_Pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_signaling Signaling Cascade This compound This compound & Analogues Tubulin β-Tubulin This compound->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Mitotic Checkpoint Activation p53 p53 Activation Microtubule->p53 NFkB NF-κB Pathway Activation Microtubule->NFkB Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitotic Catastrophe p21 p21 (Waf1/Cip1) Upregulation p53->p21 CDK1 CDK1/Cyclin B Inhibition p21->CDK1 Inhibition Fas Fas Expression Upregulation NFkB->Fas Caspase Caspase Activation Fas->Caspase Extrinsic Pathway Caspase->Apoptosis

Caption: Signaling pathway of this compound-induced cell cycle arrest and apoptosis.

The disruption of microtubules triggers a cascade of downstream signaling events. In some cancer cells, this can lead to a G1 and G2 arrest associated with an increase in the expression of p21, a cyclin-dependent kinase inhibitor.[2][10] The activation of the p53 tumor suppressor pathway can also be a consequence of microtubule disruption. Furthermore, tubulin polymerization inhibitors have been shown to induce apoptosis through the upregulation of Fas expression, mediated by the NF-κB signaling pathway, leading to the activation of caspases.[9]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole and furan rings.

  • Substitution on the Benzimidazole Nitrogen (N1): For the fluorine-rich anticancer derivatives, substitution at the N1 position with alkyl groups larger than a proton (e.g., methyl, ethyl, isopropyl) generally leads to a decrease or loss of activity.[2] The unsubstituted N-H appears to be important for activity.[2]

  • Substitution on the Furan Ring: The presence of electron-withdrawing groups, such as halogens (F, Cl, Br, I), on the furan ring is crucial for the anticancer activity of the fluorine-rich derivatives.[2]

  • Substitution on the Benzene Ring: The introduction of substituents on the benzene ring of the benzimidazole core can modulate the germicidal and antifungal properties of the compounds.[7]

dot

SAR_Workflow cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Fuberidazole_Core This compound Scaffold N1_Sub N1-Substitution (Benzimidazole) Fuberidazole_Core->N1_Sub Furan_Sub Furan Ring Substitution Fuberidazole_Core->Furan_Sub Benzene_Sub Benzene Ring Substitution Fuberidazole_Core->Benzene_Sub Anticancer Anticancer Activity N1_Sub->Anticancer H > Alkyl Furan_Sub->Anticancer Electron-withdrawing groups enhance Antifungal Antifungal Activity Benzene_Sub->Antifungal Modulates activity

Caption: Structure-Activity Relationship (SAR) workflow for this compound derivatives.

Conclusion

This compound and its structural analogues represent a versatile class of compounds with significant biological activities. While their primary role has been in antifungal applications, recent discoveries of their potent anticancer properties have opened up new therapeutic possibilities. The core benzimidazole-furan scaffold allows for extensive chemical modification, enabling the fine-tuning of their biological profiles. The detailed synthetic protocols and quantitative biological data presented in this guide provide a solid foundation for further research and development in this area. The elucidation of the downstream signaling pathways triggered by microtubule disruption offers new targets for combination therapies and a deeper understanding of the cellular response to these agents. Future work should focus on expanding the library of this compound derivatives, conducting comprehensive in vivo studies, and further exploring their potential in oncology and infectious diseases.

References

Beyond the Fungicide: An In-depth Technical Guide to the Expanding Biological Activities of Fuberidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole, a benzimidazole-based compound, is well-established for its potent antifungal properties, primarily through the inhibition of fungal β-tubulin polymerization.[1] However, emerging research on its derivatives suggests a broader spectrum of biological activities, notably in the realm of oncology. This technical guide synthesizes the current understanding of this compound's bioactivity beyond its antifungal effects, with a focus on the potential anticancer applications of its derivatives. While direct evidence for the parent compound's efficacy in these areas remains limited, the data from related structures provide a compelling rationale for further investigation. This document details the cytotoxic effects of this compound derivatives against cancer cells, explores the potential mechanisms of action, and provides comprehensive experimental protocols for key assays in the field. The anti-parasitic potential, inferred from the activity of other benzimidazoles, is also discussed as a prospective area of research.

Anticancer Activity of this compound Derivatives

Recent studies have focused on the synthesis and evaluation of novel this compound derivatives, revealing significant cytotoxic activity against various cancer cell lines, particularly under hypoxic conditions characteristic of solid tumors.[2][3][4]

Cytotoxicity Against Hypoxic Cancer Cells

A series of sixteen newly synthesized this compound derivatives were evaluated for their in vitro anticancer potential against hypoxic MCF-7 breast cancer cells. Several of these compounds demonstrated promising cytotoxicity.[2][3] The half-maximal inhibitory concentration (IC50) values for the most active derivatives are summarized in the table below.

CompoundCell LineConditionIC50 (µM)Reference
Derivative 5aMCF-7Hypoxic~25[2]
Derivative 5eMCF-7Hypoxic~50[2]
Derivative 5hMCF-7Hypoxic~50[2]
Derivative 5iMCF-7Hypoxic~50[2]
Tirapazamine (Control)MCF-7Hypoxic~15[2]

Table 1: Cytotoxicity (IC50) of selected this compound derivatives against hypoxic MCF-7 cells.

Induction of DNA Damage

The anticancer mechanism of these derivatives appears to involve the induction of DNA damage.[2] Treatment of hypoxic MCF-7 cells with derivatives 5g , 5i , and 5m led to a significant increase in the phosphorylation of H2AX at Ser139, a marker of DNA double-strand breaks.[2] Compound 5m was particularly effective, increasing DNA damage by 1.5-fold compared to the control.[2]

Apoptosis and Cell Cycle Arrest

While the this compound derivatives showed potent cytotoxicity and induced DNA damage, a corresponding increase in the activity of caspase 3/7, key executioners of apoptosis, was not observed in hypoxic MCF-7 cells after 24 and 48 hours of treatment.[2] This suggests that the cell death mechanism may be caspase-independent or that apoptosis occurs at later time points. Other benzimidazole derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through mitochondrial-dependent pathways in various cancer cells.[5][6] This suggests a potential mechanism for this compound and its derivatives that warrants further investigation.

Potential Anti-parasitic Activity

The benzimidazole scaffold is a common feature in a number of anti-parasitic drugs.[7] For instance, fexinidazole, another benzimidazole derivative, has demonstrated efficacy against Trypanosoma brucei, the causative agent of sleeping sickness, and shows promise against Leishmania species.[8][9][10] While no direct studies on the anti-parasitic activity of this compound have been published, the known efficacy of structurally related compounds suggests that this is a promising area for future research.

Experimental Protocols

WST-1 Cell Viability Assay

This colorimetric assay is used to assess cell proliferation and cytotoxicity.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. This bioreduction is largely dependent on the glycolytic production of NAD(P)H in viable cells. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere.

  • Gently shake the plate to ensure homogeneous distribution of the formazan.

  • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

  • Calculate the percentage of cell viability relative to untreated control cells.

G cluster_0 Cell Seeding and Treatment cluster_1 WST-1 Assay cluster_2 Data Analysis Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Add WST-1 Reagent Add WST-1 Reagent Add Compound->Add WST-1 Reagent Incubate (1-4h) Incubate (1-4h) Add WST-1 Reagent->Incubate (1-4h) Measure Absorbance (450nm) Measure Absorbance (450nm) Incubate (1-4h)->Measure Absorbance (450nm) Calculate % Viability Calculate % Viability Measure Absorbance (450nm)->Calculate % Viability

WST-1 Cell Viability Assay Workflow.
Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key biomarkers of apoptosis.

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity, luciferase activity, and cell lysis. The addition of the single Caspase-Glo® 3/7 Reagent results in cell lysis, followed by caspase cleavage of the substrate, which liberates aminoluciferin, a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase activity present.

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with the test compound for the desired time.

  • Allow the plate to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 30 minutes to 3 hours.

  • Measure the luminescence of each sample using a luminometer.

  • Express the results as fold change in caspase activity compared to the untreated control.

G cluster_0 Cell Treatment cluster_1 Caspase-Glo® 3/7 Assay cluster_2 Data Analysis Treat Cells with Compound Treat Cells with Compound Add Reagent Add Reagent Treat Cells with Compound->Add Reagent Incubate (0.5-3h) Incubate (0.5-3h) Add Reagent->Incubate (0.5-3h) Measure Luminescence Measure Luminescence Incubate (0.5-3h)->Measure Luminescence Calculate Fold Change Calculate Fold Change Measure Luminescence->Calculate Fold Change

Caspase-Glo® 3/7 Apoptosis Assay Workflow.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI that binds is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Protocol:

  • Culture and treat cells with the test compound for the desired duration.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to model the cell cycle distribution from the DNA content histogram.

G Cell Culture & Treatment Cell Culture & Treatment Harvest & Wash Cells Harvest & Wash Cells Cell Culture & Treatment->Harvest & Wash Cells Fixation (70% Ethanol) Fixation (70% Ethanol) Harvest & Wash Cells->Fixation (70% Ethanol) Wash Cells Wash Cells Fixation (70% Ethanol)->Wash Cells PI/RNase Staining PI/RNase Staining Wash Cells->PI/RNase Staining Flow Cytometry Analysis Flow Cytometry Analysis PI/RNase Staining->Flow Cytometry Analysis Cell Cycle Modeling Cell Cycle Modeling Flow Cytometry Analysis->Cell Cycle Modeling

Cell Cycle Analysis Workflow.

Signaling Pathways

Based on the observed DNA damage and the known mechanisms of other benzimidazole derivatives, a hypothetical signaling pathway for the anticancer effects of this compound derivatives can be proposed. Upon entering the cancer cell, the compound may induce the generation of reactive oxygen species (ROS), leading to DNA damage. This damage activates the DNA damage response (DDR) pathway, potentially involving the phosphorylation of H2AX. Persistent DNA damage can trigger cell cycle arrest, providing time for DNA repair. If the damage is too severe, it can lead to the initiation of apoptosis, possibly through a mitochondrial-dependent pathway.

G This compound This compound ROS ROS This compound->ROS DNA_Damage DNA_Damage ROS->DNA_Damage DDR DNA Damage Response DNA_Damage->DDR Apoptosis Apoptosis DNA_Damage->Apoptosis H2AX γH2AX DDR->H2AX Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Hypothetical Anticancer Signaling Pathway.

Conclusion and Future Directions

While this compound's primary application remains as a fungicide, the emerging data on its derivatives highlight a significant potential for this chemical scaffold in anticancer drug development. The cytotoxic effects against hypoxic cancer cells and the induction of DNA damage are particularly noteworthy. However, a critical gap in the literature is the lack of studies on the parent this compound compound itself. Future research should focus on:

  • Evaluating the anticancer and anti-parasitic activities of the parent this compound compound.

  • Elucidating the precise molecular mechanisms of action of this compound and its active derivatives, including the identification of specific protein targets beyond β-tubulin.

  • Conducting in vivo studies to assess the efficacy and safety of promising this compound derivatives in preclinical cancer and parasitic disease models.

A deeper understanding of the biological activities of this compound and its analogues could unlock their potential as novel therapeutic agents for a range of diseases beyond fungal infections.

References

Fuberidazole Degradation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuberidazole, a benzimidazole-based fungicide, is utilized in agriculture for the control of various seed-borne fungal diseases. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth overview of the degradation products and pathways of this compound, supported by quantitative data and detailed experimental methodologies.

Degradation Pathways of this compound

This compound undergoes degradation through several pathways, including microbial degradation, photodegradation, hydrolysis, and soil degradation. The primary transformation involves the modification of the furan ring attached to the benzimidazole core.

Microbial Degradation

Microorganisms play a significant role in the breakdown of this compound in the environment. Studies have shown that both bacteria and fungi can metabolize this fungicide, primarily through oxidation, reduction, and hydrolysis of the furan moiety.[1]

Identified Microbial Degradation Products:

  • Benzimidazole-2-carboxylic acid: Formed through the oxidation of the furan ring.[1][2]

  • Benzimidazole: Results from the cleavage and removal of the furan ring.[1][2]

  • 1-(1H-benzimidazole-2-yl)ethanone: Another product formed via the breakdown of the furan ring.[1][2]

The following diagram illustrates the proposed microbial degradation pathway of this compound.

Fuberidazole_Microbial_Degradation This compound This compound Metabolite1 Benzimidazole-2-carboxylic acid This compound->Metabolite1 Oxidation Metabolite2 Benzimidazole This compound->Metabolite2 Hydrolysis/Cleavage Metabolite3 1-(1H-benzimidazole-2-yl)ethanone This compound->Metabolite3 Oxidation/Rearrangement

Caption: Proposed microbial degradation pathway of this compound.

Photodegradation

This compound is susceptible to degradation upon exposure to light, particularly UV radiation. The photolytic process involves the rearrangement of the furyl group, leading to the formation of several degradation products.[3] this compound is reported to have a photolytic half-life of approximately 15 minutes under specific experimental conditions.[3]

Identified Photodegradation Products:

  • Benzimidazole-2-carboxylic acid[3]

  • Methyl benzimidazole-2-carboxylate[3]

  • Methyl 4-oxo-4-(benzimidazol-2-yl)crotonate (cis and trans isomers)[3]

  • 1-methoxybenzimidazole[3]

The proposed photodegradation pathway is initiated by the photoexcitation of this compound, leading to a cyclopropanyl ketone intermediate.

Fuberidazole_Photodegradation This compound This compound Intermediate Cyclopropanyl Ketone Intermediate This compound->Intermediate UV light (313 nm) Product1 Benzimidazole-2-carboxylic acid Intermediate->Product1 Reaction with H2O Product2 Methyl benzimidazole-2-carboxylate Intermediate->Product2 Reaction with Methanol Product3 Methyl 4-oxo-4-(benzimidazol-2-yl)crotonate Intermediate->Product3 Product4 1-methoxybenzimidazole Intermediate->Product4

Caption: Proposed photodegradation pathway of this compound.

Quantitative Degradation Data

The degradation of this compound has been quantified under various conditions. The following tables summarize the key findings.

Table 1: Microbial Degradation of this compound by Different Strains after 35 Days
Microbial StrainTypeDegradation (%)Half-life (days)
Pseudomonas syringaeBacterium9110.3
Penicillium chrysogenumFungus8610.6
Aspergillus nigerFungus5911.0
Aspergillus flavusFungus5711.9
Xanthomonas citriBacterium3111.9

Data sourced from[1][2][4][5]

Table 2: Environmental Degradation of this compound
Degradation TypeMaximum Dissipation/Transformation (%)Lowest Half-life (days)
Soil Degradation990.95
Hydrolytic Degradation973
Photolysis12 (at 7.5 ppm)Not specified

Data sourced from[6][7][8]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies for investigating this compound degradation.

Microbial Degradation Study

Objective: To assess the biodegradation potential of various microbial strains against this compound.

Experimental Workflow:

Microbial_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strain_Isolation Isolate Bacterial and Fungal Strains from Soil Culture_Growth Culture Pure Strains Strain_Isolation->Culture_Growth Incubation Incubate Strains with this compound in Liquid Culture (35 days) Culture_Growth->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction of This compound and Metabolites Sampling->Extraction Analysis GC-MS and UV-Vis Spectrophotometry Extraction->Analysis Quantification Quantify Degradation and Identify Products Analysis->Quantification

Caption: Workflow for a typical microbial degradation study of this compound.

Methodology:

  • Microbial Strains: Bacterial and fungal strains were isolated from soil samples.[1] The study cited used Xanthomonas citri, Pseudomonas syringae, Aspergillus flavus, Aspergillus niger, and Penicillium chrysogenum.[1]

  • Culture Conditions: Pure cultures of the isolated microorganisms were grown in appropriate liquid media.

  • Degradation Assay: A known concentration of this compound was added to the microbial cultures. The cultures were incubated for a period of 35 days.[1]

  • Sampling and Extraction: Aliquots were taken at different time intervals. This compound and its degradation products were extracted from the culture medium using a suitable organic solvent.

  • Analysis: The extracts were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and UV-visible spectrophotometry to identify and quantify the parent compound and its metabolites.[1][2]

Photodegradation Study

Objective: To investigate the degradation of this compound under UV irradiation.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., methanol or water) was prepared.[3]

  • Irradiation: The solution was irradiated using a high-pressure mercury lamp at a specific wavelength (e.g., 313 nm).[3]

  • Analysis: The photodegradation process was monitored over time by analyzing samples using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector or fluorescence emission spectroscopy.[9]

  • Product Identification: Degradation products were isolated and their structures were elucidated using spectroscopic techniques.[3]

Soil and Hydrolytic Degradation Studies

Objective: To determine the degradation rate of this compound in soil and under different pH conditions.

Methodology:

  • Soil Degradation:

    • This compound was applied to various soil samples with different physicochemical properties.[6][7]

    • The soils were incubated under controlled conditions (temperature, moisture).

    • Samples were collected at intervals, and the concentration of this compound was determined after extraction.[6][7]

  • Hydrolytic Degradation:

    • This compound was dissolved in aqueous solutions of different pH values.

    • The solutions were kept at a constant temperature.

    • The concentration of this compound was measured over time to determine the rate of hydrolysis.[6][7]

  • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-visible spectrophotometry were used for the quantification of this compound.[6][7]

Conclusion

The degradation of this compound is a multifaceted process influenced by microbial activity, light, and environmental conditions such as soil type and pH. The primary degradation products result from the transformation of the furan ring, leading to the formation of various benzimidazole derivatives. The data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals involved in the study of this compound's environmental fate and the development of related analytical methods. A thorough understanding of these degradation pathways is essential for the responsible management and use of this fungicide in agriculture.

References

An In-depth Technical Guide to the Environmental Fate and Toxicity of Fuberidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole, a benzimidazole fungicide, has been utilized for the control of various seed-borne fungal diseases. Its environmental persistence, potential for transport, and toxicological profile are of significant interest to ensure its safe use and to understand its impact on non-target organisms. This technical guide provides a comprehensive overview of the environmental fate and toxicity of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways to support risk assessment and further research.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. These properties influence its solubility, mobility, and persistence in various environmental compartments.

PropertyValueReference
Chemical Name 2-(2-Furyl)benzimidazole[1]
CAS Number 3878-19-1[2]
Molecular Formula C₁₁H₈N₂O[2]
Molecular Weight 184.19 g/mol [1]
Melting Point 310-312 °C[2]
Vapor Pressure <1 x 10⁻³ Pa (at 20 °C)[2]
Water Solubility 200 mg/L (at pH 4, 20 °C)[2]
71 mg/L (at pH 7, 20 °C)[2]
LogP (Octanol-Water Partition Coefficient) 2.670[2]
pKa (base) 4.6[2]

Environmental Fate

The environmental fate of this compound encompasses its transformation and transport in soil, water, and air. Key processes include biodegradation, photodegradation, hydrolysis, and sorption.

Degradation

2.1.1. Biodegradation

Microbial degradation is a primary route for the dissipation of this compound in the environment. Studies have shown that various bacteria and fungi can effectively degrade this fungicide.

OrganismDegradation (%)Half-life (t₁/₂) (days)Reference
Pseudomonas syringae9110.3[3]
Penicillium chrysogenum8610.6[3]
Aspergillus niger5911.0[3]
Aspergillus flavus5711.9[3]
Xanthomonas citri3111.9[3]
Soil (general) -88.7 (medium persistence)[3]

The primary metabolites identified from the biodegradation of this compound include Benzimidazole 2-carboxylic acid, Benzimidazole, and 1-(1H-benzimidazole-2-yl)ethanone[3].

2.1.2. Photodegradation

This compound is sensitive to light and can undergo photodegradation, particularly in aqueous environments.

ConditionHalf-life (t₁/₂)Reference
Aqueous solution (light sensitive) ~15 minutes[4]

Photolysis of this compound can lead to the formation of several degradation products, including benzimidazole-2-carboxylic acid and its methyl ester, methyl 4-oxo-4-(benzimidazol-2-yl)crotonate, and 1-methoxybenzimidazole[4].

2.1.3. Hydrolysis

This compound is reported to be stable to hydrolysis in pure water[4]. However, the rate of hydrolysis can be influenced by pH.

pHStabilityReference
Pure water Stable[4]
Environmental Transport

2.2.1. Soil Sorption and Mobility

The mobility of this compound in soil is influenced by its sorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key indicator of this process.

ParameterValueInterpretationReference
Freundlich Adsorption Coefficient (Kf) 9.84 mL/g-[5]
Soil Organic Carbon Partition Coefficient (Koc) 605 mL/gSlightly mobile[5]

A Koc value of 605 mL/g suggests that this compound has a moderate tendency to adsorb to soil organic matter, indicating a relatively low potential for leaching into groundwater[5].

2.2.2. Bioaccumulation

The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF).

ParameterValueInterpretationReference
Bioconcentration Factor (BCF) 37 L/kgLow potential[5]

A BCF of 37 L/kg indicates a low potential for this compound to bioaccumulate in aquatic organisms[5].

Ecotoxicity

The ecotoxicity of this compound has been evaluated for various non-target organisms to assess its potential environmental risk.

OrganismEndpointValueInterpretationReference
Fish (Oncorhynchus mykiss - Rainbow Trout) 96-hour LC₅₀0.91 mg/LModerate[6]
Aquatic Invertebrates (Daphnia magna) 21-day NOEC0.12 mg/LModerate[5]
Algae 72-hour EC₅₀Data not available-
Earthworms (Eisenia fetida) 14-day LC₅₀Data not available-
Honeybees (Apis mellifera) Acute Contact LD₅₀Data not available-
Acute Oral LD₅₀Data not available-

Experimental Protocols

This section details the methodologies for key experiments cited in the environmental fate and toxicity assessment of this compound, based on standardized OECD guidelines.

Biodegradation in Soil (based on OECD 307)

Objective: To determine the rate and route of aerobic and anaerobic transformation of this compound in soil.

Methodology:

  • Test System: At least two different soil types with varying physicochemical properties (pH, organic carbon content, texture) are used.

  • Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). For aerobic studies, a continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks. For anaerobic studies, the soil is saturated with water and purged with an inert gas (e.g., nitrogen).

  • Sampling: Soil samples are collected at various time intervals over a period of up to 120 days.

  • Analysis:

    • Extraction: this compound and its transformation products are extracted from the soil using appropriate organic solvents (e.g., acetonitrile, methanol).

    • Quantification: The parent compound and its metabolites in the extracts are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Mineralization: The amount of ¹⁴CO₂ produced is trapped in an alkaline solution and quantified by Liquid Scintillation Counting (LSC) to determine the extent of mineralization.

    • Bound Residues: Non-extractable residues are quantified by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

  • Data Analysis: The dissipation half-life (DT₅₀) of this compound and the formation and decline of major metabolites are calculated using appropriate kinetic models.

Aquatic Toxicity

4.2.1. Fish, Acute Toxicity Test (based on OECD 203)

Objective: To determine the acute lethal toxicity of this compound to fish.

Methodology:

  • Test Organism: A recommended fish species, such as Rainbow trout (Oncorhynchus mykiss), is used.

  • Test Conditions: The test is conducted under static, semi-static, or flow-through conditions for 96 hours. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.

  • Test Concentrations: Fish are exposed to a range of at least five concentrations of this compound prepared in a geometric series. A control group (without the test substance) is also included.

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC₅₀ (the concentration that is lethal to 50% of the test organisms) and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

4.2.2. Daphnia sp., Acute Immobilisation Test (based on OECD 202)

Objective: To determine the acute toxicity of this compound to Daphnia magna.

Methodology:

  • Test Organism: Young daphnids (<24 hours old) are used.

  • Test Conditions: The test is conducted under static conditions for 48 hours in a suitable medium at a controlled temperature and photoperiod.

  • Test Concentrations: Daphnids are exposed to a range of at least five concentrations of this compound. A control group is also included.

  • Observations: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) and its 95% confidence limits are calculated.

4.2.3. Algal Growth Inhibition Test (based on OECD 201)

Objective: To determine the effect of this compound on the growth of a freshwater green alga.

Methodology:

  • Test Organism: A recommended algal species, such as Scenedesmus subspicatus or Selenastrum capricornutum, is used.

  • Test Conditions: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium under continuous illumination and controlled temperature for 72 hours.

  • Test Concentrations: Algae are exposed to at least five concentrations of this compound. A control group is also included.

  • Observations: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence.

  • Data Analysis: The 72-hour EC₅₀ (the concentration that causes a 50% reduction in algal growth rate or yield) is calculated.

Analytical Methodology: GC-MS for this compound Residue Analysis

Objective: To identify and quantify this compound residues in environmental samples.

Methodology:

  • Sample Preparation:

    • Soil/Sediment: Extraction with an organic solvent (e.g., acetonitrile) followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

    • Water: Liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) or SPE.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5ms).

      • Injector: Splitless injection mode is typically used for trace analysis.

      • Oven Temperature Program: A temperature gradient is used to separate this compound from other compounds in the extract. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure elution of all components.

    • Mass Spectrometer (MS):

      • Ionization: Electron Impact (EI) ionization is commonly used.

      • Acquisition Mode: Selected Ion Monitoring (SIM) mode is employed for higher sensitivity and selectivity, where specific ions characteristic of this compound are monitored.

Mechanism of Action and Signaling Pathways

This compound, like other benzimidazole fungicides, exerts its antifungal activity by disrupting microtubule formation, which is crucial for mitosis and cell division in fungi[7].

Inhibition of β-Tubulin Polymerization

The primary molecular target of benzimidazoles is β-tubulin, a subunit of microtubules. This compound binds to β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule assembly leads to the failure of mitotic spindle formation, resulting in the arrest of the cell cycle at the G2/M phase and ultimately inhibiting fungal growth[7].

G2_M_Arrest This compound This compound BetaTubulin β-Tubulin This compound->BetaTubulin Binds to Microtubule Microtubule Assembly This compound->Microtubule Inhibits BetaTubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Leads to G2M_Phase G2/M Phase Arrest MitoticSpindle->G2M_Phase Disruption leads to FungalGrowth Inhibition of Fungal Growth G2M_Phase->FungalGrowth Cell_Cycle_Pathway cluster_0 This compound Action cluster_1 Cell Cycle Regulation This compound This compound MicrotubuleDisruption Microtubule Disruption This compound->MicrotubuleDisruption p53 p53 MicrotubuleDisruption->p53 Activates p21 p21 p53->p21 Induces CyclinB1 Cyclin B1 p53->CyclinB1 Represses transcription Cdc2 Cdc2 p21->Cdc2 Inhibits CyclinB1->Cdc2 Activates G2M_Transition G2/M Transition Cdc2->G2M_Transition Promotes

References

Fuberidazole: A Technical Guide to its History, Development, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the fungicide Fuberidazole, intended for researchers, scientists, and professionals in drug development. It details the compound's history, chemical properties, mechanism of action, and efficacy against key fungal pathogens. The guide also includes detailed experimental protocols and visual diagrams to illustrate complex biological and experimental processes.

Introduction and Historical Development

This compound is a systemic fungicide belonging to the benzimidazole class of chemical compounds.[1][2][3] The development of benzimidazole fungicides in the 1960s and 1970s marked a significant advancement in the control of a wide range of plant diseases.[3] this compound, also known by its synonym Furidazole and the developmental code BAY 33172, was developed by Bayer CropScience.[4][5][6] It is primarily utilized as a seed treatment for cereals to manage various seed and soil-borne diseases.[5][7] While effective, the extensive use of benzimidazoles, including this compound, has led to the development of resistance in some fungal species.[1][8]

Chemical Properties and Synthesis

This compound is a synthetic compound with the chemical formula C₁₁H₈N₂O.[5][9] A detailed summary of its chemical and physical properties is provided in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(Furan-2-yl)-1H-1,3-benzimidazole[9]
CAS Number 3878-19-1[9]
Molecular Formula C₁₁H₈N₂O[5][7][9]
Molecular Weight 184.19 g/mol [6][7]
Appearance Crystalline powder[7]
Melting Point 280-290°C (decomposes)[7]
Water Solubility 0.07 mg/mL (at pH 7)[10]
LogP (Octanol/Water Partition Coefficient) 2.341[6]

Synthesis:

The commercial production of this compound involves a two-step synthesis. The process begins with the condensation of o-phenylenediamine and furfural in an aqueous solution. This reaction, typically catalyzed by sodium hydrogen sulphite, is carried out under reflux conditions to facilitate cyclization and the formation of the benzimidazole ring. The resulting product, 2-(furan-2-yl)-1H-benzimidazole, precipitates out of the solution upon cooling and is then collected via vacuum filtration. The crude solid is subsequently washed with water and dried under a vacuum to yield high-purity this compound.[5]

Mechanism of Action

This compound, like other benzimidazole fungicides, exerts its antifungal effect by interfering with the process of mitosis and cell division.[5] The primary target of this compound is the β-tubulin protein.[1][2] By binding to β-tubulin, it disrupts the assembly of microtubules, which are essential components of the mitotic spindle. This disruption prevents the proper segregation of chromosomes during cell division, ultimately leading to the inhibition of fungal growth and cell death.[1][2]

G cluster_fungal_cell Fungal Cell This compound This compound BetaTubulin β-Tubulin Subunits This compound->BetaTubulin Binds to MicrotubuleAssembly Microtubule Assembly This compound->MicrotubuleAssembly Inhibits BetaTubulin->MicrotubuleAssembly FungalGrowth Fungal Growth Inhibition MitoticSpindle Mitotic Spindle Formation MicrotubuleAssembly->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision

Caption: Mechanism of action of this compound in a fungal cell.

Target Pathogens and Efficacy

This compound is particularly effective against Fusarium species and is commonly used as a seed treatment in cereals to control diseases such as root rot, snow mold, and stinking smut.[2][5][7] Research has also demonstrated its efficacy against other fungal pathogens.

Table 2: Efficacy of this compound against Botrytis cinerea

This compound Concentration (µM)Growth Inhibition Rate (%)
10Increasing
200Increasing

Note: The study showed an increasing growth inhibition rate with concentrations from 10-200 µM over 72 hours. The combination with CB7/CB8-bound this compound showed at least a threefold increase in inhibition compared to this compound alone.[4]

Table 3: Biodegradation of this compound by Microbial Strains

Microbial StrainBiodegradation (%)Time (days)
Pseudomonas syringae9135
Penicillium chrysogenum8635

Note: This table summarizes the results of a study on the biodegradation of this compound in liquid cultures.[1][2]

Experimental Protocols

A. In Vitro Fungicidal Activity Assay against B. cinerea

This protocol outlines the methodology used to assess the in vitro fungicidal activity of this compound against Botrytis cinerea.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as DMSO.[4]

  • Culture of B. cinerea: The fungus is cultured on an appropriate medium, such as potato dextrose agar (PDA), and incubated under optimal growth conditions.

  • Preparation of Test Plates: A series of PDA plates are prepared containing different concentrations of this compound (e.g., 10 µM to 200 µM).[4]

  • Inoculation: A mycelial plug from the actively growing margin of the B. cinerea culture is placed in the center of each test plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 72 hours).[4]

  • Data Collection: The radial growth of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the fungicide.

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock culture_fungus Culture B. cinerea start->culture_fungus prep_plates Prepare Test Plates with Varying this compound Concentrations prep_stock->prep_plates inoculate Inoculate Plates with Fungal Mycelia culture_fungus->inoculate prep_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Fungal Growth incubate->measure calculate Calculate Growth Inhibition measure->calculate end End calculate->end

Caption: Experimental workflow for in vitro fungicidal activity assay.

B. Biodegradation of this compound in Liquid Culture

This protocol describes the methodology for evaluating the biodegradation of this compound by microbial strains.

  • Microbial Strain Culture: The selected bacterial or fungal strains (e.g., Pseudomonas syringae, Penicillium chrysogenum) are cultured in a suitable liquid medium.[1]

  • Preparation of Test Cultures: A defined concentration of this compound is added to the microbial cultures.

  • Incubation: The cultures are incubated under controlled conditions (e.g., temperature, shaking) for a specific duration (e.g., 35 days).[1]

  • Sampling: Aliquots of the culture are taken at regular intervals.

  • Extraction and Analysis: The concentration of this compound and its metabolites in the samples is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-visible spectrophotometry.[1]

  • Calculation of Biodegradation: The percentage of this compound degradation is calculated by comparing the remaining concentration to the initial concentration.

G start Start culture_strains Culture Microbial Strains start->culture_strains add_this compound Add this compound to Cultures culture_strains->add_this compound incubate Incubate Cultures add_this compound->incubate sampling Periodic Sampling incubate->sampling analysis GC-MS and UV-Vis Analysis sampling->analysis calculate Calculate Biodegradation Percentage analysis->calculate end End calculate->end

Caption: Experimental workflow for this compound biodegradation assay.

Conclusion

This compound has a well-established history as a benzimidazole fungicide, providing effective control against a range of fungal pathogens, particularly Fusarium species in cereals. Its mechanism of action, involving the disruption of microtubule assembly, is a hallmark of the benzimidazole class. While resistance is a concern, ongoing research into its efficacy, environmental fate, and potential for enhanced activity through synergistic combinations continues to be relevant for the agricultural and scientific communities. This guide provides a foundational understanding of this compound for professionals engaged in fungicide research and development.

References

Fuberidazole as a model compound for benzimidazole research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuberidazole, a member of the benzimidazole class of fungicides, serves as a critical model compound for research in agriculture and medicine. Its core structure, 2-(2'-furyl)benzimidazole, provides a fundamental scaffold for the development of novel therapeutic agents and agrochemicals.[1] This technical guide offers an in-depth overview of this compound, including its physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols, to support its application in contemporary research.

Physicochemical Properties

A comprehensive understanding of this compound's physicochemical characteristics is essential for its application in experimental settings. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C₁₁H₈N₂O[2]
Molecular Weight 184.19 g/mol [3]
Physical State Light brown to colorless crystalline powder[4]
Melting Point 289-291 °C
Water Solubility 71 mg/L at 20 °C[5]
Log P (Octanol-Water Partition Coefficient) 2.34
pKa 4.4

Synthesis of this compound

This compound is synthesized via a condensation reaction between o-phenylenediamine and furfural.[4] The general reaction is depicted below.

Experimental Workflow for this compound Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process A o-Phenylenediamine D Condensation & Cyclization A->D B Furfural B->D C Aqueous Solution Sodium Hydrogen Sulphite (catalyst) Reflux C->D E Precipitation upon cooling D->E Forms Benzimidazole Ring F Vacuum Filtration E->F G Washing with water F->G H Drying under vacuum G->H I High-purity this compound H->I

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • o-Phenylenediamine

  • Furfural

  • Sodium hydrogen sulphite

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in an aqueous solution.

  • Add furfural to the solution.

  • Add a catalytic amount of sodium hydrogen sulphite.

  • Reflux the mixture to facilitate the condensation and cyclization reaction, leading to the formation of the benzimidazole ring.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, 2-(furan-2-yl)-1H-benzimidazole (this compound), will precipitate out of the solution.[4]

  • Collect the precipitate by vacuum filtration.

  • Wash the crude solid with deionized water to remove any unreacted starting materials and catalyst.[4]

  • Dry the purified solid under vacuum to yield high-purity this compound.[4]

Mechanism of Action: Inhibition of Beta-Tubulin Polymerization

This compound, like other benzimidazole fungicides, exerts its antifungal activity by disrupting microtubule formation.[4] It specifically binds to β-tubulin, a subunit of the microtubule protein. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for mitosis and cell division.[4] The disruption of these critical cellular processes ultimately leads to fungal cell death.

Signaling Pathway of this compound's Antifungal Action

G This compound This compound BetaTubulin β-Tubulin This compound->BetaTubulin Binds to TubulinPolymerization Tubulin Polymerization This compound->TubulinPolymerization Inhibits BetaTubulin->TubulinPolymerization MicrotubuleFormation Microtubule Formation TubulinPolymerization->MicrotubuleFormation MitoticSpindle Mitotic Spindle Assembly MicrotubuleFormation->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision FungalGrowth Fungal Growth Inhibition CellDivision->FungalGrowth Leads to

Caption: this compound's mechanism of action via β-tubulin inhibition.

Antifungal Activity

This compound is particularly effective against Fusarium species, which are significant plant pathogens.[3] It is also known to inhibit the growth of other fungi, such as Botrytis cinerea.[6][7]

Fungal SpeciesActivity MetricValueReference
Botrytis cinereaGrowth InhibitionSignificant[6][7]
Fusarium graminearumEC500.39-1.41 mg/L (for Carbendazim, a related benzimidazole)[8]
Fusarium oxysporumEC500.445 µg/mL (for Carbendazim, a related benzimidazole)[9]

Experimental Protocols

Antifungal Mycelial Growth Inhibition Assay

This protocol is adapted from methods used to test the efficacy of fungicides against fungal pathogens.[10][11]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Fungal culture of interest (e.g., Fusarium graminearum)

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the autoclaved PDA to approximately 50-60°C.

  • Add the this compound stock solution to the molten PDA to achieve the desired final concentrations (a serial dilution is recommended to determine the EC50). Ensure thorough mixing.

  • Pour the this compound-amended PDA into sterile Petri dishes and allow them to solidify.

  • From a fresh, actively growing culture of the target fungus, take a mycelial plug using a sterile cork borer or scalpel.

  • Place the mycelial plug in the center of each this compound-amended PDA plate.

  • Prepare control plates with PDA and the solvent used for the this compound stock solution, but without this compound.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC50 value (the concentration of this compound that inhibits 50% of the mycelial growth) using appropriate statistical software.

Tubulin Polymerization Inhibition Assay

This protocol is a general method for assessing the effect of compounds on tubulin polymerization in vitro.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., PIPES buffer)

  • This compound solution at various concentrations

  • 96-well microplate reader capable of measuring absorbance at 340-350 nm

Procedure:

  • Reconstitute the purified tubulin in the polymerization buffer.

  • In a 96-well plate, add the tubulin solution to each well.

  • Add the this compound solutions at different concentrations to the respective wells. Include a positive control (e.g., another known tubulin inhibitor like colchicine) and a negative control (solvent only).

  • Initiate the polymerization reaction by adding GTP to all wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340-350 nm over time. An increase in absorbance indicates tubulin polymerization.[12]

  • Analyze the data by comparing the rate and extent of polymerization in the presence of this compound to the control. A decrease in the rate and final absorbance indicates inhibition of tubulin polymerization.

Quantification of this compound by GC-MS

This protocol provides a general workflow for the analysis of this compound residues in environmental samples.[6][13][14]

Sample Preparation (e.g., Soil Sample):

  • Weigh a homogenized soil sample into a centrifuge tube.

  • Add an appropriate extraction solvent (e.g., acetonitrile).

  • Shake or vortex the mixture vigorously to extract this compound from the soil matrix.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant containing the this compound.

  • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • The final extract is concentrated and reconstituted in a suitable solvent for GC-MS analysis.

GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as an HP-5 MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

    • Injector: Splitless injection of a small volume (e.g., 1-2 µL) of the sample extract.[6]

    • Temperature Program: An optimized temperature program is used to separate this compound from other components in the extract. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature, and then hold for a period to ensure all compounds elute.[6]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

    • Quantification: this compound is quantified by comparing the peak area of a characteristic ion to a calibration curve generated from this compound standards of known concentrations.

Conclusion

This compound remains a valuable tool in benzimidazole research. Its well-defined structure, established synthesis, and known mechanism of action make it an excellent model compound for studying antifungal drug resistance, developing new benzimidazole-based therapeutics, and investigating the fundamental biology of microtubule dynamics in fungi. This technical guide provides a solid foundation of data and protocols to facilitate further research and innovation in this important area.

References

In Silico Modeling of Fuberidazole-Tubulin Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole, a benzimidazole-based fungicide, exerts its biological activity through the disruption of microtubule dynamics by interacting with tubulin. Understanding the molecular details of this interaction is paramount for the development of novel antifungals and for overcoming resistance. This technical guide provides an in-depth overview of the in silico methodologies used to model the this compound-tubulin interaction. It details experimental protocols for computational studies, presents a framework for data analysis, and visualizes the key pathways and workflows involved. While specific quantitative binding data for this compound is limited in the public domain, this guide leverages data from closely related benzimidazoles to provide a comprehensive modeling framework.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for a multitude of cellular processes, including mitosis, intracellular transport, and the maintenance of cell structure. Their critical role makes them a prime target for the development of therapeutic agents, including antifungal and anticancer drugs. This compound belongs to the benzimidazole class of compounds, which are known to interfere with microtubule polymerization by binding to β-tubulin.[1] The primary mechanism of action involves the inhibition of microtubule assembly, leading to mitotic arrest and subsequent cell death.[2]

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, have become indispensable tools in drug discovery and development. These computational methods provide valuable insights into ligand-protein interactions at an atomic level, predict binding affinities, and elucidate the dynamic behavior of the complex. This guide outlines the key in silico approaches to study the interaction between this compound and tubulin, complemented by relevant experimental validation techniques.

In Silico Modeling Workflow

The computational investigation of the this compound-tubulin interaction typically follows a multi-step workflow. This process begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and culminates in molecular dynamics simulations to assess the stability and dynamics of the complex.

In_Silico_Workflow cluster_prep 1. System Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics PDB Tubulin Structure (e.g., PDB: 1SA0) PrepProtein Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProtein Ligand This compound (2D to 3D) PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand Docking Molecular Docking (e.g., AutoDock Vina) PrepProtein->Docking PrepLigand->Docking BindingPose Predicted Binding Pose (Lowest Energy Conformation) Docking->BindingPose MD_Setup System Solvation & Ionization BindingPose->MD_Setup MD_Sim MD Simulation (e.g., GROMACS) MD_Setup->MD_Sim Analysis Trajectory Analysis (RMSD, RMSF, Binding Energy) MD_Sim->Analysis

Figure 1: In Silico Modeling Workflow for this compound-Tubulin Interaction.

Methodologies: Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For the this compound-tubulin interaction, the colchicine binding site on β-tubulin is the primary target.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the tubulin dimer, for example, from the Protein Data Bank (PDB ID: 1SA0).[1]

    • Prepare the protein using software like Chimera or Maestro. This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a force field such as AMBER.

  • Docking Simulation:

    • Utilize docking software such as AutoDock 4.0.[3]

    • Define the grid box to encompass the colchicine binding site on β-tubulin. A typical grid box size would be 90Å x 90Å x 90Å.[3]

    • Run the docking simulation to generate multiple binding poses of this compound.

  • Analysis:

    • Analyze the docking results based on the binding energy scores. The pose with the lowest binding energy is considered the most favorable.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the binding pocket.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the this compound-tubulin complex over time.

Protocol:

  • System Setup:

    • Use the best-docked pose of the this compound-tubulin complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).

  • Simulation:

    • Employ an MD simulation package like GROMACS.

    • Use a suitable force field, such as CHARMM36 for the protein and CGenFF for the ligand.

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles.

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

Data Presentation: Quantitative Analysis

While specific experimental data for the direct interaction of this compound with tubulin is scarce, the following tables present representative quantitative data for closely related benzimidazole compounds from in silico and in vitro studies. This data serves as a benchmark for what can be expected from similar studies on this compound.

Table 1: In Silico Molecular Docking Data of Benzimidazoles with Tubulin

CompoundTarget ProteinDocking SoftwareBinding Energy (kcal/mol)Interacting ResiduesReference
Benzimidazole Derivative (BI-02)β-tubulin (1SA0)AutoDock 4.0-8.50THR A:340, TYR A:312, PHE A:296[1][3]
Albendazoleβ-tubulin (1SA0)AutoDock 4.0-7.0Not specified[3]
Albendazole SulphoxideModeled H. contortus β-tubulinNot specified-8.51Not specified[4]

Table 2: In Vitro Tubulin Polymerization Inhibition Data for Benzimidazole Derivatives

CompoundAssay TypeIC50 (µM)Reference
Benzimidazole Hydrazone (7n)Tubulin Polymerization Assay5.05 ± 0.13[5]
NocodazoleTubulin Polymerization Assay~5[6]

Table 3: Inhibition Constants (Ki) of Benzimidazoles for Colchicine Binding

CompoundKi (M)Reference
Mebendazole1.4 x 10⁻⁷
Fenbendazole3.9 x 10⁻⁶

This compound-Induced Signaling Pathways

The disruption of microtubule dynamics by this compound can trigger a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death). The inhibition of tubulin polymerization leads to mitotic arrest at the G2/M phase of the cell cycle. This arrest can activate various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and the p53 pathway, which in turn modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.

Apoptosis_Pathway This compound This compound Tubulin β-Tubulin This compound->Tubulin Inhibition MT_Disruption Microtubule Disruption Tubulin->MT_Disruption G2M_Arrest G2/M Phase Arrest MT_Disruption->G2M_Arrest JNK_Activation JNK Pathway Activation G2M_Arrest->JNK_Activation p53_Activation p53 Activation G2M_Arrest->p53_Activation Bcl2_Down Bcl-2, Bcl-xL (Anti-apoptotic) Downregulation JNK_Activation->Bcl2_Down Bax_Up Bax, Bak (Pro-apoptotic) Upregulation p53_Activation->Bax_Up Mito_Dysfunction Mitochondrial Dysfunction Bcl2_Down->Mito_Dysfunction Bax_Up->Mito_Dysfunction Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Signaling Pathway of this compound-Induced Apoptosis.

Conclusion

In silico modeling provides a powerful and efficient framework for investigating the molecular interactions between this compound and its target protein, tubulin. This guide has outlined the standard computational workflow, from system preparation to molecular docking and dynamics simulations, and has provided detailed protocols for these key experiments. While this compound-specific quantitative binding data remains to be fully elucidated, the methodologies and representative data from related benzimidazole compounds presented herein offer a robust starting point for future research. The visualization of the downstream signaling pathways highlights the cellular consequences of tubulin inhibition. A combined approach of in silico modeling and experimental validation will be crucial for the rational design of more potent and specific antifungal agents targeting microtubule dynamics.

References

Fuberidazole: A Comprehensive Technical Guide to its Potential as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fuberidazole, a benzimidazole fungicide, presents a compelling starting point for drug discovery initiatives. Originally developed for agricultural applications, its core structure possesses significant potential for therapeutic development, particularly in oncology and infectious diseases. This document provides an in-depth technical overview of this compound, encompassing its mechanism of action, synthesis, and the burgeoning research into its derivatives. It aims to serve as a comprehensive resource for researchers looking to explore this compound as a lead compound in their drug development programs.

Introduction to this compound

This compound, chemically known as 2-(2'-furyl)benzimidazole, is a systemic fungicide belonging to the benzimidazole class of compounds.[1] Its primary application has been in the control of seed-borne diseases in cereals, notably those caused by Fusarium species.[2][3] The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities.[4][5] This inherent bioactivity, coupled with a well-understood mechanism of action, makes this compound an attractive scaffold for further medicinal chemistry exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₈N₂O[6]
Molecular Weight 184.19 g/mol [6]
Appearance Crystalline powder[6]
Melting Point 286 °C (decomposition)[6]
Water Solubility 71 mg/L at 20 °C[6]
LogP (predicted) 2.5-3.0
pKa ~4.8 (imidazole nitrogen)[7]

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for this compound and other benzimidazole compounds is the disruption of microtubule polymerization.[2][3] Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.

This compound binds to β-tubulin, a subunit of the tubulin heterodimer that forms microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization. The disruption of the microtubule network results in the arrest of the cell cycle at the G2/M phase and ultimately triggers apoptosis.

Microtubule_Dynamics_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 This compound Intervention cluster_2 Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Fuberidazole_Complex This compound-β-tubulin Complex Microtubule->Tubulin_Dimers Depolymerization This compound This compound This compound->Tubulin_Dimers Binds to β-tubulin Microtubule_Inhibition Microtubule Depolymerization (Net Loss of Polymer) Fuberidazole_Complex->Microtubule_Inhibition Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: this compound's mechanism of action on microtubule dynamics.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a relatively straightforward process, typically involving the condensation of o-phenylenediamine with 2-furaldehyde.[2] This reaction provides a versatile platform for the generation of a diverse library of this compound derivatives by utilizing substituted o-phenylenediamines or modified furan aldehydes.

A general synthetic scheme is depicted below:

Fuberidazole_Synthesis o_phenylenediamine o-Phenylenediamine reaction_step Condensation o_phenylenediamine->reaction_step furaldehyde 2-Furaldehyde furaldehyde->reaction_step This compound This compound reaction_step->this compound

Figure 2: General synthesis of the this compound scaffold.

Recent research has focused on the synthesis of fluorine-rich this compound derivatives as potential anticancer agents.[4] The synthetic protocols for these derivatives often involve a multi-step process, starting with halogenated precursors.

Biological Activity and Therapeutic Potential

Antifungal Activity

This compound exhibits significant activity against a range of fungal pathogens, most notably Botrytis cinerea.[7] The antifungal efficacy can be enhanced by formulation with cucurbiturils, which are macrocyclic host molecules that can encapsulate the this compound molecule, thereby increasing its solubility and stability.[7]

Table 2: Antifungal Activity of this compound

Fungal SpeciesAssay TypeEndpointValueReference
Botrytis cinereaGrowth InhibitionIC₅₀10-200 µM (72h)[7]
Botrytis cinerea with CB7/CB8Growth InhibitionIC₅₀~3-fold lower than this compound alone[7]
Anticancer Activity

The antiproliferative properties of benzimidazoles have led to the investigation of this compound and its derivatives as potential anticancer agents. The primary target in cancer cells remains the microtubule network, leading to mitotic arrest and apoptosis.

Recent studies have explored a series of fluorine-rich this compound derivatives for their cytotoxic effects against hypoxic cancer cells, such as the MCF-7 breast cancer cell line.[4] Several of these derivatives have demonstrated promising activity, with IC₅₀ values in the low micromolar range.

Table 3: Cytotoxicity of Selected this compound Derivatives against MCF-7 Cells (Hypoxic Conditions)

CompoundR1R2R3R4IC₅₀ (µM)Reference
5a FFFH25.1[8]
5c FFFCH₂CH₃48.2[8]
5d FFFCH(CH₃)₂55.3[8]
5e ClFFH29.7[8]
5g ClFFCH₂CH₃45.1[8]
5h ClFFCH(CH₃)₂33.8[8]
5i BrFFH38.6[8]
5m IFFH42.5[8]

(Note: The positions R1-R4 correspond to substitutions on the benzimidazole and furan rings as described in the source literature.)

Structure-Activity Relationship (SAR)

The growing body of research on this compound derivatives allows for the elucidation of preliminary structure-activity relationships.

  • Antifungal Activity: The core benzimidazole-furan scaffold is essential for activity. Modifications that enhance solubility and stability, such as formulation with cucurbiturils, can significantly improve potency.[7]

  • Anticancer Activity:

    • Substitution on the Benzimidazole Ring: The presence of electron-withdrawing groups, such as fluorine atoms, on the benzene ring of the benzimidazole moiety appears to be favorable for cytotoxic activity.[4]

    • Substitution on the Furan Ring: Halogen substitution on the furan ring also contributes to the anticancer potency.[4]

    • N-alkylation of the Benzimidazole: Alkylation at the N1 position of the benzimidazole ring can modulate activity, with the nature of the alkyl group influencing the potency.[8]

SAR cluster_antifungal Antifungal Activity cluster_anticancer Anticancer Activity Fuberidazole_Core This compound Scaffold Antifungal_SAR Core scaffold is key. Solubility enhancement improves activity. Fuberidazole_Core->Antifungal_SAR Anticancer_SAR Electron-withdrawing groups on benzimidazole are favorable. Halogen substitution on furan enhances potency. N-alkylation modulates activity. Fuberidazole_Core->Anticancer_SAR

Figure 3: Key structure-activity relationship insights for this compound.

ADMET & Pharmacokinetics

While comprehensive in vivo pharmacokinetic data for this compound is limited, in silico predictions and data from related benzimidazole compounds provide some initial insights.

Table 4: Predicted ADMET Properties of this compound Derivatives

ParameterPredictionImplicationReference
Human Intestinal Absorption HighGood oral bioavailability potential[6]
Blood-Brain Barrier Penetration LikelyPotential for CNS activity or toxicity[8]
CYP450 Inhibition Potential for inhibition of various isoformsRisk of drug-drug interactions[2][9]
hERG Inhibition PossiblePotential for cardiotoxicity[10][11][12][13]
Ames Mutagenicity Likely negativeLow potential for mutagenicity[4]
Hepatotoxicity PossiblePotential for liver toxicity[8]

Further experimental validation of these predicted properties is crucial for advancing this compound or its derivatives into preclinical development.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the evaluation of this compound and its derivatives.

Synthesis of this compound Derivatives

A general procedure for the synthesis of N-alkylated this compound derivatives is as follows:

  • To a solution of this compound in a suitable solvent (e.g., DMF), add a base (e.g., NaH) and stir at room temperature.

  • Add the desired alkyl halide and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Synthesis_Workflow Start This compound Step1 Dissolve in DMF, add NaH Start->Step1 Step2 Add Alkyl Halide Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Work-up (Quench, Extract) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Purified Derivative Step5->End

Figure 4: General workflow for the synthesis of N-alkylated this compound derivatives.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal species (e.g., Botrytis cinerea) in RPMI-1640 medium.

  • Drug Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring absorbance.[14][15][16][17][18][19]

Cell Proliferation Assay (WST-1)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified duration (e.g., 48 hours).

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8]

In Vitro Tubulin Polymerization Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP.

  • Compound Addition: Add this compound or a control compound to the reaction mixture.

  • Polymerization Monitoring: Monitor the polymerization of tubulin by measuring the increase in turbidity (absorbance at 340 nm) over time at 37°C in a spectrophotometer.[20][21][22]

Future Directions and Conclusion

This compound represents a valuable starting point for the development of novel therapeutics. Its well-defined mechanism of action, straightforward synthesis, and demonstrated biological activity provide a solid foundation for further investigation.

Key areas for future research include:

  • Comprehensive ADMET Profiling: Detailed in vitro and in vivo studies are necessary to fully characterize the pharmacokinetic and safety profile of this compound and its most promising derivatives.

  • Lead Optimization: Systematic medicinal chemistry efforts to optimize the potency, selectivity, and ADMET properties of this compound derivatives are warranted.

  • Exploration of New Therapeutic Areas: Given its mechanism of action, the potential of this compound derivatives in other therapeutic areas, such as neurodegenerative diseases where microtubule stability is implicated, could be explored.

  • Off-Target Profiling: A thorough investigation of potential off-target interactions is crucial to ensure the safety of any lead candidates.[5][23][24][25]

References

Spectroscopic Profile of Fuberidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Fuberidazole, a benzimidazole-based fungicide. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Mass Spectrometry (MS)

Mass spectrometry data is critical for the confirmation of the molecular weight and fragmentation pattern of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₁H₈N₂OPubChem[1]
Molecular Weight184.19 g/mol PubChem[1]
GC-MS (Electron Ionization)
Top Peak (m/z)184PubChem[1]
2nd Highest Peak (m/z)155PubChem[1]
3rd Highest Peak (m/z)156PubChem[1]
LC-MS (Electrospray Ionization)
Precursor Ion [M+H]⁺ (m/z)185.071PubChem[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general method for the analysis of this compound and its metabolites by GC-MS has been described.[2]

  • Instrumentation : An HP-5 MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness) is utilized.[2]

  • Injection : A 2-μL sample is injected in splitless mode.[2]

  • Oven Temperature Program :

    • Initial temperature of 70°C, held for 2 minutes.[2]

    • Ramp to 150°C at a rate of 25°C/min.[2]

    • Ramp to 200°C at a rate of 3°C/min.[2]

    • Ramp to 280°C at a rate of 8°C/min, held for 10 minutes.[2]

  • Metabolite Identification : The NIST and Wiley libraries are used for the identification of biotransformation products.[2] The base peak for this compound is observed at m/z 184.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. While a complete peak table is not publicly available, the following information can be inferred from the structure and general spectroscopic principles.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibration Type
3400-3200N-H (imidazole)Stretching
3100-3000C-H (aromatic, furan)Stretching
1650-1500C=C, C=N (aromatic, imidazole, furan)Stretching
1300-1000C-O-C (furan)Stretching
900-675C-H (aromatic, furan)Out-of-plane bending
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like this compound, the KBr pellet method is a common technique for obtaining an IR spectrum.[1]

  • Sample Preparation :

    • A small amount of this compound is finely ground with spectroscopic grade potassium bromide (KBr) in a mortar and pestle.

    • The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Analysis :

    • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

    • A background spectrum of a blank KBr pellet is typically recorded first and subtracted from the sample spectrum.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the this compound molecule. While specific experimental data from public sources is limited, general chemical shift regions for the different proton and carbon environments can be predicted.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)
N-H (imidazole)12.0 - 14.0
Aromatic-H (benzimidazole)7.0 - 8.0
Furan-H6.5 - 7.8
¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=N (imidazole)140 - 150
Aromatic-C (benzimidazole)110 - 145
Furan-C110 - 145
Experimental Protocol: NMR Spectroscopy

Detailed experimental parameters for obtaining NMR spectra of benzimidazole derivatives have been reported.[3]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.[3]

  • Sample Preparation : The this compound sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Data Acquisition :

    • For ¹H NMR, typical parameters include a spectral width of around 4800 Hz.[3]

    • For ¹³C NMR, a spectral width of approximately 21 kHz is common, with broadband proton decoupling (e.g., WALTZ-16) applied.[3]

  • Referencing : Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or to the residual solvent peak.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Sample NMR NMR Sample->NMR Dissolution IR IR Sample->IR Pelletizing/Film MS MS Sample->MS Vaporization/Ionization Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure_Elucidation Data_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

Fuberidazole: A Technical Guide to its Discovery, Synthesis, and Initial Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide fuberidazole, focusing on its initial discovery, synthesis, and the foundational screening studies that established its biological activity. The document details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes complex processes and workflows using the Graphviz DOT language.

Introduction to this compound

This compound, with the chemical formula C₁₁H₈N₂O, is a systemic benzimidazole fungicide.[1][2] It is recognized for its specific action against a range of fungal pathogens, particularly those from the Fusarium genus, which are responsible for various diseases in cereals like snow mold and stinking smut.[3][4][5] The discovery of the benzimidazole ring's fungicidal activity in the 1960s and 1970s paved the way for the development of this compound and related compounds.[5][6] Structurally, it is a ring assembly featuring a benzimidazole core substituted at the 2-position with a 2-furyl group.[7]

Discovery and Synthesis

The development of this compound stems from the broader research into benzimidazole-based compounds which were found to possess significant biological activities.[5][6] The synthesis of this compound is a straightforward process achieved through the condensation of ortho-phenylenediamine and furfural.[4]

This protocol describes the commercial production method for this compound.[4]

  • Reactant Preparation: A solution of ortho-phenylenediamine and furfural is prepared in an aqueous medium.

  • Catalysis: Sodium hydrogen sulphite is introduced into the reaction mixture to act as a catalyst.

  • Condensation Reaction: The mixture is heated under reflux conditions. This promotes the condensation of the reactants and the subsequent cyclization to form the 2-(furan-2-yl)-1H-benzimidazole ring structure.

  • Precipitation and Collection: Upon completion of the reaction, the mixture is cooled. The this compound product, being insoluble, precipitates out of the solution.

  • Purification: The precipitate is collected via vacuum filtration. The crude solid is then washed thoroughly with water to remove any unreacted starting materials and catalyst.

  • Drying: The purified product is dried under a vacuum to yield high-purity this compound.[4]

G cluster_synthesis This compound Synthesis Workflow A o-Phenylenediamine + Furfural (in aqueous solution) B Add Catalyst (Sodium Hydrogen Sulphite) A->B C Heat under Reflux (Promotes Condensation & Cyclization) B->C D Cool Reaction Mixture C->D E Precipitation of this compound D->E F Vacuum Filtration E->F G Wash with Water F->G H Dry under Vacuum G->H I High-Purity this compound H->I

This compound Synthesis Workflow.

Mechanism of Action

This compound shares its mode of action with other benzimidazole fungicides. Its primary mechanism is the disruption of microtubule assembly in fungal cells.[3][4] It selectively binds to β-tubulin, a key protein component of microtubules. This binding prevents the polymerization of tubulin subunits into functional microtubules, thereby inhibiting critical cellular processes such as mitosis (cell division) and intracellular transport.[3][4][6] The distortion of the mitotic spindle ultimately leads to cell death.[3]

G cluster_moa This compound Mechanism of Action FUB This compound BTUB β-Tubulin Subunits FUB->BTUB Binds to POLY Polymerization FUB->POLY Prevents BTUB->POLY MICROT Functional Microtubules POLY->MICROT SPINDLE Mitotic Spindle Formation MICROT->SPINDLE MITOSIS Successful Mitosis & Cell Division SPINDLE->MITOSIS INHIBIT Inhibition SPINDLE->INHIBIT GROWTH Fungal Growth MITOSIS->GROWTH INHIBIT->MITOSIS

Inhibition of Fungal Mitosis by this compound.

Initial Screening Studies: Fungicidal Activity

Initial studies focused on evaluating the direct fungicidal properties of this compound against pathogenic fungi. A notable study investigated its efficacy against Botrytis cinerea, the causative agent of grey mold disease.[8][9][10]

This protocol is based on the study by Saleh N, et al. (2014) evaluating this compound's activity against B. cinerea.[8]

  • Culture Preparation: Botrytis cinerea is cultured on a suitable growth medium (e.g., potato dextrose agar) to obtain a viable fungal stock.

  • Treatment Solutions: Stock solutions of this compound are prepared. For complexation studies, this compound is mixed with cucurbituril (CB7 or CB8) macromolecules in a 1:2 ratio.[9][10]

  • Inoculation and Treatment: Fungal growth medium is amended with varying concentrations of this compound or the this compound-cucurbituril complexes. A control group with no treatment is also prepared. The plates are then inoculated with B. cinerea.

  • Incubation: The treated and control cultures are incubated for a set period (e.g., 72 hours) under controlled temperature and humidity.[8]

  • Data Collection: The growth of the fungal colony is measured (e.g., diameter) at the end of the incubation period.

  • Analysis: The percentage of growth inhibition is calculated by comparing the growth in the treated groups to the control group.

G cluster_workflow Fungicidal Activity Screening Workflow A Prepare B. cinerea Cultures D Inoculate Plates with B. cinerea A->D B Prepare this compound (FBZ) & FBZ-Complex Solutions C Amend Growth Medium with Varying Concentrations B->C C->D E Incubate for 72 hours D->E F Measure Fungal Colony Growth E->F G Calculate Percentage Growth Inhibition vs. Control F->G

References

Methodological & Application

Application Notes and Protocols: Preparation of Fuberidazole Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fuberidazole is a benzimidazole-based fungicide used primarily as a seed treatment to control infections from Fusarium species.[1][2] Its mechanism of action involves the inhibition of mitosis and cell division through the disruption of β-tubulin assembly.[1][3] Accurate and reproducible experimental results rely on the correct preparation and storage of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions of this compound due to its high solubilizing capacity.[4][5] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

The chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O[6][7]
Molecular Weight 184.19 g/mol [4][7]
CAS Number 3878-19-1[6]
Appearance Crystalline powder, off-white to pale beige[7][8]
Solubility in DMSO 55 mg/mL (298.6 mM)[4]
125 mg/mL (678.65 mM) with sonication and warming to 60°C[5]
Solubility in Water 0.07 mg/mL (at pH 7)[4]
Powder Storage -20°C for up to 3 years[4]
Stock Solution Storage -80°C for up to 1 year; -20°C for up to 1 month[4][5]

Experimental Protocols

Materials and Equipment
  • This compound powder (analytical standard)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Water bath sonicator (optional, for higher concentrations)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution in DMSO. Adjust volumes as needed.

Calculation:

  • Molecular Weight (MW) of this compound: 184.19 g/mol

  • Desired Concentration (C): 100 mM = 0.1 mol/L

  • Desired Volume (V): 1 mL = 0.001 L

  • Mass (m) required: m = C x V x MW

  • Mass (m): 0.1 mol/L x 0.001 L x 184.19 g/mol = 0.018419 g = 18.42 mg

Procedure:

  • Tare a sterile 1.5 mL or 2 mL microcentrifuge tube on an analytical balance.

  • Carefully weigh 18.42 mg of this compound powder into the tube.

  • Add 1 mL of high-purity DMSO to the tube.

  • Close the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • For higher concentrations (up to 125 mg/mL), gentle warming (up to 60°C) and sonication may be required to facilitate dissolution.[5] Always ensure the solution is clear and homogenous before use.

  • It is critical to use newly opened or anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly decrease the solubility of the compound.[5]

Storage and Handling Protocol
  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile cryovials.[4][5]

  • Long-Term Storage: Store the aliquots at -80°C for up to one year.[4]

  • Short-Term Storage: For frequent use, aliquots can be stored at -20°C for up to one month.[5]

  • Handling: When ready to use, thaw a single aliquot at room temperature. Briefly centrifuge the vial to collect the solution at the bottom before opening.

  • Dilution: It is recommended to first dilute the stock solution in DMSO to create intermediate concentrations before adding it to aqueous buffers or cell culture media to prevent precipitation.[4]

Visualizations

Fuberidazole_Workflow cluster_prep Preparation cluster_store Storage weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Mass dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve Ensure Correct Volume aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot Verify Complete Dissolution store 5. Store at -80°C (Long-Term) aliquot->store

Caption: Workflow for preparing this compound stock solution.

Fuberidazole_MoA This compound This compound BetaTubulin β-tubulin subunits This compound->BetaTubulin Inhibits Assembly Microtubule Assembly BetaTubulin->Assembly Polymerization Spindle Mitotic Spindle Formation Assembly->Spindle Mitosis Mitosis & Cell Division Spindle->Mitosis

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Fuberidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuberidazole, a member of the benzimidazole class of fungicides, is primarily utilized for the control of fungal pathogens, notably Fusarium species.[1] Its mechanism of action involves the disruption of microtubule formation, a critical process for fungal cell division and growth.[2] this compound achieves this by binding to β-tubulin, a subunit of the microtubules, thereby inhibiting its polymerization.[3][4] This targeted action makes it an effective agent against susceptible fungi.

The increasing need to understand the efficacy of antifungal agents and to monitor for the development of resistance necessitates standardized in vitro susceptibility testing. This document provides a detailed protocol for determining the antifungal susceptibility of filamentous fungi to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), particularly the M38-A2 document.

Principle of Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing aims to determine the minimum inhibitory concentration (MIC) of an antifungal agent that inhibits the visible growth of a fungus. The MIC is a quantitative measure of the potency of an antifungal drug against a specific fungal isolate. The broth microdilution method is a widely accepted reference method for this purpose.

Experimental Protocols

This protocol is adapted from the CLSI M38-A2 reference method for broth dilution antifungal susceptibility testing of filamentous fungi.

Materials
  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) at pH 7.0

  • Sterile, 96-well U-bottom microdilution plates

  • Sterile, polystyrene tubes

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile distilled water

  • Fungal isolates to be tested

  • Quality control (QC) strains (e.g., Paecilomyces variotii ATCC MYA-3630, Aspergillus flavus ATCC 204304)[5]

Preparation of this compound Stock Solution and Dilutions
  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of concentrations. The final concentrations in the microdilution plate wells should typically range from 0.03 µg/mL to 16 µg/mL.

Inoculum Preparation
  • Fungal Culture: Grow the fungal isolates on PDA plates at 35°C for 7 days, or until adequate sporulation is observed.

  • Spore Suspension: Harvest the conidia by flooding the agar surface with sterile distilled water and gently scraping the surface with a sterile loop.

  • Spore Counting: Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the turbidity of the supernatant with a spectrophotometer at 530 nm to achieve a transmission of 80-82%. This should correspond to a conidial concentration of approximately 1 x 10^6 to 5 x 10^6 CFU/mL. Verify the concentration using a hemocytometer.

  • Working Inoculum: Dilute the adjusted spore suspension 1:50 in RPMI-1640 medium to obtain a final working inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

Broth Microdilution Assay
  • Plate Preparation: Dispense 100 µL of the appropriate this compound dilution in RPMI-1640 into each well of a 96-well microdilution plate.

  • Inoculation: Add 100 µL of the working fungal inoculum to each well.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the fungal inoculum (drug-free).

    • Sterility Control: A well containing 200 µL of RPMI-1640 without inoculum.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

Reading and Interpretation of Results
  • Visual Reading: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye.

  • Spectrophotometric Reading (Optional): The plates can also be read using a microplate reader at a wavelength of 405 nm or 530 nm. The MIC can be defined as the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in turbidity compared to the growth control.

Data Presentation

Fungal SpeciesIsolate IDThis compound MIC (µg/mL)
Fusarium oxysporumF.oxy-01[Insert experimental value]
Fusarium solaniF.sol-01[Insert experimental value]
Aspergillus fumigatusA.fum-01[Insert experimental value]
Aspergillus flavusA.fla-01[Insert experimental value]
Botrytis cinereaB.cin-01[Insert experimental value]
[Other Species][Isolate ID][Insert experimental value]

Visualizations

Experimental Workflow for this compound Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results Fuberidazole_Stock Prepare this compound Stock Solution (1600 µg/mL in DMSO) Serial_Dilutions Perform Serial Dilutions in RPMI-1640 Fuberidazole_Stock->Serial_Dilutions Plate_Setup Dispense this compound Dilutions into 96-well Plate Serial_Dilutions->Plate_Setup Fungal_Culture Culture Fungal Isolates on PDA (35°C, 7 days) Spore_Suspension Prepare Spore Suspension in Sterile Water Fungal_Culture->Spore_Suspension Inoculum_Adjustment Adjust Inoculum Concentration (Spectrophotometer & Hemocytometer) Spore_Suspension->Inoculum_Adjustment Inoculation Inoculate Wells with Fungal Suspension Inoculum_Adjustment->Inoculation Plate_Setup->Inoculation Incubation Incubate Plate (35°C, 48-72h) Inoculation->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric Reading) Incubation->MIC_Determination Data_Analysis Analyze and Report Data MIC_Determination->Data_Analysis

Caption: Workflow for the in vitro antifungal susceptibility testing of this compound.

Signaling Pathway of this compound's Mechanism of Action

G This compound This compound Beta_Tubulin β-Tubulin Subunit This compound->Beta_Tubulin Binds to Disruption Disruption of Microtubule Formation This compound->Disruption Tubulin_Dimer αβ-Tubulin Heterodimer Beta_Tubulin->Tubulin_Dimer Alpha_Tubulin α-Tubulin Subunit Alpha_Tubulin->Tubulin_Dimer Microtubule_Assembly Microtubule Polymerization Tubulin_Dimer->Microtubule_Assembly Microtubule Microtubule Microtubule_Assembly->Microtubule Microtubule_Assembly->Disruption Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound, inhibiting microtubule formation.

References

Application Note: Quantification of Fuberidazole in Soil Samples Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Fuberidazole, a benzimidazole fungicide, in soil samples. The protocol outlines a comprehensive procedure encompassing sample extraction, cleanup, and chromatographic analysis using a C18 column and UV detection. The method is intended for use by researchers, environmental scientists, and professionals in the agrochemical industry to monitor this compound residues in soil, ensuring environmental safety and regulatory compliance.

Introduction

This compound is a systemic fungicide used to control a range of fungal pathogens in crops. Due to its potential for persistence in the soil and subsequent environmental impact, a reliable and validated analytical method for its quantification is crucial. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific technique for the determination of this compound residues. This document provides a detailed protocol for the extraction of this compound from soil samples and its subsequent quantification by HPLC.

Materials and Reagents

  • This compound analytical standard (>99% purity)

  • HPLC grade acetonitrile, methanol, and water

  • Dichloromethane (analytical grade)

  • Sodium sulfate (anhydrous)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • 0.45 µm syringe filters

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • SPE manifold

  • pH meter

Experimental Protocols

4.1. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

4.2. Soil Sample Preparation and Extraction

  • Sample Collection and Pre-treatment: Collect soil samples and air-dry them at room temperature. Once dried, grind the samples and pass them through a 2 mm sieve to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of dichloromethane.

    • Vortex the mixture for 2 minutes and then shake for 30 minutes on a mechanical shaker.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant (dichloromethane extract) into a clean flask.

    • Repeat the extraction process twice more with 20 mL of dichloromethane each time.

    • Combine the three extracts.

4.3. Extract Cleanup (Solid Phase Extraction - SPE)

  • Evaporation: Evaporate the combined dichloromethane extract to dryness using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the residue in 2 mL of a methanol:water (10:90, v/v) solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4.4. HPLC Chromatographic Conditions

A proposed set of starting HPLC conditions based on the analysis of similar benzimidazole fungicides are as follows:

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.8) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV Detector
Detection Wavelength 285 nm
Run Time 10 minutes

Note: These conditions may require optimization for specific instrumentation and soil matrices.

Method Validation

The analytical method should be validated according to standard guidelines (e.g., ICH) for the following parameters:

  • Linearity: Assessed by analyzing the working standard solutions at a minimum of five concentration levels. The correlation coefficient (r²) of the calibration curve should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Accuracy and Precision: Evaluated by spiking blank soil samples with known concentrations of this compound and analyzing them in replicate (n=6) on the same day (intra-day precision) and on three different days (inter-day precision). Accuracy is expressed as the percentage recovery, and precision as the relative standard deviation (%RSD).

  • Specificity: Assessed by analyzing blank soil samples to ensure no interfering peaks are present at the retention time of this compound.

Data Presentation

The quantitative data for the HPLC method for this compound quantification is summarized in the table below.

ParameterResult
Retention Time (min) ~ 5.8
Linearity Range (µg/mL) 0.05 - 10
Correlation Coefficient (r²) > 0.999
LOD (µg/kg) 5
LOQ (µg/kg) 15
Recovery (%) 85 - 105
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%

Note: These are typical expected values and may vary depending on the specific laboratory conditions and soil matrix.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis A Soil Sample Collection B Air Drying & Sieving A->B C Extraction with Dichloromethane B->C D Centrifugation C->D E Supernatant Collection D->E F Evaporation of Extract E->F G Reconstitution F->G I Sample Loading onto SPE G->I H SPE Cartridge Conditioning H->I J Washing I->J K Elution J->K L Final Evaporation & Reconstitution K->L M Filtration (0.45 µm) L->M N HPLC Injection M->N O Data Acquisition & Analysis N->O

Caption: Experimental workflow for this compound quantification in soil.

hplc_method_logic cluster_mobile_phase Mobile Phase Preparation cluster_hplc_system HPLC System cluster_data Data Output MP_A Prepare Acetonitrile MP_Mix Mix (40:60, v/v) MP_A->MP_Mix MP_B Prepare Phosphate Buffer (pH 6.8) MP_B->MP_Mix Pump Pump Flow Rate: 1.0 mL/min MP_Mix->Pump Injector Autosampler Injection Volume: 20 µL Pump->Injector Column C18 Column Temperature: 30°C Injector->Column Detector UV Detector Wavelength: 285 nm Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Logical flow of the HPLC method for this compound analysis.

Application Note: Analysis of Fuberidazole Metabolites in Microbial Cultures by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of fuberidazole and its metabolites in microbial cultures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a benzimidazole fungicide, is subject to microbial degradation, leading to the formation of various metabolites. Understanding these metabolic pathways is crucial for environmental monitoring and drug development. This application note outlines the necessary steps for microbial culture, sample preparation, extraction, derivatization, and subsequent GC-MS analysis to identify and quantify this compound and its degradation products.

Introduction

This compound [2-(2′-furyl) benzimidazole] is a widely used fungicide for seed treatment. Its fate in the environment is of significant interest, particularly its degradation by soil microorganisms. Microbial action can transform this compound into various metabolites, altering its biological activity and persistence. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound and its metabolites after appropriate sample preparation. This protocol details a comprehensive workflow for studying the microbial metabolism of this compound.

Data Presentation

The following table summarizes the quantitative data on the degradation of this compound by various microbial strains after 35 days of incubation, as well as the identified metabolites.[1][2][3]

Microbial StrainTypeThis compound Degradation (%)Identified MetabolitesHalf-life (days)
Pseudomonas syringaeBacterium91Benzimidazole 2-carboxylic acid, Benzimidazole, 1-(1H-benzimidazole-2-yl)ethanone10.3
Penicillium chrysogenumFungus86Benzimidazole 2-carboxylic acid, Benzimidazole, 1-(1H-benzimidazole-2-yl)ethanone10.6
Aspergillus nigerFungus59Benzimidazole, 1-(1H-benzimidazole-2-yl)ethanone, 1,2-Benzenedicarboxylic acid ester11
Aspergillus flavusFungus57Benzimidazole 2-carboxylic acid, Benzimidazole, 1-(1H-benzimidazole-2-yl)ethanone11.9
Xanthomonas citriBacterium31Benzimidazole 2-carboxylic acid, Benzimidazole, 1-(1H-benzimidazole-2-yl)ethanone11.9

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Microbial strains (e.g., Pseudomonas syringae, Penicillium chrysogenum)

  • Appropriate microbial growth media (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Pyridine

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Glassware: Erlenmeyer flasks, separatory funnels, vials

Experimental Workflow

G cluster_culture Microbial Culture cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis mc_start Inoculate microbial strain in growth medium mc_fub Spike with this compound (e.g., 10 mg/L) mc_start->mc_fub mc_incubate Incubate for a defined period (e.g., 35 days) mc_fub->mc_incubate se_sample Collect culture broth mc_incubate->se_sample se_extract Liquid-liquid extraction with Ethyl Acetate (1:1 v/v) se_sample->se_extract se_separate Separate organic layer se_extract->se_separate se_dry Dry with anhydrous Na2SO4 se_separate->se_dry se_evaporate Evaporate solvent to dryness se_dry->se_evaporate d_meox Add Methoxyamine HCl in Pyridine, incubate (e.g., 90 min at 37°C) se_evaporate->d_meox d_mstfa Add MSTFA, incubate (e.g., 30 min at 37°C) d_meox->d_mstfa ga_inject Inject sample into GC-MS d_mstfa->ga_inject ga_separate Chromatographic separation ga_inject->ga_separate ga_detect Mass spectrometric detection ga_separate->ga_detect ga_identify Metabolite identification (NIST library) ga_detect->ga_identify

Caption: Experimental workflow for GC-MS analysis of this compound metabolites.
Detailed Methodologies

1. Microbial Culture and Treatment

  • Prepare sterile liquid growth medium (e.g., 250 mL in 500 mL flasks).

  • Inoculate the medium with the desired microbial strain.

  • Incubate under optimal conditions for growth.

  • Once sufficient growth is achieved, spike the culture with a stock solution of this compound to a final concentration of 10 mg/L.

  • Continue incubation for the desired time period (e.g., up to 35 days), collecting samples at regular intervals.

2. Sample Preparation and Extraction [4]

  • Collect a representative sample of the microbial culture broth (e.g., 50 mL).

  • Transfer the sample to a separatory funnel.

  • Add an equal volume of ethyl acetate (50 mL) and shake vigorously for 2-3 minutes.

  • Allow the layers to separate and collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization [5][6]

  • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

  • Incubate the mixture at 37°C for 90 minutes with shaking.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Incubate at 37°C for 30 minutes with shaking.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Analysis [1]

  • Gas Chromatograph: Agilent 7890 GC or similar

  • Mass Spectrometer: 7000 Triple Quad or similar

  • Column: HP-5 MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injection Mode: Splitless

  • Injection Volume: 2 µL

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 25°C/min to 150°C

    • Ramp 2: 3°C/min to 200°C

    • Ramp 3: 8°C/min to 280°C, hold for 10 minutes

  • Carrier Gas: Helium

  • Mass Spectrometer Mode: Full scan

  • Metabolite Identification: Compare mass spectra with the NIST mass spectral library.

Proposed Microbial Degradation Pathway of this compound

The degradation of this compound by the studied microorganisms is proposed to occur through hydrolysis and oxidation of the furan ring.[1]

G This compound This compound C11H8N2O Metabolite1 1-(1H-benzimidazole-2-yl)ethanone C9H8N2O This compound->Metabolite1 Hydrolysis/Oxidation Metabolite2 Benzimidazole 2-carboxylic acid C8H6N2O2 Metabolite1->Metabolite2 Oxidation Metabolite3 Benzimidazole C7H6N2 Metabolite2->Metabolite3 Decarboxylation

References

Fuberidazole in Fusarium Growth Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuberidazole is a benzimidazole fungicide known for its specific activity against Fusarium species, a genus of fungi that includes many economically important plant pathogens and mycotoxin producers.[1][2] Its primary mode of action is the inhibition of mitosis and cell division through interference with β-tubulin assembly.[1] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound in inhibiting the growth of various Fusarium species. The following protocols are foundational for screening, efficacy testing, and understanding the dose-response relationship of this compound and other benzimidazole fungicides.

Mechanism of Action

This compound, like other benzimidazole fungicides, targets the cytoskeleton of the fungal cell. Specifically, it binds to β-tubulin subunits, preventing their polymerization into microtubules.[3] Microtubules are essential for various cellular processes, including the formation of the mitotic spindle during cell division. By disrupting microtubule assembly, this compound effectively halts mitosis, leading to an inhibition of cell division and, consequently, fungal growth.[1]

G cluster_cell Fusarium Cell This compound This compound BetaTubulin β-tubulin subunits This compound->BetaTubulin binds to Microtubule Microtubule Assembly (Polymerization) This compound->Microtubule inhibits BetaTubulin->Microtubule AlphaTubulin α-tubulin subunits AlphaTubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision GrowthInhibition Growth Inhibition MitoticSpindle->GrowthInhibition leads to

Caption: Mechanism of action of this compound in inhibiting Fusarium cell division.

Data Presentation: In Vitro Efficacy of Benzimidazole Fungicides against Fusarium spp.

While specific quantitative data for this compound against a range of Fusarium species is not extensively documented in publicly available literature, data for carbendazim, a structurally related benzimidazole fungicide with the same mode of action, can provide a valuable reference for expected efficacy.

FungicideFusarium SpeciesAssay TypeEfficacy (EC₅₀ in µg/mL)Reference
CarbendazimFusarium oxysporumMycelial Growth Inhibition0.445[4]
CarbendazimFusarium oxysporum f. sp. lycopersiciMycelial Growth Inhibition100% inhibition at 100 ppm[3]

Note: EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of the fungus. Lower EC₅₀ values indicate higher antifungal activity.

Experimental Protocols

The following are detailed protocols for conducting Fusarium growth inhibition assays.

Preparation of this compound Stock Solution

Materials:

  • This compound (crystalline powder)[2]

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[5]

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

Protocol:

  • Accurately weigh the desired amount of this compound powder under sterile conditions.

  • Dissolve the this compound in a small volume of 100% DMSO or DMF to create a high-concentration stock solution (e.g., 10 mg/mL).[5] Ensure complete dissolution by vortexing.

  • Perform serial dilutions of the stock solution with sterile distilled water or the appropriate culture medium to achieve the desired working concentrations.

  • Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay determines the effect of this compound on the radial growth of Fusarium on a solid medium.[6][7]

Materials:

  • Pure culture of the desired Fusarium species grown on Potato Dextrose Agar (PDA)

  • Sterile PDA medium

  • Sterile Petri dishes (90 mm)

  • This compound stock solution

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Ruler or calipers

Protocol:

  • Prepare sterile PDA medium and cool it to 45-50°C in a water bath.

  • Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with the solvent (e.g., DMSO) and another set with no additions.

  • Gently swirl the flasks to ensure even distribution of the fungicide and pour approximately 20 mL of the poisoned medium into each sterile Petri dish.[6]

  • Allow the plates to solidify under sterile conditions.

  • Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing Fusarium culture.[6]

  • Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate (both treated and control).

  • Seal the plates with parafilm and incubate them at 25-28°C in the dark for 5-7 days, or until the mycelium in the control plate has reached the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition (%) = [(DC - DT) / DC] x 100 Where:

    • DC = Average diameter of the colony in the control plate

    • DT = Average diameter of the colony in the treated plate

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)

This method determines the lowest concentration of this compound that completely inhibits the visible growth of Fusarium in a liquid medium.[8]

Materials:

  • Pure culture of the desired Fusarium species

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Spectrophotometer or hemocytometer for spore counting

  • Incubator

  • Multichannel pipette

Protocol:

  • Prepare a spore suspension of the Fusarium species by flooding a mature culture plate with sterile saline or PDB and gently scraping the surface.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10⁴ to 5 x 10⁴ spores/mL using a spectrophotometer or a hemocytometer.

  • In a sterile 96-well plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the this compound working solution to the first column of wells and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Inoculate each well with 100 µL of the prepared spore suspension.

  • Include a positive control (broth with spore suspension, no fungicide) and a negative control (broth only).

  • Seal the plate and incubate at 25-28°C for 48-72 hours.[8]

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which no visible growth is observed.[9]

Experimental Workflow Visualization

The following diagram outlines the general workflow for conducting a Fusarium growth inhibition assay.

G cluster_workflow Fusarium Growth Inhibition Assay Workflow cluster_assay Assay Setup prep_fungus 1. Prepare Fusarium Culture (e.g., on PDA plates) agar_dilution Agar Dilution (Poisoned Food) prep_fungus->agar_dilution broth_dilution Broth Microdilution (MIC Assay) prep_fungus->broth_dilution prep_this compound 2. Prepare this compound Stock & Working Solutions prep_this compound->agar_dilution prep_this compound->broth_dilution incubation 4. Incubation (25-28°C, 48-96h) agar_dilution->incubation broth_dilution->incubation data_collection 5. Data Collection (Measure Colony Diameter or Observe Growth) incubation->data_collection data_analysis 6. Data Analysis (Calculate % Inhibition or Determine MIC/EC₅₀) data_collection->data_analysis

Caption: General workflow for Fusarium growth inhibition assays.

References

Application Notes and Protocols for Studying Fuberidazole Microbial Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for investigating the microbial degradation of Fuberidazole, a benzimidazole fungicide. The information presented here is intended to guide researchers in setting up and conducting experiments to assess the biodegradation of this compound by various microorganisms.

Introduction

This compound, 2-(2'-furyl) benzimidazole, is a systemic fungicide used to control a range of fungal pathogens on crops.[1][2] Understanding its environmental fate, particularly its microbial degradation, is crucial for assessing its environmental impact and developing bioremediation strategies. This document outlines the key microorganisms involved in this compound degradation, protocols for studying its biodegradation, and the expected degradation products.

Key Microorganisms in this compound Degradation

Several microbial strains have been identified for their ability to degrade this compound. These include both bacteria and fungi, with some showing significant potential for bioremediation.[3][4][5][6][7]

Table 1: Microorganisms Capable of this compound Degradation

MicroorganismTypeDegradation Efficiency (%) after 35 daysHalf-life (days)
Pseudomonas syringae (PS)Bacterium9110.3
Penicillium chrysogenum (PC)Fungus8610.6
Aspergillus niger (AN)Fungus5911.0
Aspergillus flavus (AF)Fungus5711.9
Xanthomonas citri (XC)Bacterium3111.9

Source: Environmental Detoxification of Benzimidazole Fungicide this compound via Microbial Action in Liquid Cultures[3][4][5][6][7]

Experimental Protocols

This section details the protocols for isolating this compound-degrading microorganisms, conducting degradation experiments, and analyzing the results.

Isolation and Screening of this compound-Degrading Microorganisms

Objective: To isolate and identify microbial strains from environmental samples capable of utilizing this compound as a source of carbon and energy.

Materials:

  • Soil or water samples from pesticide-contaminated sites.

  • Minimal Salt Medium (MSM) with this compound as the sole carbon source.

  • Petri dishes, flasks, and other sterile laboratory glassware.

  • Incubator shaker.

  • Microscope.

  • Molecular identification kits (e.g., 16S rRNA for bacteria, ITS for fungi).

Protocol:

  • Enrichment Culture: Inoculate 1 g of soil or 1 mL of water sample into a flask containing 100 mL of sterile MSM supplemented with this compound (e.g., 10 mg/L). Incubate at 28 ± 2 °C on a rotary shaker at 150 rpm for 7-10 days.[3]

  • Isolation: After enrichment, perform serial dilutions of the culture and plate onto MSM agar plates containing this compound. Incubate the plates at 28 ± 2 °C for 3-5 days.

  • Purification: Select distinct colonies and re-streak them onto fresh MSM agar plates to obtain pure cultures.

  • Identification: Identify the purified isolates based on their morphological characteristics and through molecular techniques such as 16S rRNA gene sequencing for bacteria and Internal Transcribed Spacer (ITS) sequencing for fungi.[8]

This compound Degradation Experiment

Objective: To quantify the degradation of this compound by the isolated microbial strains in a liquid culture.

Materials:

  • Pure cultures of this compound-degrading microorganisms.

  • Nutrient Broth (for bacteria) or Potato Dextrose Broth (PDB) (for fungi).[3]

  • This compound stock solution.

  • Sterile 500 mL flasks.

  • Incubator shaker.

  • Analytical instruments for this compound quantification (e.g., GC-MS, HPLC).

Protocol:

  • Inoculum Preparation: Grow the microbial strains in their respective media (Nutrient Broth or PDB) until they reach the exponential growth phase.

  • Experimental Setup: In 500 mL flasks, add 100 mL of the appropriate sterile broth and spike it with this compound to a final concentration of 10 mg/L.[3]

  • Inoculation: Inoculate the flasks with a standardized amount of the prepared microbial culture.

  • Control: Prepare a control flask containing the same medium and this compound concentration but without the microbial inoculum.

  • Incubation: Incubate all flasks at 28 ± 2 °C on a rotary shaker at 150 rpm for 35 days.[3]

  • Sampling: Withdraw samples at regular intervals (e.g., 0, 5, 10, 15, 20, 25, 30, and 35 days) for analysis.[3]

  • Extraction: Extract this compound and its metabolites from the samples using a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted samples using GC-MS or HPLC to determine the concentration of this compound and identify its degradation products.[3][4][5][6][7]

Analytical Methodology

Objective: To quantify this compound and its metabolites.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

GC-MS Protocol Outline:

  • Sample Preparation: Extract the aqueous sample with a suitable solvent. Concentrate the organic extract.

  • GC Conditions:

    • Column: Appropriate capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 50-500.

    • Identification: Compare the mass spectra of the peaks with a known standard of this compound and a spectral library for metabolite identification.[3][4][5][6][7]

HPLC Protocol Outline:

  • Sample Preparation: Filter the aqueous sample through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water or buffer.

    • Detection: UV detector at a specific wavelength (e.g., 215 nm or 310 nm) or a fluorescence detector.[9][10][11][12][13]

    • Quantification: Determine the concentration of this compound by comparing the peak area with a calibration curve prepared from standard solutions.

This compound Degradation Pathway and Metabolites

The microbial degradation of this compound primarily involves the oxidation, reduction, and hydrolysis of the furan ring.[3] Key identified metabolites include:

  • Benzimidazole-2-carboxylic acid[4]

  • Benzimidazole[4]

  • 1-(1H-benzimidazole-2-yl)ethanone[4]

Fuberidazole_Degradation_Pathway This compound This compound Metabolite1 1-(1H-benzimidazole-2-yl)ethanone This compound->Metabolite1 Oxidation/Hydrolysis Metabolite2 Benzimidazole-2-carboxylic acid Metabolite1->Metabolite2 Oxidation Metabolite3 Benzimidazole Metabolite2->Metabolite3 Decarboxylation

Caption: Proposed microbial degradation pathway of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for studying this compound microbial degradation.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results Enrichment Enrichment Culture Isolation Isolation & Purification Enrichment->Isolation Identification Microbial Identification Isolation->Identification Degradation_Exp Degradation Experiment Identification->Degradation_Exp Sampling Regular Sampling Degradation_Exp->Sampling Extraction Sample Extraction Sampling->Extraction Analysis GC-MS / HPLC Analysis Extraction->Analysis Data_Quantification Data Quantification Analysis->Data_Quantification Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Pathway_Elucidation Pathway Elucidation Data_Quantification->Pathway_Elucidation Metabolite_ID->Pathway_Elucidation

Caption: Workflow for studying this compound microbial degradation.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers investigating the microbial degradation of this compound. The identified microorganisms, particularly Pseudomonas syringae and Penicillium chrysogenum, demonstrate significant potential for the bioremediation of this compound-contaminated environments.[3][4][6][7] Further research can focus on optimizing the degradation conditions and exploring the enzymatic mechanisms involved in the breakdown of this fungicide.

References

Fuberidazole in Plant Pathology: Application Notes and Protocols for Seed Treatment Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuberidazole is a systemic benzimidazole fungicide recognized for its efficacy against a range of seed-borne fungal pathogens.[1] Primarily utilized as a seed treatment, this compound offers protection to germinating seeds and young seedlings from diseases that can significantly impact crop establishment and yield. Its mode of action involves the disruption of fungal cell division by interfering with β-tubulin synthesis, which is essential for microtubule formation and mitosis. This document provides detailed application notes and experimental protocols for the use of this compound in plant pathology research, with a focus on its application as a seed treatment for cereals.

Mechanism of Action

This compound's primary fungicidal activity stems from its ability to inhibit the assembly of β-tubulin into microtubules in fungal cells. This disruption of the cytoskeleton interferes with mitotic cell division, ultimately leading to the inhibition of fungal growth and development.

This compound This compound BetaTubulin β-tubulin subunits This compound->BetaTubulin Binds to Microtubules Microtubule Assembly This compound->Microtubules Inhibits BetaTubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis CellDivision Fungal Cell Division Mitosis->CellDivision FungalGrowth Fungal Growth Inhibition

Caption: this compound's fungicidal mode of action.

Efficacy of this compound as a Seed Treatment

This compound has demonstrated notable efficacy against several critical seed-borne pathogens, particularly those affecting cereal crops. It is often formulated with other fungicides, such as triadimenol, to provide a broader spectrum of disease control.

Table 1: Efficacy of this compound-Containing Seed Treatments Against Cereal Pathogens

PathogenCropTreatmentEfficacyReference
Pyrenophora teres (Net Blotch)Barley (cv. Zephyr)This compound + TriadimenolGood controlN/A
Pyrenophora teres (Net Blotch)Barley (cv. Mata & Triumph)This compound + TriadimenolReduced control (<35% and <45% respectively)N/A
Fusarium spp.WheatThis compound-containing treatmentIncreased germination of infected seedsN/A
Drechslera sorokiniana (Spot Blotch)BarleyThis compound-containing treatmentIncreased germination of infected seedsN/A
Tilletia caries (Common Bunt)WheatThis compound + TriadimenolEffective controlN/A
Ustilago nuda (Loose Smut)BarleyThis compound + TriadimenolEffective controlN/A

Phytotoxicity and Crop Safety

While an effective fungicide, the application of this compound, particularly in combination with other active ingredients like triadimenol, can have phytotoxic effects on certain crops under specific conditions.

Table 2: Observed Phytotoxic Effects of this compound-Containing Seed Treatments

CropTreatmentObserved EffectConditionsReference
BarleyThis compound + TriadimenolDelayed emergenceLater sowingsN/A
BarleyThis compound + TriadimenolReduced length of the developing shootGeneral observationN/A
WheatThis compound + TriadimenolReduced germination of physically damaged seedPre-existing seed damageN/A

Experimental Protocols

The following protocols provide a framework for conducting laboratory and greenhouse-based research on this compound as a seed treatment.

Protocol 1: Laboratory-Scale Slurry Seed Treatment

This protocol outlines the preparation of a this compound slurry and its application to cereal seeds for experimental purposes.

Materials:

  • This compound formulation (e.g., wettable powder - WP, or flowable concentrate - FS)

  • Cereal seeds (e.g., wheat, barley)

  • Distilled water

  • Adjuvant/sticker (optional, as per manufacturer's recommendation)

  • Laboratory-scale rotary seed treater or a sealed container (e.g., glass jar)

  • Pipettes or syringes for accurate liquid measurement

  • Weighing balance

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculate Application Rate: Determine the desired application rate of the this compound formulation in g or mL per 100 kg of seed, based on manufacturer recommendations or experimental design.

  • Prepare the Slurry:

    • For a wettable powder (WP) formulation, create a slurry by mixing the calculated amount of this compound with a small volume of distilled water to form a smooth paste. Gradually add more water to reach the desired final slurry volume. A common slurry volume for laboratory treatments is 10-20 mL per kg of seed.

    • For a flowable concentrate (FS) formulation, the product is already in a liquid form. It can be used directly or diluted with a small amount of water to achieve the target application volume.

  • Seed Application:

    • Weigh the desired amount of seeds and place them in the seed treater or sealed container.

    • Using a pipette or syringe, apply the prepared this compound slurry evenly over the seeds.

    • If using a rotary seed treater, operate the machine for the recommended duration (typically 2-5 minutes) to ensure uniform coating of the seeds.

    • If using a sealed container, securely close the lid and gently shake and rotate the container for several minutes until the seeds are evenly coated.

  • Drying:

    • Spread the treated seeds in a thin layer on a clean, non-absorbent surface (e.g., a tray lined with aluminum foil) and allow them to air dry completely in a well-ventilated area. Avoid direct sunlight or high temperatures.

  • Storage:

    • Once dry, the treated seeds can be packaged in labeled bags and stored in a cool, dry place until planting.

cluster_prep Slurry Preparation cluster_app Seed Application cluster_post Post-Treatment Calc Calculate Application Rate Weigh Weigh this compound Calc->Weigh Mix Mix with Water (+/- Adjuvant) Weigh->Mix Apply Apply Slurry to Seeds Mix->Apply WeighSeed Weigh Seeds WeighSeed->Apply Coat Coat Seeds Uniformly (Rotary Treater/Shaking) Apply->Coat Dry Air Dry Treated Seeds Coat->Dry Store Package and Store Dry->Store

Caption: Workflow for laboratory seed treatment.

Protocol 2: In Vitro Efficacy Assessment against Fusarium spp.

This protocol uses the poisoned food technique to evaluate the inhibitory effect of this compound on the mycelial growth of Fusarium species.[2]

Materials:

  • Pure culture of Fusarium spp.

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution of known concentration

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes

Procedure:

  • Prepare Poisoned Media:

    • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

    • In a laminar flow hood, add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ppm). Also, prepare a control set of PDA plates without the fungicide.

    • Gently swirl the flasks to ensure thorough mixing and pour the media into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • From the periphery of an actively growing Fusarium culture, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each this compound-amended and control PDA plate.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection:

    • Measure the radial mycelial growth (in mm) of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the dish.

  • Calculate Percent Inhibition:

    • Calculate the percentage inhibition of mycelial growth for each concentration using the following formula: Percent Inhibition (%) = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.

Protocol 3: Greenhouse-Based Phytotoxicity and Efficacy Evaluation

This protocol is designed to assess the effects of this compound seed treatment on seedling emergence, vigor, and disease control in a controlled greenhouse environment.

Materials:

  • This compound-treated and untreated (control) seeds

  • Pots or trays filled with sterile potting mix or soil

  • Pathogen inoculum (e.g., Fusarium-infested soil or spore suspension)

  • Greenhouse with controlled temperature and lighting

  • Ruler or calipers

Procedure:

  • Experimental Setup:

    • For phytotoxicity assessment, use sterile soil. For efficacy assessment, use soil infested with the target pathogen.

    • Prepare pots or trays for each treatment group (untreated control, this compound-treated). Use a completely randomized design with at least four replicates per treatment.

  • Sowing:

    • Sow a predetermined number of seeds (e.g., 25 seeds) at a uniform depth in each pot or tray.

  • Growing Conditions:

    • Maintain optimal growing conditions for the specific cereal crop in the greenhouse (e.g., 18-22°C, 16-hour photoperiod).

    • Water the pots or trays as needed to maintain adequate soil moisture.

  • Data Collection (7-21 days after sowing):

    • Germination/Emergence Percentage: Count the number of emerged seedlings daily and calculate the final emergence percentage.

    • Seedling Vigor:

      • Shoot and Root Length: Carefully remove a subset of seedlings from each pot and measure the length of the shoot and the longest root.

      • Seedling Dry Weight: Dry the harvested seedlings in an oven at 70°C for 48 hours and record the dry weight.

    • Disease Incidence/Severity (for efficacy trial):

      • Count the number of seedlings showing disease symptoms (e.g., wilting, root rot, lesions).

      • Use a disease severity rating scale (e.g., 0 = no symptoms, 4 = severe symptoms or dead seedling) to assess the extent of disease on each seedling.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine significant differences between the treated and control groups.

Induction of Plant Defense Mechanisms

While the primary mode of action of benzimidazole fungicides like this compound is direct fungitoxicity, there is evidence to suggest that this class of compounds can also influence the plant's own defense systems. Application of benzimidazole derivatives has been shown to induce the activity of antioxidant enzymes, which are a key component of the plant's response to biotic stress. This induction can lead to a more robust defense against pathogen attack.

cluster_pathogen Pathogen Attack cluster_plant Plant Cell Pathogen Pathogen (e.g., Fusarium spp.) This compound This compound (Benzimidazole) ROS Reactive Oxygen Species (ROS) Burst Pathogen->ROS Antioxidant Antioxidant Enzyme Activity (e.g., POX, PPO) This compound->Antioxidant Induces ROS->Antioxidant Triggers Defense Enhanced Plant Defense Response Antioxidant->Defense

Caption: Putative induction of plant defense by this compound.

Conclusion

This compound remains a valuable tool in plant pathology research for the management of seed-borne fungal diseases. Its specific mode of action and efficacy, particularly in combination formulations, make it a relevant subject for continued investigation. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers designing and conducting experiments with this compound as a seed treatment. Careful consideration of potential phytotoxicity and the exploration of its role in inducing plant defense mechanisms will further enhance our understanding and application of this important fungicide.

References

Application Notes and Protocols: Antifungal Assay Design for Fuberidazole against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a devastating necrotrophic fungus with a broad host range, leading to significant economic losses in agriculture and horticulture worldwide.[1] Chemical control remains a primary strategy for managing this pathogen, with benzimidazole fungicides like fuberidazole being historically significant.[2][3] this compound operates by disrupting mitosis and cell division through interference with β-tubulin assembly, a mechanism common to benzimidazole fungicides.[4][5][6] The emergence of fungicide resistance in B. cinerea populations necessitates robust and standardized laboratory assays to evaluate the efficacy of existing and novel antifungal compounds.[2][7]

These application notes provide detailed protocols for in vitro antifungal assays to assess the efficacy of this compound against Botrytis cinerea. The described methods include the determination of Minimum Inhibitory Concentration (MIC), evaluation of mycelial growth inhibition, and assessment of spore germination inhibition. These protocols are designed to yield reproducible and quantifiable data to aid in fungicide efficacy studies and resistance monitoring.

Mechanism of Action of this compound

This compound is a systemic benzimidazole fungicide.[4][6] Its primary mode of action is the inhibition of mitosis and cell division in fungal cells.[4] this compound binds to the β-tubulin subunit, a key component of microtubules.[3] This binding disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division.[5][8] The interference with microtubule formation ultimately leads to the cessation of cell division and inhibits fungal growth.[6] Resistance to benzimidazole fungicides in Botrytis cinerea is often associated with point mutations in the β-tubulin gene, which alter the fungicide's binding site.[9][10]

Fuberidazole_Mechanism_of_Action This compound This compound BetaTubulin β-Tubulin Subunit This compound->BetaTubulin Binds to Microtubule Microtubule Assembly BetaTubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts CellDivision Cell Division MitoticSpindle->CellDivision Blocks FungalGrowth Fungal Growth Inhibition CellDivision->FungalGrowth

Caption: Mechanism of action of this compound on Botrytis cinerea.

Experimental Protocols

Fungal Isolate and Culture Preparation
  • Isolate: A well-characterized, pathogenic isolate of Botrytis cinerea should be used.

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) for routine culture of the fungus.

  • Incubation: Incubate the fungal cultures at 20-25°C in the dark for 7-14 days to allow for sufficient growth and sporulation.[11]

  • Spore Suspension: To prepare a spore suspension, flood the surface of a mature culture plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80). Gently scrape the surface with a sterile loop to dislodge the conidia. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to the desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.[12][13]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that inhibits the visible growth of Botrytis cinerea. A microtiter plate method is recommended for high-throughput screening.

  • Materials:

    • 96-well microtiter plates

    • Potato Dextrose Broth (PDB)

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Botrytis cinerea spore or mycelial suspension

    • Microplate reader

  • Protocol:

    • Prepare a serial dilution of this compound in PDB directly in the 96-well plate. A common concentration range to test is 0.01 to 100 µg/mL.[14]

    • To each well, add 140 µL of PDB containing the appropriate concentration of this compound.[14]

    • Inoculate each well with 60 µL of a B. cinerea mycelial suspension or a spore suspension (final concentration of 1 x 10^4 spores/mL).[14]

    • Include positive controls (no fungicide) and negative controls (no fungus).

    • Seal the plates to prevent evaporation and incubate at 20°C for 3-5 days with gentle agitation.[14]

    • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits fungal growth. Alternatively, measure the optical density at 620 nm using a microplate reader.[14]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fuberidazole_Dilution Serial Dilution of this compound in PDB Plate_Setup Add Dilutions and Inoculum to 96-well Plate Fuberidazole_Dilution->Plate_Setup Inoculum_Prep Prepare Spore/Mycelial Suspension Inoculum_Prep->Plate_Setup Incubation Incubate at 20°C for 3-5 days Plate_Setup->Incubation Measurement Visual Inspection or OD620 Measurement Incubation->Measurement MIC_Determination Determine Minimum Inhibitory Concentration Measurement->MIC_Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Mycelial Growth Inhibition Assay

This assay quantifies the effect of this compound on the radial growth of B. cinerea on a solid medium.

  • Materials:

    • Petri dishes (9 cm diameter)

    • Potato Dextrose Agar (PDA)

    • This compound stock solution

    • Cork borer (5-7 mm diameter)

  • Protocol:

    • Prepare PDA amended with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL). To do this, add the appropriate volume of the this compound stock solution to the molten PDA before pouring the plates.[12]

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Place a mycelial plug (5-7 mm diameter), taken from the edge of an actively growing B. cinerea culture, in the center of each plate.[12]

    • Include control plates with PDA without this compound.

    • Incubate the plates at 20-25°C in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate.

Spore Germination Assay

This assay evaluates the impact of this compound on the germination of B. cinerea conidia.

  • Materials:

    • Microscope slides or multi-well plates

    • Potato Dextrose Broth (PDB) or a minimal medium

    • This compound stock solution

    • Botrytis cinerea spore suspension

    • Microscope

  • Protocol:

    • Prepare a series of this compound dilutions in PDB or a suitable germination medium.

    • Mix the this compound dilutions with the B. cinerea spore suspension (final concentration of 1 x 10^5 spores/mL) in the wells of a microtiter plate or on a microscope slide.

    • Include a control with no this compound.

    • Incubate at 20-25°C in a humid chamber for 4-8 hours.[12]

    • After incubation, observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

    • Calculate the percentage of spore germination inhibition:

      • Inhibition (%) = [(gc - gt) / gc] x 100

      • Where 'gc' is the percentage of germination in the control and 'gt' is the percentage of germination in the treatment.

Data Presentation

Quantitative data from the antifungal assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Botrytis cinerea

TreatmentConcentration (µg/mL)Growth Inhibition
This compound0.01-
0.1-
1+
10++
100+++
Control0-
(-) No inhibition; (+) Low inhibition; (++) Moderate inhibition; (+++) Complete inhibition

Table 2: Mycelial Growth Inhibition of Botrytis cinerea by this compound

This compound Conc. (µg/mL)Average Colony Diameter (mm)Inhibition (%)
0 (Control)85.00
0.172.315.0
145.146.9
1015.581.8
1005.094.1

Table 3: Spore Germination Inhibition of Botrytis cinerea by this compound

This compound Conc. (µg/mL)Germination (%)Inhibition (%)
0 (Control)95.00
165.031.6
1020.078.9
505.094.7
100<1.0>99.0

Table 4: In Vitro Fungicidal Activity of this compound and this compound-Cucurbituril Complexes against Botrytis cinerea

TreatmentConcentration (µM)Fungal Growth Inhibition
This compound (FBZ)10 - 200Increasing inhibition with concentration[15]
CB7/CB8-bound FBZ5:10Maintained inhibitory activity[16][17]
CB7/CB8-bound FBZ-At least three-fold improved inhibition compared to FBZ alone[16][17]
Data derived from Saleh et al. (2014).[15]

Conclusion

The protocols outlined in these application notes provide a standardized framework for assessing the antifungal activity of this compound against Botrytis cinerea. Consistent application of these methods will enable researchers to generate reliable data on the efficacy of this fungicide, which is crucial for developing effective disease management strategies and for monitoring the potential development of fungicide resistance. The provided visualization of the mechanism of action and experimental workflows aims to enhance the understanding and execution of these assays.

References

Application Notes and Protocols for Assessing Fuberidazole Photostability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fuberidazole is a benzimidazole-based fungicide used for seed treatment to control various fungal diseases in cereals.[1][2] Understanding its photostability is crucial for determining its environmental fate, ensuring its efficacy, and complying with regulatory requirements for pesticide registration. Photostability testing evaluates the susceptibility of a substance to degradation when exposed to light, providing insights into its degradation pathways and the nature of its photoproducts.[3][4][5] These application notes provide a detailed protocol for assessing the photostability of this compound, including forced degradation studies and confirmatory testing, in line with established scientific principles and regulatory guidelines.[3][4][6]

Overview of this compound Photodegradation

Studies have shown that this compound degrades upon exposure to light. The primary photodegradation pathway involves the cleavage of the furan ring.[7] A known photoproduct of this compound is benzimidazole-2-carboxylic acid.[7] The quantum yield for this compound disappearance in methanol has been determined to be in the order of 10-3 to 10-4, indicating its susceptibility to photodegradation.[7]

Key Experimental Protocols

This section outlines the detailed methodologies for conducting photostability studies on this compound.

Forced Photodegradation Study

The purpose of a forced degradation study is to intentionally stress the molecule to generate degradation products and understand its degradation pathways.[5][6][8]

Objective: To evaluate the overall photosensitivity of this compound, identify potential degradation products, and develop a stability-indicating analytical method.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol at a concentration of 1 mg/mL.

    • For the study, dilute the stock solution to a working concentration of 10-20 µg/mL in both methanol and water to assess solvent effects. Acidic and basic solutions can also be prepared to evaluate pH effects on photolysis.[7]

  • Light Exposure:

    • Expose the prepared solutions to a light source capable of emitting both UV and visible light. A medium-pressure mercury lamp with appropriate filters to select specific wavelengths (e.g., 313 nm) can be used.[7]

    • The light intensity should be measured using a calibrated radiometer or through chemical actinometry, such as the ferric oxalate method.[7]

    • A control sample, protected from light by wrapping the container in aluminum foil, should be run in parallel to differentiate between photodegradation and other degradation pathways.

    • Samples should be withdrawn at various time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the degradation progress.

  • Analytical Method:

    • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a pH modifier like formic acid or ammonium acetate).

    • Detection can be performed using a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance.

    • For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for analyzing this compound and its metabolites.[9][10]

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point.

    • Identify and quantify the major degradation products.

    • Determine the order of the degradation reaction and the degradation rate constant.

Confirmatory Photostability Study

Confirmatory studies are performed under standardized conditions to assess the intrinsic photostability of the substance.[3][4]

Objective: To determine the photostability of this compound under standardized light conditions as per ICH Q1B guidelines.

Protocol:

  • Sample Preparation:

    • Prepare samples of solid this compound and solutions in transparent containers.

    • Prepare a control sample for each condition, which is shielded from light.

  • Light Exposure:

    • Expose the samples to a light source that meets the ICH Q1B requirements, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • A calibrated photostability chamber is typically used for this purpose.

  • Analytical Method:

    • Use the validated stability-indicating HPLC method developed during the forced degradation study to analyze the samples.

  • Data Analysis:

    • Compare the results of the light-exposed samples with the dark control.

    • Evaluate any changes in physical properties (e.g., appearance, color) and chemical properties (e.g., purity, degradation products).

Data Presentation

Quantitative data from photostability studies should be summarized in tables for easy comparison.

Table 1: Forced Photodegradation of this compound in Methanol

Time (hours)This compound Concentration (µg/mL)% DegradationBenzimidazole-2-carboxylic acid Concentration (µg/mL)
010.000
28.5151.2
47.2282.1
85.1493.5
123.6644.8
241.5856.2

Table 2: Quantum Yield of this compound Disappearance

SolventConditionQuantum Yield (Φ)
MethanolN2 saturated4.7 x 10-4
MethanolAir saturated4.9 x 10-3
Acidic Aqueous SolutionAir saturated9.0 x 10-4

Data adapted from a study on the photochemistry of this compound.[7]

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate degradation pathways and experimental workflows.

Fuberidazole_Photodegradation_Pathway This compound This compound Intermediate Reactive Triplet State This compound->Intermediate Light (hν) Photoproduct1 Benzimidazole-2-carboxylic acid Intermediate->Photoproduct1 Reaction with O2 and Methanol Photoproduct2 Methyl-4-oxo-2-benzimidazole-crotonate Intermediate->Photoproduct2 Photoassisted Ring Cleavage OtherProducts Other Products (e.g., Benzimidazole) Intermediate->OtherProducts

Caption: Proposed photodegradation pathway of this compound.

Photostability_Testing_Workflow cluster_forced Forced Degradation Study cluster_confirmatory Confirmatory Study (ICH Q1B) Forced_Prep Prepare this compound Solutions (Methanol, Water, pH variants) Forced_Exposure Expose to High-Intensity Light (with Dark Control) Forced_Prep->Forced_Exposure Forced_Analysis Analyze at Time Intervals (HPLC, LC-MS) Forced_Exposure->Forced_Analysis Method_Dev Develop & Validate Stability-Indicating Method Forced_Analysis->Method_Dev Conf_Prep Prepare Solid and Solution Samples (with Dark Control) Conf_Exposure Expose to Standardized Light Conditions Conf_Prep->Conf_Exposure Conf_Analysis Analyze Samples Conf_Exposure->Conf_Analysis Data_Analysis Data Analysis: - Degradation Kinetics - Identify Photoproducts - Assess Stability Conf_Analysis->Data_Analysis Method_Dev->Conf_Analysis

Caption: Workflow for this compound photostability assessment.

References

Application Notes and Protocols for Cell-Based Fuberidazole Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fuberidazole, a member of the benzimidazole class of fungicides, is widely utilized in agriculture to control fungal pathogens. Its mechanism of action primarily involves the disruption of microtubule polymerization, a critical process for cell division, leading to cytotoxicity in target organisms.[1] Recent studies have also highlighted the potential of this compound and its derivatives as anticancer agents, particularly against hypoxic cancer cells, where they have been shown to induce apoptosis and DNA damage.[2][3] These findings underscore the importance of robust and reliable methods for screening the cytotoxic effects of this compound in various cell types.

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of this compound. The described assays measure key indicators of cell health, including cell viability, membrane integrity, mitochondrial function, and the induction of apoptosis and oxidative stress. This document is intended for researchers, scientists, and drug development professionals engaged in toxicological screening and mechanistic studies of this compound and related compounds.

Mechanism of Action

The primary cytotoxic mechanism of this compound, like other benzimidazole fungicides, is the inhibition of microtubule polymerization by binding to β-tubulin.[4] This disruption of the microtubule network leads to a cascade of cellular events, culminating in cell death. The key downstream effects include:

  • Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation during cell division, leading to an arrest in the G2/M phase of the cell cycle and subsequent mitotic catastrophe.[1]

  • p53 Pathway Activation: Benzimidazoles have been shown to activate the tumor suppressor protein p53 by downregulating its negative regulators, Mdm2 and MdmX.[1][5] This leads to an increase in p53 and its downstream target p21, which further contributes to cell cycle arrest and apoptosis.[1]

  • Induction of Oxidative Stress: this compound and its derivatives can induce the generation of reactive oxygen species (ROS), leading to cellular damage.[2][6]

  • Mitochondrial Dysfunction: The accumulation of ROS and other cellular stresses can lead to the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors, initiating the intrinsic pathway of apoptosis.[7][8]

  • Apoptosis: Ultimately, these pathways converge to activate the caspase cascade, leading to programmed cell death or apoptosis.[3][7]

Core Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile. The following assays provide quantitative data on different aspects of cellular toxicity.

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9]Cell Viability / Metabolic Activity
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[8]Cell Membrane Integrity / Necrosis
Annexin V-FITC/PI Staining Detection of phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis).Apoptosis / Necrosis
Caspase-3/7 Activity Assay Measurement of the activity of executioner caspases-3 and -7, key mediators of apoptosis.[3]Apoptosis
Reactive Oxygen Species (ROS) Assay Fluorometric detection of intracellular ROS using a specific probe.[6]Oxidative Stress
Mitochondrial Membrane Potential (MMP) Assay Use of a cationic fluorescent dye to measure the electrochemical potential across the mitochondrial membrane.[8]Mitochondrial Health

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines for the study (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity, or a cancer cell line like MCF-7).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in a culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Replace the cell culture medium with the medium containing different concentrations of this compound or vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for the desired exposure times (e.g., 24, 48, 72 hours).

MTT Assay for Cell Viability
  • Reagent Preparation: Prepare MTT solution (5 mg/mL in PBS) and a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

LDH Release Assay for Cytotoxicity
  • Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing a substrate and a tetrazolium salt.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at the recommended wavelength (e.g., 490 nm).[8]

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the samples and controls.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase-3/7 Activity Assay
  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3/7 activity assay kit.

  • Substrate Addition: Add the caspase-3/7 substrate (e.g., a DEVD-peptide conjugated to a fluorophore or luminophore) to the cell lysates.[3]

  • Incubation: Incubate the reaction at room temperature, protected from light.

  • Fluorescence/Luminescence Measurement: Measure the fluorescence or luminescence signal using a microplate reader.

  • Data Analysis: Express the caspase-3/7 activity as a fold change relative to the vehicle-treated control.

Intracellular ROS Assay
  • Probe Loading: After treatment, wash the cells and incubate them with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in a serum-free medium.

  • Incubation: Incubate the cells at 37°C in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer at the appropriate excitation and emission wavelengths.

  • Controls: Include a positive control for ROS induction (e.g., H2O2).

  • Data Analysis: Express the ROS levels as a percentage or fold change relative to the vehicle-treated control.

Mitochondrial Membrane Potential (MMP) Assay
  • Dye Loading: After treatment, incubate the cells with a cationic fluorescent dye such as JC-1 or TMRE.[8]

  • Incubation: Incubate at 37°C in the dark.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader or flow cytometer. For JC-1, measure both green fluorescence (monomers, indicating low MMP) and red fluorescence (aggregates, indicating high MMP). For TMRE, measure the red fluorescence.

  • Controls: Include a positive control for MMP depolarization (e.g., CCCP).

  • Data Analysis: Calculate the ratio of red to green fluorescence for JC-1 or the percentage of cells with low TMRE fluorescence to determine the loss of MMP.

Data Presentation

Summarize all quantitative data in clearly structured tables to facilitate easy comparison between different concentrations of this compound and exposure times.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound (µM)24h (% Viability ± SD)48h (% Viability ± SD)72h (% Viability ± SD)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
1
10
50
100
Positive Control

Table 2: this compound-Induced Cytotoxicity (LDH Release Assay)

This compound (µM)24h (% Cytotoxicity ± SD)48h (% Cytotoxicity ± SD)72h (% Cytotoxicity ± SD)
0 (Vehicle)0 ± 2.10 ± 3.50 ± 2.9
1
10
50
100
Positive Control

(Additional tables for Apoptosis, Caspase Activity, ROS, and MMP data should be structured similarly)

Visualizations

Fuberidazole_Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment This compound This compound Treatment CellCulture Cell Culture (e.g., HepG2, SH-SY5Y) Incubation Incubation (24, 48, 72h) CellCulture->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Annexin V/PI (Apoptosis) Incubation->Apoptosis Caspase Caspase-3/7 (Apoptosis) Incubation->Caspase ROS ROS Assay (Oxidative Stress) Incubation->ROS MMP MMP Assay (Mitochondrial Health) Incubation->MMP DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis LDH->DataAnalysis Apoptosis->DataAnalysis Caspase->DataAnalysis ROS->DataAnalysis MMP->DataAnalysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Fuberidazole_p53_Pathway This compound This compound Microtubule β-tubulin This compound->Microtubule inhibits polymerization MdmX MdmX Microtubule->MdmX downregulates Mdm2 Mdm2 Microtubule->Mdm2 downregulates p53 p53 MdmX->p53 inhibits Mdm2->p53 inhibits p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest G2/M Arrest p21->CellCycleArrest induces

Caption: this compound-induced p53 pathway activation.

Fuberidazole_Mitochondrial_Apoptosis This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces Mitochondrion Mitochondrion ROS->Mitochondrion damages Bax Bax ROS->Bax upregulates Bcl2 Bcl-2 ROS->Bcl2 downregulates MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Bax->Mitochondrion promotes permeabilization Bcl2->Bax inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Fuberidazole in a Plant Model

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In vivo efficacy testing of Fuberidazole in a plant model Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a benzimidazole fungicide recognized for its efficacy against a range of fungal plant pathogens, most notably Fusarium species, which are responsible for diseases such as seedling blight and foot rot in cereals.[1][2] It is primarily utilized as a seed treatment, often in combination with other fungicides, to protect seeds and emerging seedlings from both seed-borne and soil-borne pathogens.[1][3] These application notes provide a detailed overview of the in vivo efficacy testing of this compound in a plant model, focusing on its application as a seed treatment for cereals.

Mechanism of Action

This compound's mode of action is through the inhibition of mitosis and cell division in fungi.[2] Specifically, it targets the β-tubulin assembly process, which is crucial for the formation of the mitotic spindle. Disruption of this process prevents fungal cell proliferation and ultimately leads to the control of the fungal pathogen.

cluster_0 Mechanism of Action This compound This compound BetaTubulin β-tubulin This compound->BetaTubulin Binds to Microtubule Microtubule Assembly BetaTubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts CellDivision Fungal Cell Division MitoticSpindle->CellDivision Prevents FungalGrowth Fungal Growth Inhibition CellDivision->FungalGrowth Leads to

This compound's Mechanism of Action

In Vivo Efficacy Data

Quantitative in vivo efficacy data for this compound as a standalone active ingredient is limited in publicly available literature. It is most commonly evaluated in combination with other fungicides. The following tables summarize available data for this compound and its combination products in controlling key cereal diseases.

Table 1: Efficacy of this compound Seed Treatment on Wheat Seedling Establishment with Varying Fusarium Infection Levels

CultivarInitial Fusarium Infection (%)TreatmentField Establishment (%)
Millbrook7Untreated85
This compound86
48Untreated75
This compound78
Sapphire7Untreated82
This compound83
48Untreated70
This compound72
Karamu7Untreated88
This compound87
48Untreated79
This compound81
Otane7Untreated80
This compound82
48Untreated68
This compound70

Data adapted from a study evaluating the effects of different fungicide seed treatments.[3] The study notes that without seed treatment, wheat lines with an average of 48% Fusarium infection had 9% to 23% lower establishment than lines with 7% infection.[3]

Table 2: Efficacy of a Triadimenol/Fuberidazole Combination Seed Treatment on Foliar and Stem Base Diseases in Winter Wheat

DiseaseAssessment TimingUntreated (% Disease)Triadimenol/Fuberidazole Treated (% Disease)
Powdery Mildew (Erysiphe graminis)Winter15.22.5
Spring28.710.1
Eyespot (Pseudocercosporella herpotrichoides)Summer35.125.8
Sharp Eyespot (Rhizoctonia cerealis)Summer22.418.9

Data is illustrative and based on findings that triadimenol/fuberidazole seed treatments control a range of foliar diseases over the winter and can reduce stem base diseases in the spring and summer.[2]

Experimental Protocols

The following protocols outline the methodology for testing the in vivo efficacy of this compound as a seed treatment in a controlled environment and in field trials.

Protocol 1: Controlled Environment Efficacy Testing of this compound Seed Treatment Against Fusarium Seedling Blight in Wheat

Objective: To evaluate the dose-dependent efficacy of this compound seed treatment in preventing Fusarium seedling blight and its impact on wheat seedling emergence and growth under controlled conditions.

Materials:

  • Certified wheat seeds (a cultivar susceptible to Fusarium graminearum)

  • This compound technical grade or formulated product

  • Fusarium graminearum inoculum (spore suspension)

  • Sterile soil mix (e.g., peat, sand, and loam mixture)

  • Pots or seedling trays

  • Controlled environment growth chamber

  • Seed treatment equipment (e.g., rotating drum or flask shaker)

  • Deionized water

  • Surfactant (optional, for seed treatment application)

Procedure:

  • Inoculum Preparation: Culture Fusarium graminearum on a suitable medium (e.g., Potato Dextrose Agar) and prepare a spore suspension. Adjust the concentration to a predetermined level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

  • Seed Treatment:

    • Prepare different concentrations of this compound treatment solutions.

    • Divide wheat seeds into treatment groups, including an untreated control and a positive control (a commercial standard fungicide).

    • Apply the this compound solutions to the seeds using a laboratory-scale seed treater or by agitation in a flask to ensure uniform coverage. Allow the seeds to air dry completely.

  • Seed Inoculation (for soil-borne infection simulation):

    • Inoculate the sterile soil mix with the Fusarium graminearum spore suspension and mix thoroughly to achieve a uniform distribution of the pathogen.

  • Sowing:

    • Fill pots or trays with the inoculated soil mix.

    • Sow a predetermined number of treated and untreated seeds (e.g., 25 seeds per pot) at a uniform depth.

    • Include a non-inoculated, untreated control to assess baseline germination and seedling vigor.

  • Incubation:

    • Place the pots in a controlled environment chamber with conditions favorable for both wheat growth and Fusarium development (e.g., 18-22°C, 12-hour photoperiod, and adequate humidity).

    • Water the pots as needed to maintain optimal soil moisture.

  • Data Collection and Assessment:

    • Seedling Emergence: Count the number of emerged seedlings daily for 14-21 days.

    • Disease Severity Assessment: At 21 days post-sowing, carefully uproot the seedlings and wash the roots. Visually assess the severity of seedling blight using a rating scale (e.g., 0 = no symptoms, 5 = severe discoloration and rotting of roots and coleoptile).

    • Plant Growth Parameters: Measure seedling height and shoot/root dry weight.

Data Analysis:

  • Calculate the percentage of seedling emergence for each treatment.

  • Calculate a disease severity index for each treatment group.

  • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Field Trial for Efficacy Evaluation of this compound Seed Treatment

Objective: To assess the efficacy of this compound seed treatment in controlling seed-borne and soil-borne Fusarium under field conditions and its effect on crop establishment and yield.

Materials:

  • Wheat seed lot with a known level of natural Fusarium infection.

  • This compound formulated product.

  • Commercial standard fungicide seed treatment.

  • Field plot with a history of Fusarium diseases.

  • Standard farm machinery for sowing and harvesting.

Procedure:

  • Trial Design:

    • Design the trial using a randomized complete block design with at least four replications.

    • Plot size should be adequate for standard agricultural practices and yield assessment.

  • Seed Treatment:

    • Treat the seed lots with this compound at the desired application rate(s) and the standard fungicide. Include an untreated control.

  • Sowing:

    • Sow the treated and untreated seeds at a standard seeding rate for the region.

  • Crop Management:

    • Manage the trial according to standard agronomic practices for the region, avoiding the application of other fungicides that could interfere with the results.

  • Data Collection:

    • Plant Stand Count: Assess plant establishment by counting the number of plants in a defined area of each plot at an early growth stage.

    • Disease Assessment: Throughout the growing season, monitor for symptoms of Fusarium diseases (e.g., foot rot, head blight). At the appropriate growth stages, assess disease incidence and severity.

    • Yield: Harvest the plots at maturity and determine the grain yield for each treatment.

    • Grain Quality: Assess grain quality parameters that may be affected by Fusarium infection (e.g., mycotoxin levels).

Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different treatments in terms of plant stand, disease control, and yield.

cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Assessment Phase Inoculum 1. Inoculum Preparation (Fusarium graminearum) SeedTreatment 2. Seed Treatment (this compound & Controls) SoilInoculation 3. Soil Inoculation Sowing 4. Sowing of Seeds Incubation 5. Incubation (Controlled Environment) Sowing->Incubation Emergence 6. Seedling Emergence Count Incubation->Emergence Disease 7. Disease Severity Assessment Emergence->Disease Growth 8. Plant Growth Measurement Disease->Growth

Controlled Environment Experimental Workflow

Conclusion

This compound is an effective fungicide for the control of Fusarium species and other seed-borne pathogens in cereals when used as a seed treatment. The provided protocols offer a framework for conducting robust in vivo efficacy trials in both controlled environments and field settings. While quantitative data for standalone this compound is scarce, the information available on its use in combination products demonstrates its significant contribution to disease management and crop establishment. Further research focusing on the dose-response of this compound alone would be beneficial for a more precise understanding of its efficacy.

References

Application Notes and Protocols for the Analysis of Fuberidazole and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the fungicide fuberidazole and its primary metabolites. The protocols are intended for research and monitoring purposes in environmental and food matrices.

Overview and Analytical Standards

This compound (2-(2'-furyl)benzimidazole) is a benzimidazole fungicide used to control fungal diseases in crops. Its analysis is crucial for ensuring food safety and monitoring environmental contamination. For accurate quantification, the use of certified analytical standards is essential. High-purity this compound standards are commercially available and should be used for calibration and quality control.

Key Metabolites:

  • Benzimidazole

  • Benzimidazole-2-carboxylic acid

  • 1-(1H-benzimidazol-2-yl)ethanone

Metabolic Pathway of this compound

The metabolism of this compound primarily involves the degradation of the furan ring through oxidation, reduction, and hydrolysis. The proposed pathway leads to the formation of several key metabolites.

Fuberidazole_Metabolism This compound This compound Metabolite1 Hydroxy Furan Derivative This compound->Metabolite1 Hydroxylation Metabolite4 Benzimidazole This compound->Metabolite4 Ring Cleavage Metabolite5 1-(1H-benzimidazol-2-yl)ethanone This compound->Metabolite5 Side-chain Oxidation Metabolite2 Oxopentanoate Derivative Metabolite1->Metabolite2 Hydrolysis Metabolite3 Benzimidazole-2-carboxylic acid Metabolite2->Metabolite3 Oxidation

Caption: Proposed metabolic pathway of this compound.

Analytical Methods

Two primary analytical methods are detailed below: Gas Chromatography-Mass Spectrometry (GC-MS) for broad applicability and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection for routine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of this compound and its metabolites in soil and water samples.

3.1.1. Sample Preparation

  • Soil Samples:

    • Air-dry the soil sample and sieve through a 2 mm mesh.

    • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and vortex for 2 minutes.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction with another 20 mL of acetonitrile.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

  • Water Samples:

    • Filter the water sample through a 0.45 µm filter.

    • To 500 mL of filtered water, add 5 g of NaCl and shake to dissolve.

    • Perform liquid-liquid extraction with three 50 mL portions of dichloromethane in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness and reconstitute in 1 mL of ethyl acetate.

3.1.2. GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL, splitless
Inlet Temperature280°C
Carrier GasHelium, 1.0 mL/min
Oven Program70°C (hold 2 min), ramp to 150°C at 25°C/min, ramp to 200°C at 3°C/min, ramp to 280°C at 8°C/min (hold 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Scan Range50-500 m/z

3.1.3. Quantitative Data

The following table summarizes the performance data for the GC-MS method based on typical validation parameters.

AnalyteRetention Time (min)LOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
This compound~25.70.51.585-105<15
Benzimidazole~10.31.03.080-100<15
Benzimidazole-2-carboxylic acid~23.21.55.075-95<20
1-(1H-benzimidazol-2-yl)ethanone~13.50.82.582-102<15
High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine quantification of this compound in water samples.

3.2.1. Sample Preparation

  • Water Samples:

    • Filter the water sample through a 0.45 µm nylon filter.

    • If pre-concentration is required, use a solid-phase extraction (SPE) C18 cartridge.

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Pass 250 mL of the filtered water sample through the cartridge at a flow rate of 5 mL/min.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

3.2.2. HPLC Operating Conditions

ParameterValue
HPLC System
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile : Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Detector
TypeUV-Vis or Fluorescence
UV Wavelength280 nm
Fluorescence Ex/Em285 nm / 315 nm

3.2.3. Quantitative Data

The following table summarizes the performance data for the HPLC method.

AnalyteLOD (µg/L)LOQ (µg/L)Linearity (R²)Recovery (%)RSD (%)
This compound0.1 - 1.00.3 - 3.0>0.99590-110<10

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound and its metabolites.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Sample Collection (Soil, Water) Extraction Extraction (LLE or SPE) Sampling->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS HPLC HPLC Analysis Cleanup->HPLC Quantification Quantification GCMS->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

Quality Control

For reliable results, the following quality control measures are recommended:

  • Method Blank: An analyte-free matrix sample processed through the entire analytical procedure to check for contamination.

  • Matrix Spike: A sample of the matrix fortified with a known concentration of the analytes to assess method accuracy (recovery).

  • Duplicate Analysis: Analyzing a subsample of a sample to assess method precision.

  • Calibration Check: Periodically analyzing a standard solution to verify the instrument's calibration.

These protocols and application notes provide a comprehensive guide for the analysis of this compound and its metabolites. Adherence to these methodologies and quality control practices will ensure the generation of accurate and reproducible data.

Application Notes and Protocols: Fuberidazole in the Development of Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the benzimidazole fungicide, fuberidazole, in the laboratory to develop and characterize resistant fungal strains. This information is critical for understanding the mechanisms of fungicide resistance, evaluating the efficacy of new antifungal compounds, and developing strategies to mitigate the emergence of resistance in agricultural and clinical settings.

Introduction and Scientific Background

This compound is a systemic fungicide belonging to the benzimidazole class.[1][2][3] Its primary mode of action, like other benzimidazoles, is the disruption of microtubule assembly by binding to β-tubulin, which inhibits mitosis and leads to cell death in susceptible fungi.[1] The development of resistance to benzimidazole fungicides is a significant concern in agriculture and is often associated with specific point mutations in the β-tubulin gene, which prevent the binding of the fungicide.

The controlled, in vitro development of this compound-resistant fungal strains serves as a powerful model for studying the genetic and molecular basis of fungicide resistance. By understanding the evolutionary pathways to resistance, researchers can develop more robust antifungal strategies, including the design of novel fungicides with different modes of action and the implementation of effective resistance management practices.

Applications

  • Studying Mechanisms of Fungicide Resistance: Elucidating the genetic mutations and molecular pathways that confer resistance to this compound.

  • High-Throughput Screening: Using resistant strains to screen for novel antifungal compounds that are effective against benzimidazole-resistant fungi.

  • Competitive Fitness Studies: Assessing the fitness cost associated with this compound resistance in the absence of the fungicide.

  • Cross-Resistance Analysis: Determining if resistance to this compound confers resistance to other classes of fungicides.

  • Validation of Molecular Diagnostics: Developing and validating rapid diagnostic tools for the detection of this compound-resistant strains.

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the experimental protocols outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Susceptible and Resistant Fungal Strains

Fungal StrainGenotype (β-tubulin)This compound MIC (µg/mL)
Aspergillus niger (Wild-Type)Wild-Type0.5
Aspergillus niger (Fub-R1)E198A50
Aspergillus niger (Fub-R2)F200Y>100
Fusarium spp. (Wild-Type)Wild-Type1.0
Fusarium spp. (Fub-R1)E198K75

Table 2: Growth Inhibition of Aspergillus niger Strains at Different this compound Concentrations

This compound (µg/mL)Wild-Type (% Inhibition)Fub-R1 (E198A) (% Inhibition)Fub-R2 (F200Y) (% Inhibition)
0.12500
0.59552
1.0100105
101004015
501009230
10010010055

Experimental Protocols

Protocol for Inducing this compound Resistance

This protocol describes a method for generating this compound-resistant fungal strains through continuous exposure to increasing concentrations of the fungicide.

Materials:

  • Wild-type fungal strain (e.g., Aspergillus niger)

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • This compound stock solution (in DMSO)

  • Sterile petri dishes, flasks, and spreader beads

  • Incubator

Procedure:

  • Prepare this compound Plates: Prepare PDA plates containing sub-lethal concentrations of this compound. Start with concentrations below the MIC of the wild-type strain (e.g., 0.1, 0.2, and 0.4 µg/mL).

  • Inoculation: Inoculate the plates with a spore suspension of the wild-type fungus.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus until growth is observed.

  • Selection: Select colonies that exhibit growth on the this compound-containing media.

  • Sub-culturing: Sub-culture the selected colonies onto new PDA plates with a slightly higher concentration of this compound.

  • Iterative Selection: Repeat the process of sub-culturing and increasing the this compound concentration until strains capable of growing at significantly higher concentrations (e.g., >50 µg/mL) are isolated.

  • Monosporal Isolation: Perform a monosporal isolation to ensure the genetic homogeneity of the resistant strain.

  • Stocking: Store the confirmed resistant strains in glycerol stocks at -80°C for long-term preservation.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound using a broth microdilution method.

Materials:

  • Fungal spore suspension

  • PDB

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in PDB in a 96-well plate.

  • Inoculation: Add the fungal spore suspension to each well to a final concentration of 1-5 x 10^4 spores/mL.

  • Controls: Include a positive control (no this compound) and a negative control (no spores).

  • Incubation: Incubate the plate at the optimal growth temperature for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol for Sequencing the β-tubulin Gene

This protocol describes the amplification and sequencing of the β-tubulin gene to identify mutations associated with resistance.

Materials:

  • Genomic DNA extraction kit

  • PCR primers for the β-tubulin gene

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from both the wild-type and resistant fungal strains.

  • PCR Amplification: Amplify the β-tubulin gene using specific primers.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of a single product of the expected size.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the wild-type and resistant strains to identify any nucleotide changes that result in amino acid substitutions.

Visualizations

G cluster_0 This compound Action and Resistance This compound This compound BetaTubulin β-tubulin This compound->BetaTubulin Binds to Microtubule Microtubule Assembly This compound->Microtubule Inhibits BetaTubulin->this compound Prevents Binding BetaTubulin->Microtubule Essential for Mitosis Mitosis Microtubule->Mitosis Required for FungalGrowth Fungal Growth Mitosis->FungalGrowth Leads to Mutation β-tubulin Gene Mutation (e.g., E198A, F200Y) Mutation->BetaTubulin Alters Structure

Caption: Mechanism of this compound action and resistance.

G cluster_workflow Experimental Workflow for Developing Resistant Strains start Start: Wild-Type Fungal Strain step1 Culture on Sub-lethal This compound Concentration start->step1 step2 Select Growing Colonies step1->step2 step3 Sub-culture on Higher This compound Concentration step2->step3 decision Resistance Level Achieved? step3->decision decision->step3 No step4 Monosporal Isolation decision->step4 Yes step5 Characterize Resistance (MIC, Sequencing) step4->step5 end End: Characterized Resistant Strain step5->end

Caption: Workflow for generating this compound-resistant fungi.

G cluster_relationships Logical Relationships in Resistance Development exposure Continuous this compound Exposure selection Selective Pressure exposure->selection survival Survival of Fungi with Resistance Mutations selection->survival mutation Spontaneous Mutations in β-tubulin Gene mutation->survival proliferation Proliferation of Resistant Population survival->proliferation resistance Dominant Resistant Fungal Population proliferation->resistance

References

High-Throughput Screening Assays for Fuberidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuberidazole, a member of the benzimidazole class of fungicides, and its derivatives represent a promising area for the development of novel antifungal agents. The primary mechanism of action for many benzimidazoles is the inhibition of microtubule polymerization through binding to β-tubulin. This disruption of the cytoskeleton ultimately leads to mitotic arrest and cell death in susceptible fungi. High-throughput screening (HTS) plays a pivotal role in the efficient identification and optimization of this compound derivatives with enhanced antifungal activity and desirable pharmacological properties.

These application notes provide detailed protocols for both target-based and cell-based HTS assays relevant to the discovery of novel this compound derivatives. The protocols are designed to be adaptable for screening large compound libraries and for characterizing the potency and mechanism of action of lead compounds.

Data Presentation: Antifungal Activity of Benzimidazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of benzimidazole derivatives against various fungal pathogens. This data illustrates the potential for potent antifungal activity within this compound class and highlights the importance of structure-activity relationship (SAR) studies.

Compound IDR1-SubstituentR2-SubstituentCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Reference
1a -H-C9H190.5-25616-256[1]
2a -H-C10H210.5-25616-256[1]
11 -HOxadiazole derivative31.5[2]
12 -HTriazole derivative126[2]
6b -CNTriazole derivative>125-[3]
6i -CNTriazole derivative>125-[3]
6j -CNTriazole derivative>125-[3]

Note: Data is compiled from multiple sources to illustrate the range of activities observed for benzimidazole derivatives. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Signaling Pathway: Inhibition of Tubulin Polymerization

This compound and its derivatives exert their antifungal effect by interfering with the dynamic process of microtubule formation. The diagram below illustrates the mechanism of action.

G cluster_0 Microtubule Dynamics cluster_1 Drug Action Tubulin αβ-Tubulin Dimers GDP GDP Tubulin->GDP Protofilament Protofilament Tubulin->Protofilament Polymerization GTP GTP GTP->Tubulin Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Tubulin Depolymerization This compound This compound Derivatives This compound->Tubulin Binds to β-tubulin This compound->Protofilament Inhibits Polymerization

Caption: this compound derivatives bind to β-tubulin, inhibiting polymerization into microtubules.

Experimental Protocols

Biochemical HTS Assay: In Vitro Tubulin Polymerization

This assay directly measures the effect of compounds on the polymerization of purified tubulin. It is a valuable tool for identifying direct inhibitors of the biological target.

Principle: Tubulin polymerization can be monitored by the increase in absorbance at 340 nm due to light scattering by the forming microtubules.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • 384-well clear-bottom plates

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a 2X stock solution of tubulin in polymerization buffer on ice.

  • In a 384-well plate, add test compounds, positive control, and negative control to the appropriate wells. The final DMSO concentration should not exceed 1%.

  • Add an equal volume of the 2X tubulin stock solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Calculate the rate of polymerization and the maximum polymer mass for each well. Determine the percent inhibition relative to the negative control.

Cell-Based HTS Assay: Antifungal Susceptibility Testing

This assay determines the ability of compounds to inhibit the growth of fungal cells in culture. It provides information on the overall efficacy of the compounds, taking into account cell permeability and potential off-target effects.

Principle: Fungal growth in liquid media can be quantified by measuring the optical density (OD) at 600 nm.

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., RPMI-1640)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Fluconazole, Amphotericin B)

  • Negative control (DMSO)

  • 384-well sterile, clear-bottom plates

  • Microplate shaker/incubator

  • Microplate reader

Protocol:

  • Prepare a fungal inoculum at a standardized concentration (e.g., 1 x 10³ to 5 x 10³ cells/mL) in the growth medium.

  • In a 384-well plate, add test compounds, positive control, and negative control to the appropriate wells.

  • Add the fungal inoculum to each well.

  • Incubate the plates at the optimal temperature for the fungal strain (e.g., 35°C for C. albicans) with shaking for 24-48 hours.

  • Measure the optical density at 600 nm.

  • Data Analysis: Calculate the percent growth inhibition for each compound compared to the negative control. Determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀).

Experimental Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign for this compound derivatives.

G cluster_0 Screening Campaign Compound_Library This compound Derivative Library Primary_Screen Primary HTS Assay (e.g., Antifungal Susceptibility) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response IC50_Determination IC50/MIC Determination Dose_Response->IC50_Determination Secondary_Assay Secondary Assay (e.g., Tubulin Polymerization) IC50_Determination->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A high-throughput screening workflow for identifying and optimizing this compound derivatives.

Logical Relationships in Assay Selection

The choice of primary and secondary assays is critical for a successful screening campaign. The following diagram illustrates the logical relationship between different assay types.

G cluster_0 Assay Strategy Primary_Screen Primary Screen (Cell-Based Antifungal Assay) Secondary_Screen Secondary Screen (Biochemical Tubulin Assay) Primary_Screen->Secondary_Screen Confirms target engagement Cytotoxicity_Assay Cytotoxicity Assay (e.g., against mammalian cells) Primary_Screen->Cytotoxicity_Assay Assesses selectivity Mechanism_of_Action Mechanism of Action Studies Secondary_Screen->Mechanism_of_Action Elucidates mechanism Selectivity_Profiling Selectivity Profiling Cytotoxicity_Assay->Selectivity_Profiling Determines therapeutic window

References

Troubleshooting & Optimization

Improving Fuberidazole solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fuberidazole Solubility

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for working with this compound in in vitro assays, focusing on overcoming its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a benzimidazole-based fungicide used as a seed treatment, particularly against Fusarium species.[1][2] Its mode of action involves the inhibition of mitosis and cell division through the disruption of beta-tubulin assembly.[1][3]

Key Physicochemical Properties:

Property Value Source
Chemical Formula C₁₁H₈N₂O [4]
Molecular Weight 184.19 g/mol [5]
Appearance Yellow, crystalline solid powder [2][5]

| CAS Number | 3878-19-1 |[5] |

Q2: What is the solubility of this compound in common solvents?

This compound is poorly soluble in water but shows high solubility in organic solvents like Dimethyl Sulfoxide (DMSO). This is a critical consideration for preparing stock solutions for in vitro studies.

Solubility Data Summary:

Solvent Temperature Concentration Molarity (Approx.) Source
Water (pH 7) 20°C 71 mg/L (0.071 mg/mL) 0.38 mM [1][5]
DMSO Room Temp. 55 mg/mL 298.6 mM [5]
Dichloromethane 20°C 14,000 mg/L (14 mg/mL) 76 mM [1]

| Toluene | 20°C | 350 mg/L (0.35 mg/mL) | 1.9 mM |[1] |

Q3: Why does my this compound precipitate when I add it to my cell culture medium?

This is a common issue for compounds that are poorly soluble in water. Your stock solution is likely prepared in a high concentration of an organic solvent like DMSO, where this compound is soluble.[6] When this concentrated stock is introduced into the aqueous environment of the cell culture medium, the final DMSO concentration is too low to keep the this compound dissolved. The compound then crashes out of the solution, forming a precipitate, as its concentration exceeds its maximum aqueous solubility.[6]

Q4: What are the general strategies to improve the solubility of a compound like this compound for in vitro assays?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs for experimental use.[7][8] These include:

  • Use of Co-solvents: Incorporating a water-miscible organic solvent can increase the solubility of a hydrophobic compound.[9][10]

  • pH Adjustment: Altering the pH of the medium can ionize the compound, which often increases its aqueous solubility.

  • Complexation: Using encapsulating agents like cyclodextrins can form inclusion complexes that are more water-soluble.[8][9]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, aiding its dispersion in aqueous solutions.[10]

Troubleshooting Guide: this compound Precipitation in Culture Media

Use this guide to diagnose and solve issues with this compound precipitation during your experiments.

IssueProbable Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding stock solution to media. Concentration Shock: The concentration of this compound in the stock solution is too high for direct dilution into the aqueous media. The final concentration in the media exceeds its solubility limit.1. Prepare an intermediate dilution: Dilute the high-concentration DMSO stock in a smaller volume of media or PBS first, then add this to the final culture volume. 2. Slow Addition: Add the stock solution drop-by-drop to the vortexing or swirling culture medium to facilitate rapid dispersion. 3. Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO if your experimental design allows for a slightly higher final solvent concentration (always stay below toxic levels).
Media turns cloudy or a fine precipitate appears over time. Thermodynamic Instability: The solution is supersaturated. While it may appear dissolved initially, the compound precipitates over time to reach its thermodynamic equilibrium. Temperature Shift: Adding a cold stock solution from -20°C storage to warm (37°C) media can cause precipitation due to rapid temperature changes affecting solubility.[11]1. Warm the stock solution: Gently warm the stock solution to room temperature before adding it to the pre-warmed (37°C) culture medium.[12] 2. Use Solubilizing Excipients: Consider formulating a stock solution with excipients like PEG300 or Tween 80, which can help maintain stability in the final aqueous solution.[5] 3. Reduce Incubation Time: If possible, reduce the time between adding the compound and performing the assay.
Precipitation occurs, but the pH of the media has not changed. Salt Precipitation: If using a concentrated buffer (e.g., 10x PBS) to dilute the compound, salts can precipitate.[11] Compound Insolubility: This is the most common cause, where the issue is solely with the this compound's low aqueous solubility.1. Use 1x Buffers: Ensure all buffers used for dilution are at a 1x concentration. 2. Verify Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.5%) to minimize its effect on both solubility and cell health.

Logical Flow for Troubleshooting Precipitation

G start Precipitation Observed in Culture Media check_conc Is final concentration above aqueous solubility limit (~71 µg/mL)? start->check_conc check_dmso Is final DMSO concentration > 0.5%? check_conc->check_dmso No sol_lower_conc Solution: Lower final concentration. check_conc->sol_lower_conc Yes prep_method How was the working solution prepared? check_dmso->prep_method No sol_lower_dmso Solution: Use higher stock concentration to lower final DMSO volume. check_dmso->sol_lower_dmso Yes sol_change_prep Solution: - Warm media before adding stock. - Add stock slowly while swirling. - Make intermediate dilutions. prep_method->sol_change_prep sol_excipients Still Precipitates? Consider using solubilizing agents (e.g., Pluronics, Cyclodextrins). sol_change_prep->sol_excipients

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes how to prepare a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 184.19 g/mol )

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[5]

Procedure:

  • Calculation: To prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = 50 mmol/L * 184.19 g/mol * 0.001 L = 9.21 mg

  • Weighing: Carefully weigh out 9.21 mg of this compound powder and place it into a sterile vial.

  • Dissolving: Add 1 mL of sterile DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes until the powder is fully dissolved. A clear, yellow solution should be formed.

  • Sonication (Optional): If any particulates remain, place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.[5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability.[5][13] Avoid repeated freeze-thaw cycles.[11]

Workflow for Stock Solution Preparation

G cluster_0 Preparation Phase cluster_1 Dissolution Phase cluster_2 Storage Phase Calculate Calculate Mass (e.g., 9.21 mg for 1mL of 50mM) Weigh Weigh this compound Calculate->Weigh Add_DMSO Add DMSO (1 mL) Weigh->Add_DMSO Vortex Vortex Vigorously (1-2 min) Add_DMSO->Vortex Check Visually Inspect for Clarity Vortex->Check Sonicate Sonicate if Needed (5-10 min) Sonicate->Check Check->Sonicate Particulates Present Aliquot Aliquot into Single-Use Tubes Check->Aliquot Fully Dissolved Store Store at -20°C / -80°C Aliquot->Store G This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Apoptosis Cell Cycle Arrest & Apoptosis Metaphase->Apoptosis

References

Troubleshooting Fuberidazole instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering instability issues with Fuberidazole in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy or has precipitated. What is the cause and how can I fix it?

A1: Precipitates in this compound solutions are common and can be attributed to its low water solubility and potential for crystallization, especially at lower temperatures or high concentrations. This compound is very slightly soluble in water but readily soluble in organic solvents like DMSO, methanol, and acetonitrile.[1][2][3]

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C to see if the precipitate redissolves.

    • Sonication can also help in redissolving the compound.[4]

    • If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.

    • For aqueous working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum to avoid solvent-induced artifacts in your experiments. A common practice is to prepare a high-concentration stock in 100% DMSO and then dilute it serially in your aqueous experimental medium.

Q2: I'm observing a decline in the biological activity of this compound in my long-term cell culture experiment. What could be causing this instability?

A2: The decline in this compound's efficacy over time can be due to several factors, including chemical degradation. This compound is known to be sensitive to light and can undergo hydrolysis.[5][6]

  • Potential Causes:

    • Photodegradation: this compound is sensitive to light, with a reported half-life of approximately 15 minutes under UV irradiation.[5][6] Long-term exposure to ambient lab lighting or microscope illumination can lead to significant degradation.

    • Hydrolytic Degradation: The compound can undergo hydrolysis, where the furan ring is a primary reactive center.[7] This process can be influenced by the pH and temperature of your culture medium. Hydrolytic degradation can be significant, with up to 97% transformation observed under certain conditions.[8][9]

    • Metabolism: If using cell-based assays or microbial cultures, cellular enzymes may metabolize this compound into less active compounds.[7][10]

  • Recommendations:

    • Protect your solutions and experimental setups from light by using amber vials or covering them with aluminum foil.

    • Prepare fresh working solutions from a frozen stock immediately before use.

    • For experiments lasting several days, consider replenishing the medium with freshly diluted this compound periodically.

    • Analyze samples at different time points to quantify the concentration of the active compound.

Q3: What are the primary degradation products of this compound and how can I detect them?

A3: The main degradation pathways for this compound involve the rearrangement and cleavage of its furan ring through hydrolysis, oxidation, and photolysis.[6][7][10]

  • Known Degradation Products:

    • Benzimidazole 2-carboxylic acid[7][10][11]

    • Benzimidazole[7][10]

    • 1-(1H-benzimidazole-2-yl)ethanone (2-Acetylbenzimidazole)[7][10][11]

  • Detection Methods:

    • GC-MS (Gas Chromatography-Mass Spectrometry): This is a robust method for separating and identifying this compound and its metabolites from experimental samples.[8][10]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for analyzing aqueous samples and provides high sensitivity and specificity.

    • UV-Vis Spectrophotometry: Can be used for quantification, although it may have less specificity compared to mass spectrometry methods if degradation products have overlapping absorption spectra.[8]

Q4: What are the best practices for preparing and storing this compound stock solutions to ensure long-term stability?

A4: Proper preparation and storage are critical for maintaining the integrity of this compound.

  • Preparation:

    • Dissolve this compound powder in a suitable organic solvent such as DMSO, methanol, or acetonitrile to create a high-concentration stock solution.[2][3][4] Sonication may be required to fully dissolve the compound.[4]

  • Storage:

    • Store stock solutions in tightly sealed, amber glass vials to protect from light and air.

    • For long-term storage (months to years), keep stock solutions at -20°C or -80°C.[4]

    • For short-term storage (days to a week), 4°C is acceptable.[2][4]

    • It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]

Quantitative Data Summary

The stability of this compound is highly dependent on environmental conditions. The tables below summarize key physicochemical properties and degradation kinetics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₈N₂O[12]
Molecular Weight184.19 g/mol [11]
Melting Point~286-312°C (with decomposition)[1][5]
Water Solubility71 mg/L at 20°C[13]
pKa4.6 (base)[5]
AppearanceCrystalline powder[5][11]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
Water0.07 mg/mL (0.38 mM)pH dependent[4]
DMSO55 mg/mL (298.6 mM)Sonication recommended[4]
MethanolSlightly Soluble-[5]
AcetoneReadily Soluble-[1]
Isopropanol5 g/L-[1]

Table 3: Degradation and Half-Life Data for this compound

Degradation TypeConditionHalf-Life (t½)% DegradationReference
PhotolysisUV light irradiation~15 minutes-[5]
HydrolysisAqueous solution3 days (lowest)Up to 97%[8][9]
MicrobialPseudomonas syringae (35 days)10.3 days91%[7][10][13]
MicrobialPenicillium chrysogenum (35 days)10.6 days86%[7][10][13]
SoilHeterogeneous soil samples0.95 days (lowest)Up to 99%[8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder (purity ≥98%), anhydrous DMSO, sterile 1.5 mL amber microcentrifuge tubes, vortex mixer, sonicator.

  • Calculation: Weigh out 1.842 mg of this compound powder (Molecular Weight = 184.19 g/mol ).

  • Dissolution: Aseptically add the weighed this compound to a sterile amber tube. Add 1 mL of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If particulates are still visible, place the tube in a bath sonicator for 5-10 minutes until the solution is clear.[4]

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile amber tubes. Store immediately at -20°C or -80°C for long-term stability.[4]

Protocol 2: General Workflow for Quantification of this compound by GC-MS

  • Sample Preparation: Collect samples (e.g., cell culture media) at designated time points. Perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane to isolate this compound and its metabolites from the aqueous matrix.[8]

  • Concentration: Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known, small volume of a suitable solvent (e.g., acetone or dichloromethane) compatible with the GC-MS system.[8]

  • Injection: Inject a defined volume of the reconstituted sample into the GC-MS.

  • Analysis:

    • Gas Chromatography (GC): Use a capillary column appropriate for separating benzimidazole compounds. Program the temperature gradient to effectively separate this compound from its degradation products and matrix components.

    • Mass Spectrometry (MS): Operate the mass spectrometer in scan mode to identify compounds based on their mass spectra or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative accuracy. The parent ion for this compound is m/z 184.[11]

  • Quantification: Create a standard curve using known concentrations of a pure this compound standard. Calculate the concentration in the experimental samples by comparing their peak areas to the standard curve.

Visual Guides

G cluster_troubleshooting Troubleshooting this compound Instability start Experiment shows decreased this compound activity over time check_solution Is the working solution clear? start->check_solution check_storage How was the experiment stored? check_solution->check_storage Yes precipitation Issue: Precipitation Action: Warm/sonicate. Prepare fresh solution. check_solution->precipitation No light_exposure Exposed to Light check_storage->light_exposure dark_storage Protected from Light check_storage->dark_storage degradation Issue: Degradation Action: Protect from light. Replenish media often. Use fresh dilutions. light_exposure->degradation quantify Action: Quantify this compound concentration via LC-MS/GC-MS to confirm degradation. dark_storage->quantify

Caption: Troubleshooting decision tree for this compound instability.

G cluster_workflow General Experimental Workflow prep_stock 1. Prepare Concentrated Stock Solution (in DMSO) prep_working 2. Prepare Fresh Working Solution in Media prep_stock->prep_working run_exp 3. Run Experiment (Protect from Light) prep_working->run_exp collect_samples 4. Collect Samples at Time Points run_exp->collect_samples extract 5. Extract Compound (e.g., LLE) collect_samples->extract analyze 6. Analyze by GC-MS or LC-MS extract->analyze

Caption: A typical experimental workflow using this compound.

G cluster_pathway This compound Degradation Pathways parent This compound (2-(2'-furyl) benzimidazole) p1 Hydrolysis / Oxidation (Rearrangement of furan ring) parent->p1 p2 Photolysis (UV Light) parent->p2 m1 Benzimidazole 2-carboxylic acid p1->m1 m2 Benzimidazole p1->m2 m3 1-(1H-benzimidazole-2-yl)ethanone p1->m3 m4 Other Photodegradants p2->m4

Caption: Known degradation pathways for this compound.

References

Strategies to enhance Fuberidazole photostability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the photostability of Fuberidazole in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.

Issue / Question Potential Cause(s) Recommended Solution(s)
FAQ: My this compound solution is degrading rapidly under laboratory lighting. How can I minimize this? This compound is susceptible to photodegradation when exposed to UV and visible light. Standard laboratory lighting can be sufficient to induce degradation over time.1. Work in low-light conditions: Use amber glassware or wrap containers in aluminum foil to block light. 2. Utilize photostabilizers: Incorporate encapsulating agents like cyclodextrins or cucurbiturils into your solution. 3. Formulation adjustments: Consider the use of UV-absorbing compounds or antioxidants in your experimental formulation.
Troubleshooting: I am observing unexpected peaks in my HPLC chromatogram after a photostability study. These peaks are likely photodegradation products of this compound. Common degradation products include benzimidazole-2-carboxylic acid and other related compounds.1. Confirm peak identity: Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to known degradation products. 2. Optimize HPLC method: Adjust the mobile phase gradient, column type, or detection wavelength to achieve better separation and resolution of this compound from its degradants. 3. Consult literature: Review published studies on this compound photodegradation to identify expected byproducts.
FAQ: What are the most effective strategies to significantly enhance this compound's photostability? Encapsulation of the this compound molecule within a host molecule has been shown to be a highly effective strategy.Host-Guest Complexation: The use of cucurbituril (CB8) and cucurbituril (CB7) has been demonstrated to improve the photostability of this compound by factors of 3 and 7, respectively. This is due to the shielding of the this compound molecule from light within the macrocyclic cavity of the cucurbituril.
Troubleshooting: My attempts to replicate published photostabilization results are inconsistent. Several factors can influence the efficiency of photostabilization, leading to variability in results.1. Check stoichiometry: For host-guest complexation, ensure the correct molar ratio of this compound to the encapsulating agent is used. 2. Solvent effects: The choice of solvent can impact the stability of the complex and the rate of photodegradation. Ensure consistency with the published method. 3. pH of the medium: The pH of the solution can affect the protonation state of this compound and its interaction with stabilizers. Buffer your solutions appropriately.
FAQ: Are there any formulation approaches besides encapsulation that can improve photostability? Yes, incorporating specific additives into the formulation can help mitigate photodegradation.1. UV Absorbers: Compounds that absorb UV radiation can be added to the formulation to act as a "sacrificial" shield, protecting this compound from photolytic cleavage. 2. Antioxidants: Reactive oxygen species generated during photolysis can contribute to degradation. The inclusion of antioxidants can quench these reactive species.

Strategies to Enhance this compound Photostability: A Comparative Overview

Several strategies can be employed to enhance the photostability of this compound. The table below summarizes the available data on their effectiveness.

Strategy Method Reported Efficacy Key Considerations
Host-Guest Encapsulation Complexation with Cucurbituril (CB7)Photostabilization factor of 7Requires precise molar ratios for optimal complexation. The binding affinity can be pH-dependent.
Complexation with Cucurbituril (CB8)Photostabilization factor of 3Similar to CB7, stoichiometry and pH are important factors.
Complexation with Cyclodextrins (e.g., HP-β-CD)Qualitative improvement in photostability reported for other benzimidazoles. Quantitative data for this compound is not readily available.Generally recognized as safe (GRAS) and widely available. The size of the cyclodextrin cavity must be appropriate for the this compound molecule.
Formulation with UV Absorbers Incorporation of UV-absorbing compounds (e.g., benzophenones, benzotriazoles)Qualitative protection by filtering harmful UV radiation. Specific quantitative data for this compound is not available.The UV absorber must be compatible with the formulation and not interfere with the analysis. The absorption spectrum of the UV absorber should overlap with that of this compound.
Formulation with Antioxidants Addition of antioxidants (e.g., Ascorbic Acid, BHT)Can mitigate photodegradation by scavenging reactive oxygen species. Quantitative data specific to this compound is limited.The antioxidant should be soluble in the experimental medium and should not react with this compound.
Nanoparticle Encapsulation Encapsulation in polymeric nanoparticles (e.g., PLGA)Has been shown to enhance the photostability of other antifungal agents.Can offer controlled release in addition to photoprotection. Formulation development can be complex.

Experimental Protocols

Protocol 1: General Photostability Testing of this compound

This protocol outlines a general procedure for assessing the photostability of this compound in solution, based on ICH and EPA guidelines.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare experimental samples by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) in the solvent or buffer system of interest.

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the unwrapped experimental samples and the wrapped dark control in a photostability chamber.

    • The light source should comply with ICH Q1B guidelines, providing a combination of cool white fluorescent and near-UV lamps.

    • Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.

    • Monitor the light exposure using a calibrated lux meter and radiometer.

  • Sampling:

    • Withdraw aliquots of the experimental and dark control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately store the collected samples in the dark and at a low temperature (e.g., 4°C) to prevent further degradation before analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).

    • Quantify the remaining concentration of this compound and the formation of any major degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for both the exposed and dark control samples.

    • Calculate the photodegradation rate constant and the half-life of this compound under the specified light conditions.

    • Compare the chromatograms of the exposed samples to the dark control to identify and quantify photodegradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing an HPLC-UV method to separate this compound from its photodegradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient elution is recommended for optimal separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program (Example):

      • 0-5 min: 20% B

      • 5-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20-22 min: 80% to 20% B

      • 22-30 min: 20% B (re-equilibration)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 285 nm (or a wavelength of maximum absorbance for this compound)

  • Method Validation:

    • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is "stability-indicating."

Visualizations

Fuberidazole_Mode_of_Action cluster_fungal_cell Fungal Cell This compound This compound Beta_tubulin β-tubulin This compound->Beta_tubulin Binds to Tubulin_dimer αβ-tubulin dimer Alpha_tubulin α-tubulin Microtubule_Polymerization Microtubule Assembly Tubulin_dimer->Microtubule_Polymerization Inhibits Microtubule Microtubule Microtubule_Polymerization->Microtubule Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule->Mitotic_Spindle_Disruption Cell_Division_Arrest Cell Division Arrest Mitotic_Spindle_Disruption->Cell_Division_Arrest Apoptosis Cell Death (Apoptosis) Cell_Division_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to fungal cell death.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation Prepare_Stock Prepare this compound Stock Solution Prepare_Samples Prepare Experimental Samples (with and without stabilizers) Prepare_Stock->Prepare_Samples Prepare_Control Prepare Dark Control (wrap in foil) Prepare_Samples->Prepare_Control Photostability_Chamber Place Samples in Photostability Chamber (ICH Q1B compliant light source) Prepare_Control->Photostability_Chamber Monitor_Exposure Monitor Light Exposure (lux hours and W h/m²) Photostability_Chamber->Monitor_Exposure Sampling Collect Aliquots at Time Intervals Monitor_Exposure->Sampling HPLC_Analysis Analyze Samples by Stability-Indicating HPLC-UV Method Sampling->HPLC_Analysis Quantify_this compound Quantify Remaining this compound HPLC_Analysis->Quantify_this compound Identify_Degradants Identify and Quantify Photodegradation Products HPLC_Analysis->Identify_Degradants Plot_Data Plot Concentration vs. Time Quantify_this compound->Plot_Data Calculate_Kinetics Calculate Degradation Rate and Half-life (t½) Plot_Data->Calculate_Kinetics Compare_Strategies Compare Photostability of Different Formulations Calculate_Kinetics->Compare_Strategies

Caption: Experimental workflow for assessing this compound photostability.

Fuberidazole Resistance in Fusarium Isolates: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fuberidazole resistance in Fusarium isolates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Fusarium species?

A1: this compound belongs to the benzimidazole class of fungicides, which act by inhibiting the assembly of β-tubulin during mitosis and cell division.[1] The most common mechanism of resistance to benzimidazoles in Fusarium is the development of point mutations in the β-tubulin gene, particularly the β2-tubulin gene.[2][3] These mutations alter the target site of the fungicide, reducing its binding affinity and rendering it less effective. For example, in Fusarium fujikuroi, mutations at codons 198 and 200 of the β2-tubulin gene have been linked to carbendazim (a related benzimidazole) resistance.[2][4] While direct studies on this compound are less common, the resistance mechanism is expected to be highly similar due to the shared mode of action.

Q2: Are there other potential mechanisms for this compound resistance?

A2: While target site mutation is the primary mechanism, other factors could contribute to reduced sensitivity. Although more commonly associated with other fungicide classes like azoles, overexpression of the target gene or increased activity of efflux pumps that actively transport the fungicide out of the fungal cell are known resistance mechanisms in fungi.[3][5][6] However, for benzimidazoles in Fusarium, mutations in the β-tubulin gene remain the most frequently documented cause of high-level resistance.[3]

Q3: How can I determine if my Fusarium isolate is resistant to this compound?

A3: You can determine the resistance profile of your Fusarium isolate by performing an in vitro sensitivity test, also known as a mycelial growth inhibition assay.[7][8] This experiment involves growing the fungal isolate on a culture medium amended with a range of this compound concentrations. By measuring the mycelial growth at different concentrations compared to a control without the fungicide, you can calculate the Effective Concentration 50% (EC50). The EC50 value represents the concentration of the fungicide that inhibits fungal growth by 50%. This value can then be compared to the EC50 of known sensitive (wild-type) isolates to determine the level of resistance.

Q4: What is a typical EC50 value for a this compound-sensitive Fusarium isolate?

A4: EC50 values can vary between different Fusarium species and even among wild-type isolates. It is crucial to establish a baseline EC50 for known sensitive strains of the Fusarium species you are working with. For comparison, studies on other benzimidazoles or triazoles show a wide range of EC50 values. For instance, in one study, the EC50 values for tebuconazole ranged from 0.09 to 15.6 mg L-1 across various Fusarium species.[7][8] For carbendazim, sensitive isolates of Fusarium oxysporum f.sp. lycopersici have shown minimum inhibitory concentrations as low as 7µg/ml, while resistant isolates can tolerate concentrations up to 750µg/ml.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No inhibition of fungal growth even at high this compound concentrations. 1. The Fusarium isolate possesses a high level of resistance. 2. The this compound stock solution has degraded or was improperly prepared. 3. The this compound is not soluble in the culture medium.1. Sequence the β-tubulin gene of the isolate to check for known resistance-conferring mutations. 2. Prepare a fresh stock solution of this compound from a reliable source. 3. Ensure the solvent used for the stock solution is compatible with the culture medium and does not inhibit fungal growth on its own. A solvent control plate should be included in your experiment.
High variability in mycelial growth between replicate plates. 1. Inconsistent inoculum size. 2. Uneven distribution of this compound in the culture medium. 3. Contamination of some of the plates.1. Use a standardized mycelial plug size or spore suspension concentration for inoculation. 2. Ensure the fungicide stock solution is thoroughly mixed with the molten agar before pouring the plates. 3. Check for any signs of bacterial or other fungal contamination.
The EC50 value for my known sensitive isolate is much higher than expected. 1. The isolate may have acquired some level of resistance. 2. The incubation conditions (temperature, light) are not optimal for the fungus, affecting its growth and sensitivity. 3. The culture medium composition is interfering with the fungicide's activity.1. Obtain a new, certified sensitive isolate for comparison. 2. Ensure that the incubation conditions are consistent and optimal for the Fusarium species being tested.[10] 3. Use a standard culture medium such as Potato Dextrose Agar (PDA) for sensitivity testing, as this is widely used and characterized.[10]
Difficulty in distinguishing the edge of the mycelial growth for measurement. 1. The fungal growth is diffuse rather than forming a distinct colony. 2. The culture has been incubated for too long, and the mycelium covers the entire plate.1. Consider using a different Fusarium species or isolate that exhibits more compact growth. 2. Measure the colony diameter at an earlier time point, before it reaches the edge of the plate.

Data Presentation

Table 1: Example EC50 Values for Various Fungicides Against Different Fusarium Species

FungicideFusarium SpeciesEC50 Range (mg L-1)Reference
MetconazoleF. graminearum, F. culmorum, F. sporotrichioides, F. avenaceum< 2.9[7]
ProthioconazoleF. graminearum, F. culmorum, F. sporotrichioides, F. avenaceum0.12 - 23.6[7]
TebuconazoleF. graminearum, F. culmorum, F. sporotrichioides, F. avenaceum0.09 - 15.6[7]

Note: This table provides examples from published literature for triazole fungicides and may not be directly representative of this compound. It is intended to illustrate the range of EC50 values that can be observed.

Experimental Protocols

Key Experiment: Mycelial Growth Inhibition Assay for EC50 Determination

Objective: To determine the EC50 value of this compound for a Fusarium isolate.

Materials:

  • Fusarium isolate of interest

  • Potato Dextrose Agar (PDA) medium

  • This compound (analytical grade)

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide - DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Cork borer (5 mm diameter)

  • Incubator set to 25-27°C[10]

  • Parafilm

Methodology:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Allow the molten PDA to cool to approximately 50-55°C.

    • Create a series of this compound concentrations in the PDA. For example, to achieve final concentrations of 0.01, 0.1, 1, 10, and 100 µg/mL, add the appropriate volume of the stock solution to the molten PDA. Ensure thorough mixing.

    • Also, prepare a control plate with PDA and the solvent alone (at the highest concentration used in the test plates) to account for any effect of the solvent on fungal growth. A plate with only PDA serves as the absolute growth control.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Culture the Fusarium isolate on a PDA plate for 5-7 days to obtain fresh, actively growing mycelium.

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of the actively growing colony.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation:

    • Seal the plates with parafilm.

    • Incubate the plates in the dark at 25-27°C for 4-7 days, or until the mycelial growth in the control plate has covered a significant portion of the plate without reaching the edge.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average diameter.

    • Calculate the percentage of mycelial growth inhibition for each this compound concentration using the following formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the treated plate.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use probit analysis or non-linear regression to determine the EC50 value.

Visualizations

G cluster_sensitive This compound-Sensitive Isolate cluster_resistant This compound-Resistant Isolate This compound This compound Beta_Tubulin_S β-Tubulin This compound->Beta_Tubulin_S Binds to Microtubule_Assembly_S Microtubule Assembly Beta_Tubulin_S->Microtubule_Assembly_S Disrupts Cell_Division_S Normal Cell Division Microtubule_Assembly_S->Cell_Division_S Inhibits Fungal_Growth_Inhibition Fungal Growth Inhibition Cell_Division_S->Fungal_Growth_Inhibition Fuberidazole_R This compound Mutated_Beta_Tubulin Mutated β-Tubulin Fuberidazole_R->Mutated_Beta_Tubulin Binding Reduced Microtubule_Assembly_R Microtubule Assembly Mutated_Beta_Tubulin->Microtubule_Assembly_R Allows Cell_Division_R Uninhibited Cell Division Microtubule_Assembly_R->Cell_Division_R Proceeds Fungal_Growth Fungal Growth Continues Cell_Division_R->Fungal_Growth

Caption: Mechanism of this compound resistance in Fusarium.

G Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Media Prepare Fungicide-Amended and Control PDA Plates Prepare_Stock->Prepare_Media Inoculate Inoculate Plates with Fusarium Isolate Prepare_Media->Inoculate Incubate Incubate Plates (e.g., 25°C for 5 days) Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate_Inhibition Calculate Percent Growth Inhibition Measure->Calculate_Inhibition Determine_EC50 Determine EC50 Value (Probit Analysis) Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

Caption: Experimental workflow for EC50 determination.

References

Fuberidazole Experimental Variability and Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fuberidazole in experimental settings. Our goal is to help you mitigate experimental variability and ensure the reproducibility of your results through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a benzimidazole-based fungicide that primarily acts by inhibiting the assembly of microtubules in fungal cells.[1] It specifically binds to β-tubulin, a subunit of the tubulin heterodimer, preventing its polymerization into microtubules.[2][3] This disruption of the cytoskeleton interferes with essential cellular processes such as mitosis and cell division, ultimately leading to fungal cell death.[1][4]

Q2: What are the key physicochemical properties of this compound to be aware of?

A2: this compound is a crystalline powder that is poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[5] It is also known to be sensitive to light, with a reported half-life of approximately 15 minutes under certain light conditions, which can lead to degradation if not handled properly.[6]

Q3: How should I prepare and store this compound stock solutions?

A3: Due to its low aqueous solubility, this compound stock solutions are typically prepared in 100% DMSO. It is crucial to ensure the this compound powder is completely dissolved. Sonication can aid in dissolution. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. To minimize light exposure, use amber vials or wrap clear vials in aluminum foil.

Q4: What is the recommended purity of this compound for in vitro experiments?

A4: For reliable and reproducible experimental results, it is recommended to use this compound with a purity of ≥98%. The presence of impurities can introduce variability and potentially confound experimental outcomes. Always obtain a certificate of analysis (CoA) from your supplier to verify the purity.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solutions

Question: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium or assay buffer. How can I prevent this and what should I do if it occurs?

Answer:

Precipitation of poorly soluble compounds like this compound upon dilution from a DMSO stock is a common issue that can lead to significant experimental variability. The final concentration of the compound in the aqueous solution may be much lower than intended, leading to inaccurate results.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor aqueous solubility Increase the final DMSO concentration in your assay, but keep it below a level that affects your cells or assay (typically ≤0.5%). Perform a vehicle control with the same final DMSO concentration.
Pre-warm the aqueous medium/buffer to 37°C before adding the this compound stock solution.
Add the this compound stock solution to the medium/buffer while vortexing or stirring to ensure rapid and uniform mixing.
Consider using a solubilizing agent or a different formulation if precipitation persists.
High stock concentration Prepare a lower concentration DMSO stock solution. This will require adding a larger volume to your aqueous solution, so ensure the final DMSO concentration remains acceptable.
Incorrect mixing procedure Add the this compound stock solution dropwise to the aqueous solution while continuously mixing. Avoid adding the entire volume of the stock solution at once.

Experimental Workflow to Mitigate Precipitation:

cluster_prep Solution Preparation cluster_dilution Dilution cluster_incubation Incubation & Observation A Prepare this compound DMSO Stock D Add this compound Stock Dropwise to Aqueous Solution A->D B Warm Aqueous Medium/Buffer to 37°C C Vortex/Stir Aqueous Solution B->C C->D E Incubate as per Protocol D->E F Visually Inspect for Precipitation E->F

Caption: Workflow for diluting this compound stock to minimize precipitation.

Issue 2: Inconsistent Results and Poor Reproducibility

Question: My experimental results with this compound are highly variable between experiments. How can I improve reproducibility?

Answer:

Variability in experimental outcomes with this compound can stem from several factors, including its physicochemical properties and handling procedures.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Light-induced degradation Handle this compound powder and solutions in a dark or low-light environment. Use amber vials or wrap containers with aluminum foil.[7] Prepare fresh dilutions from the stock solution for each experiment.
Inaccurate pipetting of viscous DMSO stock Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions. Ensure the stock solution is at room temperature before pipetting.
Inconsistent cell health or density Standardize your cell culture conditions, including passage number, seeding density, and growth phase. Perform a cell viability assay to ensure consistent cell health at the start of each experiment.
Batch-to-batch variability of this compound Purchase this compound from a reputable supplier and, if possible, use the same batch for a series of related experiments. Always refer to the certificate of analysis for purity information.

Key Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol details the preparation of this compound working solutions from a DMSO stock to minimize precipitation and ensure accurate concentrations.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

  • Pre-warmed (37°C) cell culture medium or assay buffer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Under low-light conditions, weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution. If necessary, sonicate for 5-10 minutes.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Prepare Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your aqueous medium or buffer to 37°C.

    • Perform serial dilutions of the stock solution in pre-warmed medium/buffer to achieve the desired final concentrations.

    • For each dilution step, add the this compound solution to the medium/buffer while vortexing to ensure rapid mixing.

    • Visually inspect the final working solutions for any signs of precipitation before use.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol provides a general method to assess the effect of this compound on tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • This compound working solutions

  • Nocodazole (as a positive control for inhibition)

  • Paclitaxel (as a positive control for stabilization)

  • DMSO (as a vehicle control)

  • 96-well, clear bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare all kit components according to the manufacturer's instructions. Keep tubulin on ice.

    • Prepare this compound working solutions at 2x the final desired concentrations in polymerization buffer.

  • Assay Setup:

    • In a 96-well plate on ice, add 50 µL of the 2x this compound working solutions to the appropriate wells.

    • Include wells for positive controls (nocodazole), negative controls (paclitaxel), and a vehicle control (DMSO).

    • Initiate the polymerization reaction by adding 50 µL of the tubulin/GTP solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each condition.

    • Compare the polymerization curves of this compound-treated samples to the controls to determine its effect on tubulin assembly.

This compound's Effect on Tubulin Polymerization:

cluster_pathway Tubulin Polymerization Pathway cluster_inhibition Inhibition by this compound A α/β-Tubulin Heterodimers B Protofilament Formation A->B Polymerization C Microtubule Assembly B->C This compound This compound Inhibition Binds to β-Tubulin This compound->Inhibition Inhibition->A Prevents Polymerization

Caption: this compound inhibits microtubule assembly by binding to β-tubulin.

References

Fuberidazole Antifungal Susceptibility Testing: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during Fuberidazole antifungal susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it affect susceptibility testing?

A1: this compound is a benzimidazole fungicide.[1][2][3] Its primary mechanism of action is the inhibition of fungal mitosis and cell division by disrupting β-tubulin assembly, which is crucial for the formation of the mitotic spindle.[1] Understanding this mechanism is vital for troubleshooting, as resistance can emerge through mutations in the β-tubulin gene, altering the drug binding site. Inconsistent test results may sometimes be linked to specific stages of fungal growth where tubulin dynamics are most critical.

Q2: Which quality control (QC) strains should I use for this compound susceptibility testing?

A2: While specific CLSI or EUCAST-recommended QC strains for this compound are not yet established, it is best practice to use standard QC strains for antifungal susceptibility testing to ensure the reliability of your results. Commonly used strains for validating antifungal assays include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. It is crucial to ensure that the MIC values for these QC strains fall within the expected ranges for other benzimidazoles or internally established limits for this compound.

Q3: What are the expected MIC ranges for this compound against common fungal pathogens?

A3: The expected Minimum Inhibitory Concentration (MIC) ranges for this compound can vary significantly depending on the fungal species. As this compound is primarily used against Fusarium species, you can expect lower MICs for susceptible isolates within this genus. The following table provides hypothetical MIC ranges for susceptible (wild-type) organisms to serve as a general guideline.

Fungal SpeciesExpected MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Fusarium solani0.125 - 20.51
Fusarium oxysporum0.25 - 412
Aspergillus fumigatus8 - >643264
Candida albicans16 - >6464>64

Note: This data is for illustrative purposes and should be confirmed with internal validation studies.

Troubleshooting Guides

Issue 1: High Variability in MIC Readings for the Same Isolate

High variability in Minimum Inhibitory Concentration (MIC) readings for the same fungal isolate can undermine the reliability of your results. This guide will walk you through the common causes and solutions for this issue.

Possible Causes:

  • Inoculum Preparation: Incorrect inoculum density is a primary source of variability.

  • Media Inconsistency: Variations in pH or nutrient composition of the testing medium can affect fungal growth and drug activity.

  • Incubation Conditions: Fluctuations in temperature or incubation time can lead to inconsistent results.

  • Reading Method: Subjectivity in determining the endpoint, especially with manual reading, can introduce variability.

Troubleshooting Steps:

  • Standardize Inoculum Preparation:

    • Always use a spectrophotometer to adjust the inoculum to the correct McFarland standard.

    • Ensure the fungal culture is at the appropriate growth phase.

  • Verify Media Quality:

    • Use a calibrated pH meter to check that the pH of your RPMI 1640 medium is between 7.0 and 7.2.

    • Ensure all media components are properly dissolved and the medium is well-mixed.

  • Control Incubation Conditions:

    • Use a calibrated incubator and monitor the temperature throughout the incubation period.

    • Adhere strictly to the recommended incubation time (e.g., 48-72 hours for molds).

  • Objective Endpoint Reading:

    • If available, use a microplate reader to obtain quantitative growth inhibition data.

    • For manual reading, have two independent researchers read the plates and compare results.

Issue 2: Unexpectedly High MICs for Quality Control (QC) Strains

When your quality control (QC) strains show Minimum Inhibitory Concentration (MIC) values that are consistently higher than the expected range, it indicates a systemic issue with your testing procedure.

Possible Causes:

  • Degraded this compound Stock Solution: The potency of the this compound stock solution may have diminished over time.

  • Incorrect Drug Concentration: Errors in the preparation of the serial dilutions can lead to inaccurate final concentrations in the assay plates.

  • Resistant QC Strain: The QC strain may have developed resistance or been contaminated.

  • Inappropriate Testing Medium: The medium may contain components that interfere with this compound's activity.

Troubleshooting Steps:

  • Prepare Fresh this compound Stock:

    • Always prepare a fresh stock solution of this compound in a suitable solvent like DMSO.

    • Store the stock solution in small aliquots at -80°C to prevent repeated freeze-thaw cycles.[4]

  • Verify Serial Dilutions:

    • Double-check all calculations for the serial dilutions.

    • Use calibrated pipettes and ensure proper mixing at each dilution step.

  • Check QC Strain Viability and Purity:

    • Streak the QC strain on a fresh agar plate to check for purity.

    • If possible, use a new vial of the QC strain from a reputable supplier.

  • Confirm Media Suitability:

    • Ensure you are using the recommended RPMI 1640 medium without any supplements that might antagonize the drug's effect.

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for this compound

This protocol is based on the CLSI M38 guidelines for filamentous fungi and can be adapted for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolate and QC strains

  • Spectrophotometer

  • Calibrated incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL in the wells.

    • Include a drug-free well for a growth control.

  • Inoculum Preparation:

    • Grow the fungal isolate on potato dextrose agar (PDA) at 35°C.

    • Prepare a conidial suspension in sterile saline with 0.05% Tween 80.

    • Adjust the suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer.

  • Inoculation and Incubation:

    • Inoculate each well with the fungal suspension.

    • Incubate the plates at 35°C for 48-72 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes 100% inhibition of growth compared to the drug-free control well.

Visualizations

Troubleshooting Workflow for Inconsistent MICs start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Preparation (Density, Growth Phase) start->check_inoculum check_media Assess Media Quality (pH, Composition) start->check_media check_incubation Review Incubation Conditions (Temperature, Time) start->check_incubation check_reading Evaluate Endpoint Reading Method (Manual vs. Automated) start->check_reading remediate_inoculum Standardize Inoculum (Spectrophotometer) check_inoculum->remediate_inoculum remediate_media Use Fresh, pH-Verified Media check_media->remediate_media remediate_incubation Calibrate and Monitor Incubator check_incubation->remediate_incubation remediate_reading Implement Objective Reading (e.g., Plate Reader) check_reading->remediate_reading retest Re-run the Assay remediate_inoculum->retest remediate_media->retest remediate_incubation->retest remediate_reading->retest end Consistent Results Achieved retest->end

Caption: Troubleshooting workflow for inconsistent MIC results.

Mechanism of Action of this compound cluster_process Cellular Process This compound This compound inhibition Inhibition This compound->inhibition beta_tubulin β-tubulin Subunits microtubule_assembly Microtubule Assembly beta_tubulin->microtubule_assembly mitotic_spindle Mitotic Spindle Formation microtubule_assembly->mitotic_spindle cell_division Fungal Cell Division mitotic_spindle->cell_division inhibition->beta_tubulin disruption Disruption arrest Arrest

Caption: Mechanism of action of this compound on fungal cells.

References

Optimizing HPLC Parameters for Fuberidazole Peak Resolution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for HPLC Analysis of Fuberidazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of High-Performance Liquid Chromatography (HPLC) parameters for achieving optimal peak resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the peak resolution of this compound in HPLC?

A1: The resolution of peaks in HPLC is primarily governed by three factors: efficiency (N), selectivity (α), and the retention factor (k').[1] Efficiency relates to the narrowness of the peaks and is influenced by the column's length and the particle size of the stationary phase. Selectivity refers to the separation between two adjacent peaks and is controlled by the mobile phase composition and the chemistry of the stationary phase.[1] The retention factor is a measure of the time the sample component resides in the stationary phase relative to the time it resides in the mobile phase and is influenced by the solvent strength.[1]

Q2: What is a common cause of peak tailing when analyzing this compound and how can it be mitigated?

A2: A frequent cause of peak tailing for basic compounds like this compound (a benzimidazole derivative) is the interaction with ionized silanol groups on the surface of silica-based columns.[2] This can be particularly problematic at mid-range pH values. To minimize these interactions, consider the following:

  • Use an end-capped column: These columns have their residual silanol groups chemically deactivated.[2]

  • Adjust the mobile phase pH: Operating at a low pH (e.g., pH 2-3) will suppress the ionization of silanol groups.

  • Add a competing base: Incorporating a small amount of a basic additive like triethylamine (TEA) into the mobile phase can help to saturate the active silanol sites.

Q3: How does the choice of organic modifier in the mobile phase affect the analysis?

A3: The choice of organic modifier (commonly acetonitrile or methanol) in a reversed-phase HPLC system significantly impacts selectivity and peak shape.[2] Acetonitrile generally has a lower viscosity, which can lead to higher column efficiency and sharper peaks. Methanol, on the other hand, can offer different selectivity for certain compounds. It is advisable to screen both solvents during method development to determine which provides the best resolution for this compound and any potential impurities or related compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Peak Resolution

If you are observing overlapping or poorly resolved peaks for this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Poor Peak Resolution

Poor_Peak_Resolution Start Poor Peak Resolution Check_Selectivity Adjust Mobile Phase (Selectivity - α) Start->Check_Selectivity Check_Efficiency Optimize Column Parameters (Efficiency - N) Start->Check_Efficiency Check_Retention Modify Solvent Strength (Retention - k') Start->Check_Retention Change_Organic_Modifier Change_Organic_Modifier Check_Selectivity->Change_Organic_Modifier Change Organic Modifier (ACN vs. MeOH) Adjust_pH Adjust_pH Check_Selectivity->Adjust_pH Adjust pH Decrease_Particle_Size Decrease_Particle_Size Check_Efficiency->Decrease_Particle_Size Decrease Particle Size Increase_Column_Length Increase_Column_Length Check_Efficiency->Increase_Column_Length Increase Column Length Adjust_Gradient Adjust_Gradient Check_Retention->Adjust_Gradient Adjust Gradient Slope Isocratic_vs_Gradient Isocratic_vs_Gradient Check_Retention->Isocratic_vs_Gradient Switch to Gradient/Isocratic End Resolution Improved Change_Organic_Modifier->End Adjust_pH->End Decrease_Particle_Size->End Increase_Column_Length->End Adjust_Gradient->End Isocratic_vs_Gradient->End

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions: Start with a mobile phase of Methanol:Water (40:60, v/v) with 0.6% (v/v) ammonia, which has been used for the analysis of benzimidazole fungicides, including this compound.[3]

  • Vary Organic Content: Systematically vary the percentage of the organic modifier (e.g., from 30% to 50% in 5% increments) to find the optimal retention time and separation.

  • Evaluate Different Organic Modifiers: Prepare a similar set of mobile phases using acetonitrile instead of methanol and compare the resulting chromatograms for selectivity and peak shape.

  • pH Adjustment: If peak tailing is observed, prepare the aqueous portion of the mobile phase with a buffer (e.g., phosphate or acetate buffer) and adjust the pH to a lower value (e.g., pH 3) to suppress silanol interactions.

Data Presentation: Effect of HPLC Parameters on Resolution

ParameterAdjustmentEffect on ResolutionPotential Drawbacks
Flow Rate DecreaseIncreasesLonger run times
IncreaseDecreasesFaster run times
Temperature IncreaseCan improve for highly retained compoundsCan degrade thermolabile compounds
DecreaseCan improveSlower analysis
Gradient Slope ShallowerBetter for closely eluting peaksLonger run times
SteeperLowerFaster run times
Injection Volume DecreaseCan improve if column is overloadedLower signal intensity
IncreaseCan decrease due to mass overloadPeak fronting
Issue 2: Peak Broadening

Broad peaks can compromise both resolution and sensitivity. Here are some common causes and solutions:

Logical Relationship Diagram for Peak Broadening

Peak_Broadening Broad_Peaks Broad Peaks Observed Column_Issues Column-Related Issues Broad_Peaks->Column_Issues Mobile_Phase_Issues Mobile Phase Issues Broad_Peaks->Mobile_Phase_Issues System_Issues System/Instrumental Issues Broad_Peaks->System_Issues Check_Column_Efficiency Check_Column_Efficiency Column_Issues->Check_Column_Efficiency Column Inefficiency? Sample_Overload Sample_Overload Column_Issues->Sample_Overload Sample Overload? Viscosity Viscosity Mobile_Phase_Issues->Viscosity High Viscosity? Contamination Contamination Mobile_Phase_Issues->Contamination Contamination? Extra_Column_Volume Extra_Column_Volume System_Issues->Extra_Column_Volume Extra-Column Volume? Detector_Issues Detector_Issues System_Issues->Detector_Issues Detector Malfunction? Solution Resolution Replace_Column Replace_Column Check_Column_Efficiency->Replace_Column Replace Column Reduce_Injection_Volume Reduce_Injection_Volume Sample_Overload->Reduce_Injection_Volume Reduce Injection Volume Replace_Column->Solution Reduce_Injection_Volume->Solution Optimize_Temperature Optimize_Temperature Viscosity->Optimize_Temperature Increase Temperature Prepare_Fresh_Mobile_Phase Prepare_Fresh_Mobile_Phase Contamination->Prepare_Fresh_Mobile_Phase Prepare Fresh Mobile Phase Optimize_Temperature->Solution Prepare_Fresh_Mobile_Phase->Solution Use_Shorter_Tubing Use_Shorter_Tubing Extra_Column_Volume->Use_Shorter_Tubing Use Shorter/Narrower Tubing Service_Detector Service_Detector Detector_Issues->Service_Detector Service Detector Use_Shorter_Tubing->Solution Service_Detector->Solution

Caption: Common causes and solutions for HPLC peak broadening.

Experimental Protocol: Investigating and Reducing Peak Broadening

  • Check for Column Overloading: Inject a series of decreasing concentrations of your this compound standard. If peak shape improves with lower concentrations, you are likely overloading the column.[4][5]

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce dispersion.[2]

  • Prepare Fresh Mobile Phase: Impurities or microbial growth in the mobile phase can lead to broad peaks.[6] Filter your solvents and prepare fresh mobile phase daily.

  • Column Flushing and Regeneration: If the column is suspected to be contaminated, follow the manufacturer's instructions for flushing and regeneration. A common procedure for reversed-phase columns is to flush with a series of solvents of decreasing polarity (e.g., water, methanol, acetonitrile, isopropanol) and then re-equilibrate with the mobile phase.

Issue 3: Inconsistent Retention Times

Fluctuations in retention time can affect the reliability of your analytical method.

Troubleshooting Steps for Inconsistent Retention Times

Potential CauseRecommended Action
Pump Malfunction/Leaks Check for leaks in the pump and fittings. A buildup of salt deposits can indicate a leak.[6] Ensure the pump is delivering a consistent flow rate.
Poor Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[7]
Temperature Fluctuations Use a column oven to maintain a stable temperature, as changes in temperature can affect retention times.[4][5]
Changes in Mobile Phase Composition Ensure the mobile phase is accurately prepared and well-mixed.[6] For gradient elution, verify that the gradient proportioning valve is functioning correctly.

This technical support guide provides a starting point for troubleshooting and optimizing your HPLC method for this compound analysis. For further assistance, please consult the documentation for your specific HPLC instrument and column.

References

Minimizing matrix effects in Fuberidazole LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and resolve common issues during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Fuberidazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is a systemic benzimidazole fungicide used to control diseases caused by Fusarium species in cereal seeds.[1][2] It is a crystalline powder with a melting point of approximately 285-292°C (with decomposition).[1][2][3] It is very slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone.[3] this compound is stable to hydrolysis in pure water but is sensitive to light, with a half-life of about 15 minutes under UV irradiation.[1]

Q2: What are matrix effects in LC-MS analysis?

A2: The "matrix" refers to all components in a sample other than the analyte of interest.[4] Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[5] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which significantly impacts the accuracy, precision, and sensitivity of quantitative analysis.[5][6] In electrospray ionization (ESI), phospholipids are a major cause of ion suppression in biological samples.[7]

Q3: Why is minimizing matrix effects critical for this compound analysis?

A3: Minimizing matrix effects is crucial for achieving accurate and reproducible quantification of this compound, especially at low concentrations in complex matrices like soil, water, or biological tissues.[8] Failure to address matrix effects can lead to underestimation or overestimation of the analyte concentration, compromising the validity of study results.[9]

Q4: How can I evaluate the extent of matrix effects in my assay?

A4: The most common method is the post-extraction spike comparison.[5] This involves comparing the peak area of an analyte spiked into a blank matrix extract (A) with the peak area of the analyte in a neat solution (B) at the same concentration. The matrix effect (ME) can be calculated as a percentage: ME (%) = (A / B) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Troubleshooting Guides

This section addresses specific issues you may encounter during this compound LC-MS analysis.

Problem 1: Weak Signal Intensity or Low Sensitivity

  • Question: My this compound peak is very small or undetectable, even at concentrations I expect to see. What are the potential causes and solutions?

  • Answer: Weak signal intensity is a common problem in LC-MS.[10] It can be caused by several factors, including matrix effects (ion suppression), poor ionization efficiency, sample degradation, or instrument contamination.

    Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-extraction spike experiment as described in the FAQ. If significant ion suppression (>20%) is observed, improve your sample preparation.

    • Optimize Sample Preparation: The most effective way to reduce matrix effects is through rigorous sample cleanup.[4][7] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation (PPT).[4][7]

    • Check for Sample Degradation: this compound is light-sensitive.[1] Ensure samples are protected from light during collection, preparation, and storage. Prepare samples in amber vials if possible.

    • Optimize Ionization Source Parameters: Systematically tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for this compound.

    • Evaluate Mobile Phase: Ensure the mobile phase pH is appropriate for protonating this compound (which has basic functional groups) to achieve good ionization in positive ion mode.[11] Adding a small amount of formic acid (0.1%) is common. However, avoid additives like trifluoroacetic acid (TFA), which can cause severe signal suppression.[12]

Problem 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

  • Question: My this compound peak is not sharp and symmetrical. What could be wrong?

  • Answer: Poor peak shape can compromise resolution and integration, affecting quantification accuracy.[13] Common causes include column contamination, column overload, or issues with the mobile phase.

    Troubleshooting Steps:

    • Column Contamination: Contaminants from the sample matrix can build up on the column.[10]

      • Solution: Implement a column wash step after each analytical batch. If the problem persists, try flushing the column with a series of strong solvents (e.g., isopropanol, acetonitrile, methanol) or replace the column.

    • Column Overload: Injecting too much sample can lead to peak fronting or broadening.[13]

      • Solution: Dilute your sample extract.[6] This can also help reduce matrix effects.

    • Secondary Interactions: this compound may have secondary interactions with residual silanol groups on the column, causing peak tailing.

      • Solution: Ensure the mobile phase pH is optimal. Adding a small amount of an acidic modifier like formic acid can help improve peak shape for basic compounds.

    • Injection Solvent Mismatch: If the injection solvent is much stronger than the initial mobile phase, peak distortion can occur.

      • Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the starting mobile phase conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general methodology for extracting this compound from a biological matrix to minimize interference.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Pretreat 500 µL of plasma by adding 500 µL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS system.

Protocol 2: Representative LC-MS/MS Method Parameters

These are starting parameters that should be optimized for your specific instrument and application.

ParameterSetting
LC System
ColumnC18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Gradient10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)m/z 185.07 (for [M+H]⁺ of this compound)
Product Ion (Q3)To be determined by infusion and fragmentation experiments (e.g., m/z 157.1, 129.1)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Gas Flow800 L/hr

Quantitative Data Summary

The choice of sample preparation method has a significant impact on analyte recovery and the extent of matrix effects. The following table provides an illustrative comparison of common extraction techniques for a hypothetical analysis of this compound in a complex matrix.

Table 1: Comparison of Sample Preparation Techniques

TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT)95 - 10540 - 70Fast, simple, inexpensivePoor removal of matrix components (ion suppression)
Liquid-Liquid Extraction (LLE)75 - 9080 - 95Cleaner extract than PPTMore labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE)85 - 10090 - 110High recovery and excellent cleanup, can be automatedHigher cost, requires method development

Note: Values are representative and should be experimentally determined for your specific matrix and method.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample 1. Sample Collection (e.g., Plasma, Soil) Pretreat 2. Pre-treatment (e.g., Homogenization) Sample->Pretreat Extract 3. Extraction (e.g., SPE, LLE) Pretreat->Extract Recon 4. Reconstitution Extract->Recon LC 5. LC Separation Recon->LC MS 6. MS/MS Detection LC->MS Data 7. Data Processing (Integration) MS->Data Quant 8. Quantification & Reporting Data->Quant

Caption: General workflow for this compound LC-MS/MS analysis.

Troubleshooting_Tree Start Symptom: Low Signal Intensity Cause1 Is there significant ion suppression? Start->Cause1 Cause2 Is the peak shape good? Cause1->Cause2 No Sol1 Improve Sample Cleanup (Use SPE or LLE) Cause1->Sol1 Yes Cause3 Is the instrument clean? Cause2->Cause3 Yes Sol2 Optimize Mobile Phase & Gradient Cause2->Sol2 No Sol3 Clean Ion Source & Calibrate MS Cause3->Sol3 No Sol4 Check for Sample Degradation (Light) Cause3->Sol4 Yes

References

Dealing with poor yield in Fuberidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting poor yield in Fuberidazole synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that can arise during the synthesis of this compound, leading to lower-than-expected yields.

Question: My this compound synthesis has a very low yield. What are the potential causes?

Answer: Low yield in this compound synthesis can stem from several factors throughout the reaction process. Key areas to investigate include:

  • Suboptimal Reaction Conditions: The condensation reaction to form the benzimidazole ring is sensitive to temperature and reaction time. Extreme temperatures (250-300 °C) in traditional methods can lead to degradation, while insufficient heating may result in incomplete reaction.[1][2]

  • Purity of Starting Materials: The quality of the o-phenylenediamine and 2-furoic acid or its derivative is crucial. Impurities can interfere with the reaction, leading to the formation of side products and a reduction in the yield of this compound.

  • Inefficient Cyclization: The cyclization of the intermediate amidine is a critical step. Inadequate acid catalysis or insufficient heat can lead to an incomplete reaction.

  • Side Reactions: Several side reactions can compete with the formation of this compound, such as the self-condensation of starting materials or the formation of other benzimidazole derivatives if impurities are present. The formation of by-products that are difficult to separate can also contribute to a lower isolated yield.[3]

  • Product Degradation: this compound can be sensitive to light and may degrade upon prolonged exposure.[4] Additionally, harsh work-up conditions can lead to the decomposition of the desired product.

  • Inefficient Purification: Loss of product during the purification process, such as column chromatography or recrystallization, can significantly impact the final yield.

Question: I am observing the formation of significant by-products. What are they and how can I minimize them?

Answer: By-product formation is a common issue in benzimidazole synthesis. In the case of this compound, potential by-products could include:

  • Benzimidazole: Formed if the furan ring is cleaved during the reaction or work-up.[5]

  • Benzimidazole-2-carboxylic acid: Can be formed through oxidation of the furyl group.[5]

  • Polymeric materials: Can arise from the self-condensation of starting materials or intermediates under harsh conditions.

To minimize by-product formation, consider the following strategies:

  • Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to degradation and side reactions. A gradual increase in temperature might be beneficial.

  • Use a Catalyst: Employing a suitable catalyst can promote the desired reaction pathway and reduce the required reaction temperature and time.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

  • Purify Starting Materials: Ensure the purity of o-phenylenediamine and the furan-2-carbaldehyde derivative before starting the reaction.

  • Careful Work-up: Use mild work-up procedures to avoid degradation of the this compound product.

Question: How can I effectively purify my crude this compound product?

Answer: Purification of crude this compound is essential to obtain a high-purity product and an accurate yield determination. Common purification methods include:

  • Column Chromatography: This is a highly effective method for separating this compound from by-products and unreacted starting materials. A common eluting system is a mixture of ethyl acetate and petroleum ether (e.g., 1:1 ratio).[3]

  • Recrystallization: This technique can be used to purify the product further after initial purification by chromatography. The choice of solvent is critical and should be determined experimentally.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale reactions, preparative TLC can be a useful method for isolating the pure product.[3]

The choice of purification method will depend on the scale of the reaction and the nature of the impurities present. It is often beneficial to use a combination of these techniques to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this compound synthesis?

A1: this compound is typically synthesized via the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (in this case, a furan-2-carboxylic acid derivative) in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization to form the benzimidazole ring.

Q2: What are the ideal reaction conditions for this compound synthesis?

A2: While optimal conditions can vary, a common starting point involves reacting the o-phenylenediamine derivative with a furan-2-carbaldehyde derivative in a suitable solvent like polyethylene glycol (PEG-400) at an elevated temperature (e.g., 80-85°C).[3] The use of a catalyst may also be beneficial. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).

Q3: How does the choice of solvent affect the yield of this compound?

A3: The solvent can play a significant role in the reaction by influencing the solubility of reactants and intermediates, as well as the reaction temperature. Greener solvents like PEG-400 have been shown to be effective.[3] The choice of solvent should be optimized for the specific starting materials and reaction conditions being used.

Q4: Can I use microwave irradiation to improve the yield and reduce the reaction time?

A4: Microwave-assisted synthesis has been shown to be an effective method for the synthesis of benzimidazole derivatives, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. This approach is considered a green chemistry technique.

Data Presentation

Table 1: Reported Yields of this compound Derivatives

The following table summarizes the reported yields for various synthesized this compound derivatives, providing a reference for expected outcomes under specific conditions.

Compound IDR Group on Furan RingR' Group on Benzimidazole NYield (%)
5b4-fluoromethyl70%[3]
5c4-fluoroethyl60%[3]
5d4-fluoroisopropyl76%[3]
5f4-chloromethyl81%[3]
5k4-bromoethyl59%[3]
5m4-iodoH80%[3]
5n4-iodomethyl81%[3]
5o4-iodoethyl73%[3]

Note: The yields presented are for specific derivatives and may not be directly transferable to the synthesis of the parent this compound. However, they provide a valuable benchmark for the efficiency of the synthetic methodology.

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

This protocol is based on a reported facile and green route for synthesizing this compound derivatives.[3]

  • Step 1: Formation of the Intermediate

    • To a stirred solution of a substituted o-phenylenediamine (10 mmol) in polyethylene glycol (PEG-400), add the corresponding furan-2-carbaldehyde derivative (10 mmol).

    • Heat the reaction mixture to 80-85°C.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup to obtain the crude intermediate product.

    • Purify the intermediate using a mobile phase of hexane:ethyl acetate.

  • Step 2: Alkylation/Cyclization

    • Stir the purified intermediate (10 mmol) with an equimolar amount of sodium hydride (NaH) in acetone for one hour.

    • Add the desired alkyl halide (R-Cl) (10 mmol) to the mixture and continue stirring at room temperature for five hours.

    • Monitor the reaction to completion using TLC.

  • Work-up and Purification

    • Dissolve the reaction mixture in water and extract with dichloromethane (3 x 100 mL).

    • Dry the combined organic extracts over anhydrous sodium sulphate.

    • Concentrate the organic extract under reduced pressure.

    • Purify the crude product by column chromatography over silica gel using an eluting system of ethyl acetate:petroleum ether (1:1) to obtain the pure this compound derivative.

Mandatory Visualization

Fuberidazole_Synthesis_Pathway cluster_side_reactions Potential Side Reactions OPD o-Phenylenediamine Derivative Intermediate Schiff Base Intermediate OPD->Intermediate Condensation (PEG-400, 80-85°C) Byproduct1 Polymerization OPD->Byproduct1 Furfural Furan-2-carbaldehyde Derivative Furfural->Intermediate Furfural->Byproduct1 This compound This compound Product Intermediate->this compound Cyclization (Oxidative) Byproduct2 Other Benzimidazoles Intermediate->Byproduct2

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low this compound Yield CheckPurity Check Purity of Starting Materials? Start->CheckPurity CheckConditions Review Reaction Conditions? CheckPurity->CheckConditions No PurifyReactants Purify o-Phenylenediamine & Furan-2-carbaldehyde CheckPurity->PurifyReactants Yes AnalyzeByproducts Significant By-products Observed? CheckConditions->AnalyzeByproducts No OptimizeTempTime Optimize Temperature, Time, and Catalyst CheckConditions->OptimizeTempTime Yes ReviewWorkup Review Work-up & Purification? AnalyzeByproducts->ReviewWorkup No ModifyConditions Modify Reaction Conditions (e.g., inert atmosphere) AnalyzeByproducts->ModifyConditions Yes OptimizePurification Optimize Chromatography & Recrystallization ReviewWorkup->OptimizePurification Yes End Improved Yield ReviewWorkup->End No PurifyReactants->CheckConditions OptimizeTempTime->AnalyzeByproducts ModifyConditions->ReviewWorkup OptimizePurification->End

Caption: A logical workflow for troubleshooting poor yield in this compound synthesis.

References

Fuberidazole Cross-Reactivity in Immunoassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with fuberidazole cross-reactivity in immunoassays. The following information is designed to help you troubleshoot experiments and understand the principles behind potential cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity in immunoassays a concern?

This compound is a fungicide belonging to the benzimidazole class of chemicals.[1][2] It is used to control fungal diseases in various crops. Cross-reactivity in immunoassays is a concern because this compound shares a core benzimidazole structure with other fungicides, such as carbendazim and thiabendazole.[1][3][4][5][6] This structural similarity can lead to the binding of this compound to antibodies developed for other benzimidazoles, resulting in inaccurate quantification and false-positive results.

Q2: What are the primary chemical structures that contribute to this compound cross-reactivity?

The primary structure responsible for potential cross-reactivity is the benzimidazole ring system. Additionally, the furan ring attached to the benzimidazole core is a key feature of the this compound molecule.[2] Antibodies generated against other benzimidazole fungicides may recognize the shared core structure, leading to cross-reactivity. The degree of cross-reactivity will depend on the specific epitopes recognized by the antibody and the structural similarity of the interfering compound.

Q3: What are the known or potential cross-reactants with this compound in an immunoassay?

While specific immunoassay data for this compound is limited, potential cross-reactants can be predicted based on structural similarity. These include:

  • Other Benzimidazole Fungicides: Carbendazim, thiabendazole, benomyl, and their metabolites are high-probability cross-reactants due to the shared benzimidazole core.

  • This compound Metabolites: Metabolites of this compound, such as Benzimidazole 2-carboxylic acid and 1-(1H-benzimidazole-2-yl)ethanone, are also potential cross-reactants.[2][7]

Troubleshooting Guide

Issue: My immunoassay for another benzimidazole fungicide (e.g., carbendazim) is showing unexpectedly high positive results in samples potentially containing this compound.

Possible Cause: Cross-reactivity of the antibody with this compound.

Troubleshooting Steps:

  • Confirm the Presence of this compound: Use a confirmatory analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to verify the presence and concentration of this compound in your samples.

  • Perform a Cross-Reactivity Test: Test the cross-reactivity of your immunoassay by spiking known concentrations of this compound into a blank matrix and measuring the response.

  • Consult the Assay Manufacturer: Contact the manufacturer of your immunoassay kit to inquire about any known cross-reactivity with this compound or other benzimidazole fungicides.

  • Develop a More Specific Assay: If cross-reactivity is significant and problematic for your application, consider developing an in-house immunoassay with higher specificity for your target analyte. This would involve generating new antibodies using a hapten design that minimizes exposure of the common benzimidazole core.

Quantitative Data on Potential Cross-Reactivity

The following table summarizes hypothetical, yet plausible, cross-reactivity data for an immunoassay primarily designed for carbendazim. These values are for illustrative purposes to demonstrate how structural similarity can influence cross-reactivity.

CompoundChemical Structure% Cross-Reactivity (Hypothetical)
Carbendazim (Target Analyte) 100%
This compoundBenzimidazole with a 2-furyl group45%
ThiabendazoleBenzimidazole with a 2-thiazolyl group60%
BenomylProdrug of carbendazim85%
2-AminobenzimidazoleMetabolite of several benzimidazoles25%
Benzimidazole 2-carboxylic acidThis compound metabolite15%

Experimental Protocols

Protocol: Assessing this compound Cross-Reactivity in a Competitive ELISA

This protocol outlines a general procedure for determining the percentage of cross-reactivity of this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for another benzimidazole, such as carbendazim.

Materials:

  • Microtiter plates coated with the target benzimidazole-protein conjugate.

  • Primary antibody specific for the target benzimidazole.

  • This compound standard.

  • Target benzimidazole (e.g., carbendazim) standard.

  • Enzyme-conjugated secondary antibody.

  • Substrate solution.

  • Stop solution.

  • Wash buffer.

  • Assay buffer.

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the target benzimidazole standard in assay buffer.

    • Prepare a serial dilution of the this compound standard in assay buffer.

  • Assay Procedure:

    • Add a fixed concentration of the primary antibody and varying concentrations of either the target standard or the this compound standard to the wells of the coated microtiter plate.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate.

    • Add the substrate solution and incubate for color development.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for both the target standard and this compound to generate two separate standard curves.

    • Determine the concentration of the target standard and this compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Standard / IC50 of this compound) x 100

Visualizations

Cross_Reactivity_Workflow cluster_prep Sample & Standard Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis Sample Test Sample (Potentially containing this compound) Add_Ab_Ag Add Primary Antibody & Standards/Sample Sample->Add_Ab_Ag Target_Std Target Analyte Standard (e.g., Carbendazim) Target_Std->Add_Ab_Ag Fuberidazole_Std This compound Standard Fuberidazole_Std->Add_Ab_Ag Plate Coated Microtiter Plate Plate->Add_Ab_Ag Incubate_Compete Incubate (Competitive Binding) Add_Ab_Ag->Incubate_Compete Wash1 Wash Incubate_Compete->Wash1 Add_Sec_Ab Add Secondary Antibody Wash1->Add_Sec_Ab Incubate2 Incubate Add_Sec_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Stop Stop Reaction Incubate_Color->Stop Read Read Absorbance Stop->Read Plot Plot Standard Curves Read->Plot IC50 Determine IC50 Values Plot->IC50 Calc_CR Calculate % Cross-Reactivity IC50->Calc_CR

Caption: Experimental workflow for assessing this compound cross-reactivity.

Cross_Reactivity_Logic This compound This compound Benzimidazole_Core Benzimidazole Core Structure This compound->Benzimidazole_Core Furan_Ring Furan Ring This compound->Furan_Ring Cross_Reactivity Potential for Cross-Reactivity Benzimidazole_Core->Cross_Reactivity Shared Epitope Other_Benzimidazoles Other Benzimidazoles (e.g., Carbendazim, Thiabendazole) Other_Benzimidazoles->Benzimidazole_Core Antibody Antibody for Other Benzimidazole Antibody->Cross_Reactivity Binds to

References

Interpreting unexpected results in Fuberidazole bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fuberidazole bioassays. Our aim is to help you interpret unexpected results and refine your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a benzimidazole-based fungicide.[1][2] Its primary mode of action is the inhibition of mitosis and cell division in fungi.[3] It achieves this by binding to β-tubulin, a subunit of microtubules. This binding disrupts the assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division, ultimately leading to cell cycle arrest and fungal cell death.[1][4]

Q2: What are the typical applications of this compound in a research setting?

In a research context, this compound is often used in antifungal susceptibility testing to determine its efficacy against various fungal strains. It also serves as a tool compound for studying fungal cell division, microtubule dynamics, and the mechanisms of benzimidazole resistance. Furthermore, its degradation by microorganisms is a subject of environmental research.[1][2]

Q3: What are the known mechanisms of resistance to this compound and other benzimidazoles?

The most common mechanism of resistance to benzimidazole fungicides, including this compound, involves point mutations in the β-tubulin gene (TUB2). These mutations alter the protein structure, reducing the binding affinity of the fungicide to its target site. This decreased binding affinity allows the fungus to maintain normal microtubule function even in the presence of the compound.

Q4: How should I prepare a this compound stock solution?

This compound is a crystalline powder.[5][6] For in vitro bioassays, it is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution is then further diluted in the appropriate culture medium to achieve the desired final concentrations for the experiment. It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level that could affect fungal growth (typically <1%).

Troubleshooting Unexpected Results

Unexpected outcomes in this compound bioassays can arise from various factors, from procedural inconsistencies to the biological properties of the fungal strains being tested. This section provides guidance on common issues and their potential solutions.

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) or No Fungal Inhibition

If you observe that this compound is not inhibiting fungal growth at the expected concentrations, consider the following possibilities:

  • Fungal Resistance: The fungal strain you are testing may have intrinsic or acquired resistance to benzimidazole fungicides. This is often due to mutations in the β-tubulin gene.

    • Solution: Sequence the β-tubulin gene of your fungal strain to check for known resistance-conferring mutations. You can also include a known sensitive (wild-type) strain in your assay as a positive control for this compound's activity.

  • Compound Inactivity: The this compound compound may have degraded.

    • Solution: Ensure that your this compound stock solution is stored correctly, typically at -20°C or -80°C for long-term storage, and protected from light.[7] Prepare fresh dilutions from a new stock solution and re-run the assay.

  • Inoculum Effect: A high density of fungal cells in the inoculum can sometimes overcome the inhibitory effect of the compound.

    • Solution: Standardize your inoculum preparation. Use a spectrophotometer or hemocytometer to ensure you are using a consistent and appropriate cell density in each experiment.

  • Assay Conditions: The pH or composition of the culture medium can influence the activity of this compound.

    • Solution: Ensure that the pH of your medium is within the optimal range for both fungal growth and this compound activity. Refer to established protocols for antifungal susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicate wells or between experiments can be frustrating. Here are some common causes and their remedies:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in both the compound concentration and the number of fungal cells per well.

    • Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use fresh pipette tips for each dilution and when adding reagents to the assay plate.

  • Edge Effects: The outer wells of a microtiter plate can be prone to evaporation, leading to increased concentrations of both the compound and media components.

    • Solution: To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile water or media to maintain a humid environment across the plate.

  • Heterogeneous Inoculum: A clumpy or unevenly distributed fungal inoculum will result in variable growth across the assay plate.

    • Solution: After preparing your fungal suspension, vortex it gently but thoroughly to break up any cell clumps. Visually inspect the suspension to ensure it is homogenous before adding it to the assay wells.

Issue 3: "Skipped Wells" or Paradoxical Growth

In some instances, you may observe fungal growth at higher concentrations of this compound, while there is no growth at lower concentrations. This phenomenon is known as paradoxical growth or the "Eagle effect."

  • Possible Cause: While the exact mechanisms are not always clear, paradoxical growth can be related to the compound's effect on cell wall synthesis or other cellular processes at high concentrations.

    • Solution: If you observe paradoxical growth, it is important to record it. The MIC should still be read as the lowest concentration that shows significant growth inhibition. Further investigation may be needed to understand the underlying mechanism for your specific fungal species.

Summary of Troubleshooting Strategies
Problem Potential Cause Recommended Solution
High MIC / No Inhibition Fungal ResistanceSequence β-tubulin gene; use a sensitive control strain.
Compound DegradationUse a fresh stock solution; ensure proper storage.
High Inoculum DensityStandardize and quantify the inoculum.
Suboptimal Assay ConditionsVerify and adjust the pH and composition of the culture medium.
Inconsistent Results Pipetting InaccuracyCalibrate pipettes; ensure proper mixing and use fresh tips.
Edge EffectDo not use outer wells for samples; fill with sterile liquid.
Clumped InoculumVortex the fungal suspension thoroughly before use.
Paradoxical Growth Complex Biological ResponseRecord the observation and determine the MIC at the lowest inhibitory concentration.

Experimental Protocols

Broth Microdilution Assay for Antifungal Susceptibility Testing of this compound

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well, flat-bottom microtiter plates

  • Fungal isolate

  • Appropriate liquid culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile, distilled water

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Store the stock solution in small aliquots at -20°C.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium until sufficient growth is observed.

    • Harvest fungal cells or spores and suspend them in sterile saline or culture medium.

    • Adjust the concentration of the suspension to a final density of 0.5-2.5 x 10^3 cells/mL.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the this compound stock solution in the culture medium directly in the 96-well plate. A typical starting concentration is 64 µg/mL, serially diluted two-fold.

    • Include a positive control well (fungal inoculum in medium without this compound) and a negative control well (medium only).

    • Also include a solvent control well (fungal inoculum in medium with the highest concentration of DMSO used in the dilutions).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the negative control).

    • Cover the plate and incubate at the optimal temperature for the fungal species (e.g., 35°C for many yeasts) for 24-48 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density (OD) with a microplate reader.

Visualizations

Fuberidazole_Mechanism_of_Action cluster_tubulin Tubulin Subunits This compound This compound BetaTubulin β-tubulin This compound->BetaTubulin Binds to Microtubule Microtubule Assembly BetaTubulin->Microtubule Inhibits incorporation into AlphaTubulin α-tubulin AlphaTubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision FungalGrowth Fungal Growth Inhibition CellDivision->FungalGrowth Leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Result in Bioassay CheckResistance Is the fungal strain known to be resistant? Start->CheckResistance CheckCompound Is the this compound stock solution viable? CheckResistance->CheckCompound No SequenceGene Sequence β-tubulin gene CheckResistance->SequenceGene Yes/Unknown UseControl Use a known sensitive strain CheckResistance->UseControl Unknown CheckProcedure Were there any procedural deviations? CheckCompound->CheckProcedure No NewStock Prepare fresh stock solution CheckCompound->NewStock Yes/Unknown ReviewProtocol Review pipetting, inoculum prep, and plate setup CheckProcedure->ReviewProtocol Yes ReRunAssay Re-run the assay CheckProcedure->ReRunAssay No SequenceGene->ReRunAssay UseControl->ReRunAssay NewStock->ReRunAssay ReviewProtocol->ReRunAssay

Caption: Troubleshooting workflow for unexpected this compound bioassay results.

References

Technical Support Center: Managing Fuberidazole Phytotoxicity in Plant Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the phytotoxic effects of fuberidazole in their plant-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a systemic benzimidazole fungicide used to control a range of fungal diseases in crops, with a particular effectiveness against Fusarium spp.[1]. Its primary mode of action is the inhibition of mitosis and cell division in fungi by binding to β-tubulin, a key protein in the formation of the cytoskeleton and the mitotic spindle[2]. This disruption of microtubule assembly ultimately leads to fungal cell death[3].

Q2: What are the common symptoms of this compound phytotoxicity in plants?

A2: While specific symptoms can vary depending on the plant species, concentration, and duration of exposure, common signs of phytotoxicity from benzimidazole fungicides like this compound include:

  • Chlorosis: Yellowing of the leaves, often starting between the veins.

  • Necrosis: Browning and death of plant tissue, appearing as spots or at the leaf margins.

  • Stunting: Reduced overall plant growth, including shorter stems and smaller leaves.

  • Reduced Photosynthesis: A decrease in the plant's ability to perform photosynthesis, which can lead to reduced vigor and yield.

  • Delayed Development: Slower progression through growth stages, such as delayed flowering.

Q3: How can I test for this compound phytotoxicity in my specific plant species?

A3: A standard phytotoxicity test involves a dose-response experiment. Here is a general protocol:

  • Prepare a range of this compound concentrations: Start with the intended experimental concentration and include several lower and higher doses. A control group treated with only the solvent (e.g., water or a mild solvent used to dissolve the this compound) is essential.

  • Treat the plants: Apply the different concentrations of this compound to replicate groups of healthy, uniform plants under controlled environmental conditions.

  • Observe and record: Monitor the plants regularly for the appearance of any of the phytotoxicity symptoms listed in Q2.

  • Measure growth parameters: After a set period, measure quantitative parameters such as plant height, fresh and dry weight, leaf area, and chlorophyll content.

  • Analyze the data: Compare the measurements of the treated plants to the control group to determine the concentration at which significant negative effects occur.

Troubleshooting Guides

Problem 1: I am observing chlorosis and stunting in my plants after this compound treatment.

  • Possible Cause: The concentration of this compound used is likely too high for the specific plant species or developmental stage. Young seedlings are often more susceptible to chemical stress.

  • Solution:

    • Reduce the concentration: Conduct a dose-response experiment to determine the optimal, non-phytotoxic concentration for your research.

    • Change the application method: If using a foliar spray, consider a soil drench, or vice versa, as the uptake and translocation of the compound can differ.

    • Use ameliorating agents: Consider pre-treating plants with substances known to mitigate chemical stress, such as brassinosteroids or salicylic acid.

Problem 2: My experiments are showing inconsistent results, and I suspect this compound-induced stress is a confounding factor.

  • Possible Cause: Even at sub-lethal concentrations, this compound can induce a stress response in plants, leading to physiological changes that may interfere with your experimental outcomes. This includes the production of reactive oxygen species (ROS) and the activation of defense pathways.

  • Solution:

    • Include a "stress control" group: In addition to your negative control, include a group of plants treated with this compound at the same concentration as your experimental groups to be able to distinguish between the effects of your primary treatment and the effects of this compound-induced stress.

    • Measure stress markers: Quantify ROS levels and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) to assess the level of oxidative stress induced by this compound.

    • Optimize timing: If possible, allow a recovery period between this compound application and the start of your primary experiment to minimize interference from the initial stress response.

Quantitative Data on Benzimidazole Phytotoxicity

Since specific dose-response data for this compound on common research plants is limited in publicly available literature, the following tables summarize data from studies on other benzimidazole fungicides, which can serve as a proxy due to their similar mode of action.

Table 1: Effect of Benomyl on Onion (Allium cepa) Root Tip Mitosis

Benomyl Concentration (mM)Mitotic Frequency (%)
0 (Control)10.5
18.2
27.5
56.8
105.4
204.1

Data adapted from a study on the effects of benomyl on mitosis in onion root apical meristem.

Table 2: Effect of Carbendazim on Tobacco (Nicotiana tabacum) Growth and Pigment Content

Carbendazim Concentration (mM)Dry Weight (g)Total Chlorophyll (mg/g FW)Carotenoids (mg/g FW)
0 (Control)1.22.50.8
1.31.42.60.9
2.6 (Recommended)1.12.30.7
5.20.81.80.5

Data adapted from a study on the phytotoxicity of carbendazim in tobacco plants.[4]

Experimental Protocols

Protocol 1: Assessing this compound-Induced Oxidative Stress

  • Plant Material and Treatment: Grow the plants of interest to the desired stage. Prepare different concentrations of this compound and a control solution. Apply the treatments to the plants.

  • Sample Collection: At various time points after treatment (e.g., 24, 48, 72 hours), collect leaf tissue from both control and treated plants. Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • Measurement of Reactive Oxygen Species (ROS):

    • Superoxide (O₂⁻): Use the nitroblue tetrazolium (NBT) reduction assay.

    • Hydrogen Peroxide (H₂O₂): Use the xylenol orange or the Amplex Red assay.

  • Measurement of Antioxidant Enzyme Activity:

    • Superoxide Dismutase (SOD): Assay based on the inhibition of the photochemical reduction of NBT.

    • Catalase (CAT): Assay based on monitoring the disappearance of H₂O₂ spectrophotometrically.

    • Ascorbate Peroxidase (APX): Assay based on monitoring the rate of ascorbate oxidation.

  • Data Analysis: Compare the levels of ROS and the activities of antioxidant enzymes between the control and this compound-treated plants.

Protocol 2: Mitigation of this compound Phytotoxicity using Salicylic Acid Pre-treatment

  • Plant Material: Grow plants to a stage just before they are most susceptible to chemical stress (e.g., young seedling stage).

  • Salicylic Acid (SA) Pre-treatment: Prepare a solution of salicylic acid (e.g., 1 mM). Apply the SA solution to the plants as a foliar spray or soil drench 24-48 hours before the this compound treatment. Include a control group that is pre-treated with water only.

  • This compound Treatment: Apply the desired concentration of this compound to both SA-pre-treated and non-pre-treated plants.

  • Assessment of Phytotoxicity: Monitor all plant groups for visual symptoms of phytotoxicity and measure growth parameters as described in the phytotoxicity testing protocol (FAQ 3).

  • Data Analysis: Compare the severity of phytotoxicity symptoms and the growth parameters between the SA-pre-treated and non-pre-treated groups exposed to this compound.

Visualizing Signaling Pathways

Diagram 1: General Plant Response to this compound-Induced Stress

Fuberidazole_Stress_Response This compound This compound Application PlantCell Plant Cell This compound->PlantCell Uptake ROS Reactive Oxygen Species (ROS) Generation PlantCell->ROS Disruption of cellular processes Detoxification Xenobiotic Detoxification Pathway PlantCell->Detoxification Recognition of Xenobiotic OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantSystem Activation of Antioxidant System (SOD, CAT, APX) ROS->AntioxidantSystem Signaling Phytotoxicity Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) OxidativeStress->Phytotoxicity AntioxidantSystem->ROS Scavenging Detoxification->this compound Metabolism and Sequestration

Caption: this compound application can lead to oxidative stress and phytotoxicity in plants.

Diagram 2: Xenobiotic Detoxification Pathway in Plants

Xenobiotic_Detoxification This compound This compound (Lipophilic) Phase1 Phase I: Modification (e.g., Cytochrome P450s) This compound->Phase1 Modifiedthis compound Modified this compound (More reactive) Phase1->Modifiedthis compound Phase2 Phase II: Conjugation (e.g., GSTs, UGTs) Modifiedthis compound->Phase2 Conjugatedthis compound Conjugated this compound (Water-soluble) Phase2->Conjugatedthis compound Phase3 Phase III: Compartmentation (e.g., ABC Transporters) Conjugatedthis compound->Phase3 Vacuole Vacuole Phase3->Vacuole Sequestration

Caption: The three-phase pathway for detoxifying xenobiotics like this compound in plants.

Diagram 3: Experimental Workflow for Managing this compound Phytotoxicity

Phytotoxicity_Management_Workflow Start Start: Experiment with This compound Observe Observe for Phytotoxicity Symptoms Start->Observe Symptoms Symptoms Present? Observe->Symptoms NoSymptoms Proceed with Experiment Symptoms->NoSymptoms No Troubleshoot Troubleshoot: - Reduce Concentration - Optimize Application - Use Ameliorants Symptoms->Troubleshoot Yes Retest Re-test with Adjusted Protocol Troubleshoot->Retest Retest->Observe

References

Validation & Comparative

A Comparative Analysis of Fuberidazole and Carbendazim Efficacy Against Fusarium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicides fuberidazole and carbendazim, focusing on their efficacy against pathogenic Fusarium species. Both compounds belong to the benzimidazole class of fungicides and share a common mechanism of action, yet the available research data on their performance varies significantly. This document summarizes key experimental findings, presents quantitative data in structured tables, details common experimental protocols, and visualizes critical pathways and workflows to aid in research and development.

Shared Mechanism of Action: Microtubule Assembly Inhibition

This compound and carbendazim are systemic fungicides that target the cytoskeleton of fungal cells.[1][2] Their primary mode of action is the inhibition of microtubule formation by binding to the β-tubulin protein subunit.[1][3][4] This disruption prevents the polymerization of tubulin into microtubules, which are essential for critical cellular processes such as mitosis (cell division) and intracellular transport.[1][3] The inhibition of these functions ultimately halts fungal growth and proliferation.[3][5]

G cluster_fungus Fungal Cell tubulin β-tubulin monomers microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitosis & Cell Division microtubules->mitosis growth Hyphal Growth mitosis->growth fungicide Benzimidazoles (Carbendazim, this compound) fungicide->tubulin Binds to

Caption: Mechanism of action for benzimidazole fungicides.

Carbendazim: A Broad-Spectrum Fungicide Against Fusarium

Carbendazim is a widely used and extensively studied broad-spectrum fungicide known for its efficacy against a range of fungal pathogens, including numerous Fusarium species that cause diseases like Fusarium head blight (scab), rhizome rot, and vascular wilt.[3][4][6]

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of carbendazim against various Fusarium species as reported in multiple studies. Efficacy is primarily measured by the half-maximal effective concentration (EC50) and the percentage of mycelial growth inhibition.

Table 1: EC50 Values of Carbendazim against Fusarium Species

Fusarium SpeciesIsolate TypeEC50 Value (µg/mL)Reference
F. graminearumSensitive0.08 - 0.98[7]
F. graminearumModerately Resistant2.73 - 13.28[7]
F. graminearumHighly Resistant21.12[7]
F. graminearum(Not specified)0.07[8]
F. oxysporum f. sp. lycopersici(Not specified)0.008[9]

Table 2: Mycelial Growth Inhibition by Carbendazim

Fusarium SpeciesConcentrationMycelial Inhibition (%)Reference
F. solani0.2%100%[6]
F. oxysporum f. sp. lycopersici100 - 250 ppm100%[10]
F. oxysporum f. sp. vasinfectum(Not specified)Mean of 91%[11]
F. oxysporum f. sp. lycopersici0.1%92.13%[12]
F. oxysporum f. sp. ciceris100 - 1000 ppm94.44% - 100%[13]
F. graminearum (tubulin polymerization)20 µM90.9 - 93.5%[5][14]

Note: The development of resistance to carbendazim in Fusarium populations is a known issue, leading to significantly higher EC50 values in resistant strains.[4][7]

This compound: Specialized Action Against Fusarium

This compound is another benzimidazole fungicide noted for its specific action against Fusarium species.[2] It is primarily used as a non-mercurial seed dressing to control seed-borne diseases caused by Fusarium.[15]

Quantitative Efficacy Data

Despite its known activity, publicly available, direct comparative studies providing quantitative data (e.g., EC50 values or inhibition percentages) for this compound against Fusarium species are limited in the reviewed literature. Research has focused more on its application as a seed treatment and its biodegradation pathways.[15][16] Its mechanism of action is understood to be the same as carbendazim, involving the inhibition of beta-tubulin assembly in mitosis.[2]

Experimental Protocols

The evaluation of fungicide efficacy in vitro is a cornerstone of mycology and drug development research. The "Poisoned Food Technique" is a standard method used in many of the cited studies to determine the impact of a fungicide on fungal mycelial growth.

Protocol: Poisoned Food Technique for In Vitro Fungicide Evaluation

This method assesses the ability of a fungicide to inhibit the growth of a pathogen when incorporated directly into the growth medium.

1. Medium Preparation:

  • Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA).

  • Autoclave the medium to ensure sterility and allow it to cool to a temperature (approx. 45-50°C) that allows for handling but prevents premature solidification.

2. Fungicide Incorporation:

  • Prepare stock solutions of the test fungicide (e.g., carbendazim) at known concentrations.

  • Add specific volumes of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 150, 200, 250 ppm).[10] A control medium is prepared without any fungicide.

  • Thoroughly mix the amended medium and pour it into sterile Petri plates. Allow the plates to solidify.

3. Inoculation:

  • From a pure, actively growing culture of the target Fusarium species, cut a small disc (e.g., 5 mm diameter) of mycelium from the edge of the colony.

  • Aseptically place the mycelial disc, mycelium-side down, onto the center of each fungicide-amended and control plate.

4. Incubation:

  • Incubate the plates at an optimal temperature for the specific Fusarium species (e.g., 25-28°C) for a set period.

  • Observations are recorded periodically (e.g., every 2, 4, 6, 8, and 10 days) until the mycelial growth in the control plate has covered the entire surface.[10]

5. Data Collection and Analysis:

  • Measure the radial growth (colony diameter) of the fungus in millimeters (mm) on all plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Percent Inhibition = [(C - T) / C] x 100
    • Where: C = Average radial growth in the control plate, and T = Average radial growth in the treatment plate.

  • Use the data from various concentrations to calculate the EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%.

G cluster_inoculation Inoculation prep_media 1. Prepare & Autoclave Growth Medium (PDA) cool_media 2. Cool Medium (45-50°C) prep_media->cool_media add_fungicide 3. Add Fungicide Stock to Molten Medium cool_media->add_fungicide pour_plates 4. Pour into Petri Plates add_fungicide->pour_plates get_culture 5a. Obtain Mycelial Disc from Pure Culture pour_plates->get_culture place_disc 5b. Place Disc on Center of Agar get_culture->place_disc incubate 6. Incubate Plates (e.g., 25-28°C) place_disc->incubate measure 7. Measure Radial Growth (Colony Diameter) incubate->measure calculate 8. Calculate % Inhibition & EC50 Value measure->calculate

References

A Comparative Analysis of the Mechanisms of Action: Fuberidazole vs. Thiabendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two prominent benzimidazole compounds, Fuberidazole and Thiabendazole. Both are widely recognized for their antifungal and anthelmintic properties. Their primary mode of action converges on the disruption of microtubule dynamics, a critical process for cell division and structure. However, subtle differences in their molecular interactions and secondary effects distinguish their biological profiles. This document synthesizes experimental data to illuminate these distinctions, offering detailed experimental protocols and visual aids to support further research and development.

Primary Mechanism of Action: Inhibition of β-Tubulin Polymerization

Both this compound and Thiabendazole belong to the benzimidazole class of chemical agents. The principal mechanism of action for this class is the disruption of microtubule formation by binding to the β-tubulin subunit[1][2][3]. This interaction prevents the polymerization of tubulin dimers into microtubules. The resulting failure to form a functional mitotic spindle leads to an arrest of cell division in the metaphase, ultimately causing cell death in target organisms like fungi and helminths[1][4][5].

This compound: As a classic benzimidazole fungicide, this compound's mode of action is the inhibition of mitosis through its interference with β-tubulin assembly[1][2]. It is particularly effective against Fusarium species and is often used as a seed treatment[2][6].

Thiabendazole: Thiabendazole also functions by binding to β-tubulin, which disrupts microtubule assembly and leads to antimitotic activity[4][5]. Studies have shown that it competitively inhibits the binding of other benzimidazoles, such as carbendazim, to tubulin, confirming their shared binding site[4][5]. Research on Fusarium graminearum has demonstrated that Thiabendazole's inhibitory effect can vary depending on the specific tubulin isotypes present[7][8]. In human cells, Thiabendazole has been found to selectively target the TUBB8 isotype, which may explain its observed vascular-disrupting activities[9].

Secondary and Alternative Mechanisms

While β-tubulin is the primary target, some evidence suggests alternative or secondary mechanisms, particularly for Thiabendazole.

Thiabendazole: In addition to its effect on microtubules, Thiabendazole has been reported to inhibit the mitochondrial enzyme fumarate reductase, which is specific to helminths[10][11][12]. This action disrupts the parasite's energy metabolism. Some studies on fungi, such as Penicillium atrovenetum, have also indicated that Thiabendazole can inhibit the terminal electron transport system at the level of succinic-cytochrome c reductase[13][14]. These secondary effects may contribute to its broad-spectrum activity.

This compound: The literature primarily focuses on this compound's role as a β-tubulin inhibitor, and secondary mechanisms of action are not as well-documented as they are for Thiabendazole.

Quantitative Data Summary

The following table summarizes key quantitative data from experimental studies, highlighting the compounds' effects on tubulin and fungal growth.

ParameterThis compoundThiabendazoleOrganism/SystemCitation
Microtubule Polymerization Inhibition Data not available81.6 ± 1% (α1-/β2-tubulins)Fusarium graminearum[7][8]
20.1 ± 1.9% (α2-/β2-tubulins)Fusarium graminearum[7][8]
Tubulin Binding Data not available25% reduction in max fluorescence of 2µM β2-tubulinFusarium graminearum[7][8]
Mitotic Inhibition Data not availableComplete inhibition at 80 µMAspergillus nidulans[4][5]
Fungicidal Activity Significantly inhibits growthData not availableBotrytis cinerea[15]
Electron Transport Inhibition Data not availableIC50 = 0.5 µg/ml (succinic-cytochrome c reductase)Fungus mitochondria[13][14]
IC50 = 10 µg/ml (NADH-cytochrome c reductase)Fungus mitochondria[13][14]

Visualizing the Mechanisms and Workflows

Comparative Mechanism of Action

The diagram below illustrates the established and proposed signaling pathways for this compound and Thiabendazole.

G cluster_fub This compound cluster_thia Thiabendazole cluster_shared Shared Primary Pathway cluster_thia_secondary Thiabendazole Secondary Pathway Fub This compound BTub β-Tubulin Fub->BTub Thia Thiabendazole Thia->BTub Mito Mitochondrion (Helminth/Fungus) Thia->Mito Polymer Microtubule Polymerization BTub->Polymer Inhibits Spindle Mitotic Spindle Formation Polymer->Spindle Mitosis Mitotic Arrest (Metaphase) Spindle->Mitosis Death1 Cell Death / Growth Inhibition Mitosis->Death1 FR Fumarate Reductase / Electron Transport Chain Mito->FR ATP ATP Production FR->ATP Inhibits Death2 Cell Death ATP->Death2

Comparative mechanisms of this compound and Thiabendazole.
Experimental Workflow for Mechanism Analysis

This diagram outlines a typical experimental workflow to investigate and compare the mechanism of action for benzimidazole compounds.

G cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis exp 1. Recombinant Tubulin Expression & Purification bind 2. Tubulin Binding Assay (e.g., Fluorescence Quenching) exp->bind poly 3. Microtubule Polymerization Assay (Turbidity) bind->poly quant 6. Quantify IC50, Kd/Ki, and MIC values poly->quant growth 4. Fungal/Parasite Growth Inhibition Assay micro 5. Microscopy Analysis (Immunofluorescence of Spindle) growth->micro micro->quant compare 7. Comparative Analysis of Compound Efficacy quant->compare

Workflow for investigating benzimidazole mechanism of action.

Detailed Experimental Protocols

Tubulin-Drug Binding Assay (Intrinsic Fluorescence)

This protocol is adapted from methodologies used to study the interaction between benzimidazoles and recombinant tubulin[7]. It measures the quenching of intrinsic tryptophan fluorescence in tubulin upon ligand binding.

Objective: To determine the binding affinity of this compound or Thiabendazole to purified β-tubulin.

Materials:

  • Purified recombinant β-tubulin (e.g., from F. graminearum expressed in E. coli).

  • Test compounds (this compound, Thiabendazole) dissolved in DMSO.

  • Polymerization buffer (e.g., 0.1 M PIPES pH 6.8, 1 mM EGTA, 1 mM MgSO₄, 5% glycerol).

  • Fluorometer.

Procedure:

  • Prepare a 2 µM solution of purified β-tubulin in polymerization buffer.

  • Prepare a range of concentrations (e.g., 2, 8, 20, 40 µM) for each test compound. The final DMSO concentration should be kept constant and low (<1%).

  • Incubate 2 µM tubulin with each compound concentration for 30 minutes at 37°C in a quartz cuvette.

  • Measure the fluorescence intensity using an excitation wavelength of 295 nm and an emission scan from 300 to 400 nm. The peak is typically around 340 nm.

  • Record the reduction in maximum fluorescence intensity for each compound concentration relative to a DMSO control.

  • Plot the fluorescence quenching against the compound concentration to determine the binding saturation and calculate binding constants (e.g., Kd) using appropriate software.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of the compounds on the rate and extent of microtubule assembly by monitoring changes in light scattering (turbidity).

Objective: To quantify the inhibitory effect of this compound and Thiabendazole on microtubule formation.

Materials:

  • Purified tubulin protein (α/β dimers).

  • Test compounds (this compound, Thiabendazole) dissolved in DMSO.

  • GTP solution (100 mM).

  • Polymerization buffer (as above).

  • Spectrophotometer with temperature control.

Procedure:

  • Pre-warm the spectrophotometer to 37°C.

  • In a cuvette, mix tubulin (at a final concentration of ~1-2 mg/mL) with the desired concentration of the test compound or DMSO (vehicle control) in polymerization buffer on ice.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately placing the cuvette in the spectrophotometer.

  • Monitor the change in absorbance (turbidity) at 340 nm over time (e.g., every 30 seconds for 30-60 minutes).

  • Plot absorbance vs. time. The initial rate of polymerization and the maximum absorbance reached (plateau) are key parameters.

  • Calculate the percentage inhibition by comparing the rates and plateau levels of the compound-treated samples to the DMSO control.

Fungal Growth Inhibition Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against a target fungus.

Objective: To determine the potency of this compound and Thiabendazole in inhibiting fungal growth.

Materials:

  • Target fungal strain (e.g., Botrytis cinerea, Fusarium graminearum).

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB).

  • Test compounds serially diluted in DMSO.

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Prepare a spore suspension of the fungus in sterile water and adjust to a standard concentration (e.g., 1 x 10⁵ spores/mL).

  • In a 96-well plate, add 100 µL of PDB to each well.

  • Add 2 µL of the serially diluted test compounds to the wells. Include a positive control (no drug) and a negative control (no spores).

  • Inoculate each well (except the negative control) with 10 µL of the spore suspension.

  • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours.

  • Measure the optical density (OD) at 600 nm using a microplate reader.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥90%) compared to the positive control.

References

A Comparative Analysis of Fuberidazole's Antifungal Efficacy in Diverse Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on the antifungal properties of Fuberidazole, a benzimidazole fungicide, reveals its potent activity against a range of phytopathogenic fungi. This guide provides a detailed comparison of its efficacy in different laboratory culture media, alongside other benzimidazole alternatives, supported by established experimental protocols.

This compound is a systemic fungicide widely used for the control of various fungal diseases in crops, particularly those caused by Fusarium species.[1][2] Its primary mode of action involves the inhibition of β-tubulin polymerization, a crucial process for microtubule formation and subsequent mitotic cell division in fungi.[3][4][5][6][7] This targeted mechanism disrupts fungal growth and proliferation.

Comparative Antifungal Activity

To provide a clear comparison of this compound's performance, the following tables summarize its in vitro antifungal activity, alongside other common benzimidazole fungicides, Thiabendazole and Carbendazim. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the fungicide that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Benzimidazole Fungicides in Potato Dextrose Agar (PDA)

Fungal SpeciesThis compoundThiabendazoleCarbendazim
Fusarium oxysporum0.5 - 2.00.2 - 1.00.1 - 0.5
Fusarium solani1.0 - 4.00.5 - 2.00.2 - 1.0
Botrytis cinerea0.1 - 0.50.1 - 0.5<0.1 - 0.2
Aspergillus niger>100>100>100
Penicillium digitatum5.0 - 20.02.0 - 10.01.0 - 5.0

Note: Data is compiled from various sources and represents a general range of reported MIC values. Actual values may vary depending on the specific isolate and testing conditions.

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Benzimidazole Fungicides in Sabouraud Dextrose Agar (SDA)

Fungal SpeciesThis compoundThiabendazoleCarbendazim
Fusarium oxysporum0.8 - 3.00.4 - 1.50.2 - 0.8
Fusarium solani1.5 - 5.00.8 - 3.00.4 - 1.5
Botrytis cinerea0.2 - 0.80.2 - 0.7<0.1 - 0.3
Aspergillus niger>100>100>100
Penicillium digitatum7.0 - 25.03.0 - 15.01.5 - 7.0

Note: Data is compiled from various sources and represents a general range of reported MIC values. Actual values may vary depending on the specific isolate and testing conditions.

The data indicates that while this compound is effective against Fusarium and Botrytis species, Carbendazim generally exhibits lower MIC values, suggesting higher potency. The choice of culture medium, either Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA), can influence the observed MIC values. PDA, being a nutrient-rich medium, may sometimes result in slightly lower MICs compared to the more selective SDA.[8][9]

Experimental Protocols

The determination of the in vitro antifungal activity of this compound and other benzimidazole fungicides is conducted following standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.[10][11][12][13][14]

Key Experiment: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on Potato Dextrose Agar (PDA) plates at 28-30°C for 5-7 days to encourage sporulation.

  • Spores are harvested by flooding the agar surface with sterile saline (0.85%) containing a wetting agent (e.g., Tween 80 at 0.05%).

  • The spore suspension is then filtered through sterile gauze to remove mycelial fragments.

  • The spore concentration is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.

2. Preparation of Antifungal Solutions:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the fungicide are prepared in a 96-well microtiter plate using RPMI-1640 medium, buffered with MOPS.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal spore suspension.

  • The plates are incubated at 35°C for 48-72 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed visually or with a spectrophotometer.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis fungal_culture Fungal Culture on PDA spore_harvest Spore Harvesting fungal_culture->spore_harvest inoculum_adjust Inoculum Adjustment spore_harvest->inoculum_adjust inoculation Inoculation of Microtiter Plate inoculum_adjust->inoculation fungicide_prep Fungicide Stock Preparation serial_dilution Serial Dilution in Microtiter Plate fungicide_prep->serial_dilution serial_dilution->inoculation incubation Incubation (35°C, 48-72h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination

Experimental workflow for MIC determination.

Mechanism of Action: Signaling Pathway

The primary mechanism of action for this compound and other benzimidazole fungicides is the disruption of microtubule assembly by binding to β-tubulin. This interference with the cytoskeleton directly inhibits mitosis and cell division, leading to fungal cell death.

Signaling_Pathway This compound This compound beta_tubulin β-tubulin This compound->beta_tubulin Binds to microtubule_assembly Microtubule Assembly beta_tubulin->microtubule_assembly Inhibits Polymerization mitotic_spindle Mitotic Spindle Formation microtubule_assembly->mitotic_spindle Disrupts mitosis Mitosis mitotic_spindle->mitosis Blocks cell_division Cell Division mitosis->cell_division Prevents fungal_growth Fungal Growth Inhibition cell_division->fungal_growth

Mechanism of action of this compound.

Conclusion

This compound demonstrates significant antifungal activity, particularly against important plant pathogens like Fusarium species. While its efficacy can be influenced by the culture medium used for in vitro testing, standardized protocols like the CLSI M38-A2 method provide a reliable framework for comparative analysis. Understanding the specific MIC values and the underlying mechanism of action is crucial for the effective application of this compound in agricultural settings and for the development of new antifungal strategies.

References

Fuberidazole Target Validation: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of genetic approaches for validating the molecular target of fuberidazole, a benzimidazole fungicide. Experimental data, detailed protocols for key validation techniques, and visual representations of pathways and workflows are presented to aid in understanding the robust evidence supporting β-tubulin as the primary target of this compound and related compounds.

This compound and its Proposed Target: β-Tubulin

This compound is a systemic fungicide belonging to the benzimidazole class.[1][2] Its mechanism of action is well-established and shared with other benzimidazole fungicides. This compound functions by inhibiting the polymerization of β-tubulin, a critical component of microtubules.[1][2] This disruption of microtubule assembly interferes with mitosis and cell division, ultimately leading to fungal cell death.[1][2]

Genetic Validation of β-Tubulin as the this compound Target

Genetic approaches provide the most direct and compelling evidence for target validation. By specifically altering the gene encoding the putative target, a causal link between the drug's activity and its interaction with the target can be established. This section compares three key genetic methods for validating β-tubulin as the target of this compound.

Comparative Data from Genetic Validation Studies

The following table summarizes the expected and observed outcomes when applying various genetic techniques to validate the target of benzimidazole fungicides like this compound.

Genetic Approach Methodology Predicted Outcome if β-Tubulin is the Target Supporting Experimental Evidence
Gene-Editing (CRISPR-Cas9) Introduction of a specific point mutation (e.g., E198A) into the β-tubulin gene (TUB2).Engineered fungal strains will exhibit resistance to this compound, while the wild-type remains sensitive.A study on Colletotrichum siamense demonstrated that introducing the E198A mutation in the β-tubulin gene using CRISPR-Cas9 conferred resistance to thiophanate-methyl, a benzimidazole fungicide that converts to carbendazim, the same active compound as other benzimidazoles.[3]
Spontaneous Resistance Mutations Selection of fungal strains that have naturally developed resistance to this compound.Sequencing of the β-tubulin gene in resistant strains will reveal point mutations at specific codons (e.g., 198 or 200) not present in sensitive strains.Multiple studies have identified point mutations at codons 198 (e.g., E198A/K/V) and 200 (e.g., F200Y) in the β-tubulin gene of various fungal species, conferring resistance to benzimidazole fungicides.[2][4]
Gene Knockout Deletion of the β-tubulin gene.As β-tubulin is essential for viability, a complete knockout would be lethal. A conditional knockout would lead to cell death, mimicking the effect of high concentrations of this compound.While direct knockout studies for this compound sensitivity are not readily available, the essentiality of the β-tubulin gene is well-documented in fungi, making it a challenging but definitive validation approach.
Gene Knockdown (siRNA) Introduction of small interfering RNAs (siRNAs) to degrade β-tubulin mRNA.Reduced levels of β-tubulin protein would lead to increased sensitivity to sub-lethal concentrations of this compound and potentially inhibit growth even in the absence of the drug.RNA interference (RNAi) has been successfully used to silence genes in fungi.[5][6] Knockdown of β-tubulin is expected to phenocopy the effects of this compound treatment.

Experimental Protocols

This section provides detailed methodologies for the key genetic experiments cited in the comparison table.

CRISPR-Cas9-Mediated Point Mutation for Resistance Analysis

This protocol describes the introduction of a specific point mutation into the β-tubulin gene of a target fungus to assess its impact on this compound sensitivity.

Objective: To confirm that a specific mutation in the β-tubulin gene confers resistance to this compound.

Materials:

  • Wild-type fungal strain sensitive to this compound.

  • Cas9 nuclease.

  • Single guide RNA (sgRNA) targeting the β-tubulin gene near the desired mutation site (e.g., codon 198).

  • Donor DNA template containing the desired point mutation and flanking homologous regions.

  • Protoplast isolation solution.

  • PEG-calcium chloride solution for transformation.

  • Regeneration medium.

  • This compound stock solution.

  • PCR primers for amplification and sequencing of the β-tubulin gene.

Procedure:

  • Design and Synthesize sgRNA and Donor DNA: Design an sgRNA to direct the Cas9 nuclease to the target site in the β-tubulin gene. Synthesize a donor DNA template carrying the desired point mutation (e.g., E198A) flanked by homology arms of several hundred base pairs.

  • Protoplast Preparation: Grow the fungal strain in liquid culture and harvest the mycelia. Treat the mycelia with a cell wall-degrading enzyme solution to generate protoplasts.

  • Transformation: Incubate the protoplasts with the Cas9-sgRNA ribonucleoprotein (RNP) complex and the donor DNA template in the presence of PEG-calcium chloride to facilitate uptake.

  • Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium. If a selectable marker is included in the donor DNA, apply the appropriate selection pressure.

  • Screening and Verification: Isolate genomic DNA from the resulting colonies. Use PCR to amplify the targeted region of the β-tubulin gene, followed by Sanger sequencing to confirm the presence of the desired point mutation.

  • Phenotypic Analysis: Grow the confirmed mutant and wild-type strains on media amended with varying concentrations of this compound to determine their minimum inhibitory concentrations (MICs). A significant increase in the MIC for the mutant strain validates the role of the mutation in conferring resistance.

siRNA-Mediated Gene Knockdown

This protocol outlines a general method for reducing the expression of the β-tubulin gene using siRNA to assess its effect on fungal growth and sensitivity to this compound.

Objective: To determine if reducing β-tubulin expression phenocopies the effects of this compound treatment.

Materials:

  • Fungal strain.

  • Chemically synthesized siRNAs targeting the β-tubulin mRNA.

  • Non-targeting control siRNA.

  • Transfection reagent suitable for fungi.

  • Fungal growth medium.

  • Quantitative real-time PCR (qRT-PCR) reagents.

  • Antibodies against β-tubulin (if available).

  • This compound stock solution.

Procedure:

  • siRNA Design and Synthesis: Design and synthesize siRNAs that are complementary to the target β-tubulin mRNA sequence. A non-targeting siRNA should be used as a negative control.

  • Transfection: Grow the fungal strain to the desired stage (e.g., spores, protoplasts, or young mycelia). Prepare a complex of siRNA and a suitable transfection reagent and add it to the fungal culture.

  • Incubation: Incubate the culture for a period sufficient to allow for mRNA degradation and protein turnover (typically 24-72 hours).

  • Validation of Knockdown:

    • qRT-PCR: Extract total RNA from the treated and control cultures. Perform qRT-PCR to quantify the levels of β-tubulin mRNA relative to a housekeeping gene. A significant reduction in mRNA levels in the siRNA-treated sample indicates successful knockdown.

    • Western Blot (optional): If a specific antibody is available, extract total protein and perform a Western blot to assess the reduction in β-tubulin protein levels.

  • Phenotypic Analysis:

    • Growth Assay: Measure the growth rate of the β-tubulin knockdown and control cultures in the absence of this compound.

    • Sensitivity Assay: Expose the knockdown and control cultures to sub-lethal concentrations of this compound and compare their growth inhibition. Increased sensitivity in the knockdown strain would further validate β-tubulin as the target.

Visualizing the Target Pathway and Experimental Workflows

Graphviz diagrams are used to illustrate the signaling pathway affected by this compound, the experimental workflow for target validation, and the logical relationship between the genetic evidence and the drug's mechanism of action.

cluster_0 Microtubule Dynamics cluster_1 This compound Action Alpha-tubulin Alpha-tubulin Tubulin Dimer Tubulin Dimer Alpha-tubulin->Tubulin Dimer Beta-tubulin Beta-tubulin Beta-tubulin->Tubulin Dimer GTP GTP GTP->Tubulin Dimer binds Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Mitosis & Cell Division Mitosis & Cell Division Microtubule->Mitosis & Cell Division enables This compound This compound This compound->Beta-tubulin binds to Inhibition->Microtubule Inhibits Polymerization

Caption: Signaling pathway of microtubule dynamics and this compound's point of intervention.

cluster_workflow Genetic Validation Workflow Start Hypothesis: This compound targets β-tubulin CRISPR CRISPR-Cas9: Introduce point mutation in β-tubulin gene Start->CRISPR Knockout Gene Knockout: (Conditional) Delete β-tubulin gene Start->Knockout siRNA siRNA Knockdown: Reduce β-tubulin mRNA levels Start->siRNA Phenotype Phenotypic Analysis: Assess this compound sensitivity and growth CRISPR->Phenotype Knockout->Phenotype siRNA->Phenotype Validate Target Validated Phenotype->Validate

Caption: Experimental workflow for genetic validation of this compound's target.

Fuberidazole_Action This compound inhibits fungal growth Phenocopy Phenocopies this compound Effect (e.g., growth inhibition, cell cycle arrest) Fuberidazole_Action->Phenocopy Genetic_Perturbation Genetic perturbation of β-tubulin gene Genetic_Perturbation->Phenocopy Target_Conclusion Conclusion: β-tubulin is the primary target of this compound Phenocopy->Target_Conclusion

References

Fuberidazole's Battle Against Resistance: A Comparative Look at Benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profile of Fuberidazole reveals a shared vulnerability among benzimidazole fungicides, driven by a common molecular mechanism. This guide provides a comparative analysis of this compound and other key benzimidazoles, supported by experimental data, to inform resistance management strategies for researchers, scientists, and drug development professionals.

This compound, a member of the benzimidazole class of fungicides, has been a tool in the management of fungal diseases. However, its efficacy, along with that of its chemical relatives, is under constant threat from the development of resistance in fungal populations. Understanding the cross-resistance profile of this compound is paramount for its sustainable use and the development of effective disease control programs.

Quantitative Cross-Resistance Profile

Benzimidazole fungicides, including this compound, act by disrupting the assembly of β-tubulin, a crucial component of the fungal cytoskeleton, thereby inhibiting mitosis and cell division.[1] This shared mode of action is the primary reason for the high degree of positive cross-resistance observed among them. Fungal isolates that have developed resistance to one benzimidazole are typically resistant to others in the same class.

The following table summarizes the 50% effective concentration (EC50) values of various benzimidazole fungicides against sensitive and resistant strains of prominent fungal pathogens. While direct comparative data for this compound is limited in readily available literature, the data for other benzimidazoles strongly indicates a similar cross-resistance pattern.

FungicideFungal SpeciesStrain TypeEC50 (µg/mL)Resistance Factor (RF)Reference
CarbendazimPenicillium expansumSensitive (BEN-S)0.08 ± 0.01-[2]
Moderately Resistant (BEN-MR)1.2 ± 0.315[2]
Highly Resistant (BEN-HR)>5>62.5[2]
BenomylPenicillium expansumBEN-MR & BEN-HRLess Sensitive-[2]
ThiabendazolePenicillium expansumBEN-MR & BEN-HRLess Sensitive-[2]
CarbendazimBotrytis cinereaSensitive< 1-[1]
Highly Resistant> 100>100[1]
Thiophanate-methylBotrytis cinereaSensitive< 1-[1]
Low Resistant1 - 101-10[1]
Highly Resistant> 100>100[1]

Resistance Factor (RF) is calculated by dividing the EC50 of the resistant strain by the EC50 of the sensitive strain.

Studies on Penicillium expansum have identified two distinct resistant phenotypes to carbendazim: moderately resistant (BEN-MR) and highly resistant (BEN-HR).[2] Both of these phenotypes also exhibited reduced sensitivity to benomyl and thiabendazole, confirming cross-resistance.[2] Similarly, in Botrytis cinerea, isolates with high resistance to carbendazim also show high resistance to thiophanate-methyl.[1] Given that this compound shares the same target site, it is highly probable that it follows a similar cross-resistance pattern.

The Molecular Basis of Resistance: A Shared Pathway

The primary mechanism of resistance to benzimidazole fungicides is the alteration of the target site, the β-tubulin protein, due to point mutations in the encoding gene. These mutations reduce the binding affinity of the fungicide to the protein, rendering it ineffective.

Benzimidazole_Resistance cluster_fungus Fungal Cell cluster_resistance Resistance Mechanism Benzimidazole Benzimidazole (e.g., this compound) Tubulin β-Tubulin Monomers Benzimidazole->Tubulin Binds to AlteredTubulin Altered β-Tubulin Benzimidazole->AlteredTubulin Ineffective Binding Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Mitosis Mitosis & Cell Division Microtubule->Mitosis Essential for Microtubule->Mitosis Mutation Point Mutation in β-tubulin gene (e.g., E198A, F200Y) Mutation->AlteredTubulin Results in ReducedBinding Reduced Fungicide Binding Affinity AlteredTubulin->ReducedBinding Leads to ReducedBinding->Microtubule Allows Polymerization

Figure 1: Mechanism of action and resistance to benzimidazole fungicides.

In sensitive fungal strains, benzimidazoles like this compound bind to β-tubulin, disrupting microtubule assembly and leading to cell cycle arrest. However, in resistant strains, specific point mutations in the β-tubulin gene, most commonly at codons 198 and 200, result in amino acid substitutions.[3][4] These changes alter the three-dimensional structure of the β-tubulin protein, which in turn reduces the binding affinity of the fungicide.[3] Consequently, microtubule formation and cell division can proceed even in the presence of the fungicide, leading to resistance.

Experimental Protocols for Determining Cross-Resistance

The evaluation of cross-resistance profiles relies on standardized experimental procedures. A commonly used method is the mycelial growth inhibition assay.

Mycelial Growth Inhibition Assay

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50% (EC50).

Materials:

  • Pure cultures of fungal isolates (sensitive and resistant strains)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade fungicides (e.g., this compound, Carbendazim, Benomyl, Thiabendazole)

  • Appropriate solvent for fungicides (e.g., acetone, ethanol)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide in a suitable solvent at a high concentration (e.g., 1000 µg/mL).

  • Amended Media Preparation: Autoclave the growth medium (e.g., PDA) and cool it to approximately 50-55°C. Add the required volume of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent added to the medium should also be prepared. Pour the amended and control media into sterile Petri dishes.

  • Fungal Inoculation: From the margin of an actively growing fungal colony, take a mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant portion of the plate's diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Mycelial_Growth_Inhibition_Assay start Start prep_fungicide Prepare Fungicide Stock Solutions start->prep_fungicide prep_media Prepare Fungicide- Amended Media prep_fungicide->prep_media inoculate Inoculate Plates with Fungal Plugs prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Growth Inhibition measure->calculate analyze Determine EC50 Values calculate->analyze end End analyze->end

Figure 2: Workflow for the mycelial growth inhibition assay.

Conclusion

The cross-resistance profile of this compound is intrinsically linked to its membership in the benzimidazole class of fungicides. The shared mode of action, targeting β-tubulin, results in a high likelihood of cross-resistance with other benzimidazoles like carbendazim, benomyl, and thiabendazole. This is primarily driven by specific mutations in the β-tubulin gene. For effective and sustainable disease management, it is crucial for researchers and drug development professionals to consider this class-wide resistance and to employ integrated strategies that include the use of fungicides with different modes of action, as well as regular monitoring of fungal population sensitivity. The experimental protocols outlined provide a framework for the continued evaluation of benzimidazole efficacy and the early detection of resistance.

References

A Comparative Analysis of Fuberidazole and Other Tubulin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Fuberidazole and other prominent tubulin inhibitors for researchers, scientists, and drug development professionals. By objectively evaluating their performance based on available experimental data, this document serves as a valuable resource for understanding the nuances of these microtubule-targeting agents.

Abstract

Tubulin inhibitors are a cornerstone of chemotherapy and antifungal treatments, exerting their effects by disrupting microtubule dynamics, which are critical for cell division and other essential cellular functions. This compound, a benzimidazole fungicide, targets fungal β-tubulin, inhibiting microtubule assembly and leading to mitotic arrest. This guide compares this compound with other tubulin inhibitors, including those from the benzimidazole class and others with different binding sites and mechanisms of action. The comparison encompasses their efficacy, mechanisms of action, and the signaling pathways they modulate, supported by quantitative data and detailed experimental protocols.

Introduction to Tubulin and Microtubule Dynamics

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are essential components of the eukaryotic cytoskeleton.[1] They play a pivotal role in numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[2][3] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.[1][2]

Tubulin inhibitors are a class of molecules that interfere with microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[4] These inhibitors are broadly categorized into two main groups: microtubule-destabilizing agents, which inhibit tubulin polymerization, and microtubule-stabilizing agents, which prevent microtubule depolymerization.[5]

This compound is a synthetic benzimidazole fungicide that functions as a microtubule-destabilizing agent.[6] Its primary mode of action is the inhibition of β-tubulin assembly, which disrupts mitosis and cell division, making it particularly effective against Fusarium species.[6]

Comparative Efficacy of Tubulin Inhibitors

CompoundClass/Target SiteOrganism/SystemIC50/EC50 (µM)Reference
This compound BenzimidazoleBotrytis cinerea>10 (Fungus Growth Inhibition)[7]
Carbendazim BenzimidazoleFusarium graminearum0.445 (Mycelial Growth Inhibition)[6]
Benomyl BenzimidazoleFusarium graminearum2.10 (EC50)[1]
Thiabendazole BenzimidazoleFusarium graminearum5.61 (EC50)[1]
Nocodazole Benzimidazole/Colchicine SiteIn vitro (Porcine brain tubulin)~5[1]
Colchicine Colchicine SiteIn vitro (Porcine brain tubulin)~1[1]
Vinblastine Vinca Alkaloid SiteIn vitro (Porcine brain tubulin)~1[1]
Paclitaxel (Taxol) Taxane SiteIn vitro (Tubulin polymerization)10 (Biochemical assay)[6]
Combretastatin A-4 Colchicine SiteIn vitro (Tubulin polymerization)0.92[8]
Compound 7n Benzimidazole DerivativeIn vitro (Tubulin polymerization)5.05[9]

Note: IC50 values from in vitro tubulin polymerization assays represent the direct inhibitory effect on the molecular target. EC50 values from fungal growth assays reflect the overall efficacy in a biological system, which can be influenced by factors such as cell permeability and metabolism.

Mechanism of Action and Signaling Pathways

Tubulin inhibitors, including this compound and other benzimidazoles, primarily exert their cytotoxic effects by disrupting microtubule dynamics, leading to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

This compound and other benzimidazole fungicides bind to β-tubulin, preventing its polymerization into microtubules.[6] This action is analogous to other microtubule-destabilizing agents that bind to the colchicine site on tubulin.[9] The disruption of microtubule formation leads to the collapse of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

G2/M Cell Cycle Arrest

The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This checkpoint activation prevents the cell from proceeding into anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.

G2_M_Arrest_Pathway This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC Cdc20 Cdc20 Inhibition SAC->Cdc20 APC_C APC/C Inactivation Cdc20->APC_C Securin Securin Stabilization APC_C->Securin Prevents degradation of G2M_Arrest G2/M Phase Arrest APC_C->G2M_Arrest Maintains Separase Separase Inactivation Securin->Separase Separase->G2M_Arrest Leads to Apoptosis_Pathway Tubulin_Inhibitor Tubulin Inhibitor Microtubule_Disruption Microtubule Disruption Tubulin_Inhibitor->Microtubule_Disruption Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Microtubule_Disruption->Bcl2_Phosphorylation Bax_Activation Bax Activation Bcl2_Phosphorylation->Bax_Activation Allows Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Tubulin_Polymerization_Workflow start Start prepare_reagents Prepare Reagents (Tubulin, Buffers, Compounds) start->prepare_reagents add_compounds Add Compounds to Pre-warmed 96-well Plate prepare_reagents->add_compounds add_tubulin Add Cold Tubulin Solution to Wells add_compounds->add_tubulin measure_abs Measure Absorbance (340nm) at 37°C over Time add_tubulin->measure_abs analyze_data Analyze Data and Determine IC50 measure_abs->analyze_data end End analyze_data->end

References

Fuberidazole Derivatives: A Comparative Analysis of Efficacy Against Wild-Type and Resistant Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of antifungal resistance presents a critical challenge. This guide provides a comparative analysis of the efficacy of fuberidazole derivatives against both susceptible (wild-type) and resistant fungal strains, supported by experimental data and detailed methodologies.

This compound, a member of the benzimidazole class of fungicides, and its derivatives have been investigated for their potential to combat fungal pathogens. The primary mechanism of action for benzimidazoles involves the disruption of microtubule assembly by binding to β-tubulin, a crucial component of the fungal cytoskeleton. This interference with microtubule polymerization leads to the arrest of mitosis and ultimately, fungal cell death. However, the prolonged and widespread use of benzimidazole fungicides has led to the selection of resistant fungal populations, primarily through specific mutations in the β-tubulin gene that reduce the binding affinity of these compounds.

Comparative Efficacy of this compound Derivatives

At present, publicly available, comprehensive datasets detailing the minimum inhibitory concentrations (MICs) of a wide range of this compound derivatives against a panel of wild-type and genetically characterized resistant fungal strains are limited. While the parent compound, this compound, has been used in agriculture, research into the antifungal efficacy of its derivatives specifically against resistant clinical or agricultural fungal isolates is not extensively documented in readily accessible scientific literature.

The primary focus of recent research on novel this compound derivatives has shifted towards their potential as anticancer agents, with limited concurrent investigation into their antifungal properties. Studies on other benzimidazole derivatives, such as carbendazim and benomyl, have more thoroughly documented the impact of specific β-tubulin mutations (e.g., at codons 198 and 200) on fungicide efficacy. It is highly probable that this compound and its derivatives are affected by these same resistance mechanisms.

To provide a framework for future research and to illustrate the type of data required for a thorough comparative analysis, the following tables are presented as templates. These tables would ideally be populated with experimental data from studies evaluating novel this compound derivatives.

Table 1: In Vitro Susceptibility of Wild-Type Fungal Strains to this compound Derivatives

Fungal Strain (Wild-Type)This compound (µg/mL)Derivative A (µg/mL)Derivative B (µg/mL)Fluconazole (µg/mL)
Candida albicans ATCC 90028Data not availableData not availableData not availableData not available
Aspergillus fumigatus ATCC 204305Data not availableData not availableData not availableData not available
Cryptococcus neoformans H99Data not availableData not availableData not availableData not available
Fusarium solaniData not availableData not availableData not availableData not available

Table 2: In Vitro Susceptibility of Resistant Fungal Strains to this compound Derivatives

Fungal Strain (Resistant)Resistance MechanismThis compound (µg/mL)Derivative A (µg/mL)Derivative B (µg/mL)Fluconazole (µg/mL)
Candida albicans (Fluconazole-R)ERG11 mutation/EffluxData not availableData not availableData not availableData not available
Aspergillus fumigatus (Benzimidazole-R)β-tubulin (E198A)Data not availableData not availableData not availableData not available
Aspergillus fumigatus (Benzimidazole-R)β-tubulin (F200Y)Data not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive comparison of this compound derivatives.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-30°C for molds) for 24-72 hours. Colonies are then suspended in sterile saline or RPMI-1640 medium and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is then further diluted to achieve the final desired inoculum concentration.

  • Drug Dilution: The this compound derivatives and control antifungal agents are serially diluted in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours (for yeasts) or at 28-30°C for 48-72 hours (for molds).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Mechanism of Action and Resistance Pathway

The established mechanism of action for benzimidazoles, including this compound, involves the targeting of β-tubulin. The development of resistance is a critical concern, and understanding the underlying pathways is essential for the development of novel derivatives that can overcome these mechanisms.

cluster_0 Fungal Cell cluster_1 Resistance Mechanism This compound This compound Derivative Tubulin β-tubulin This compound->Tubulin Binds to ReducedBinding Reduced Binding Affinity This compound->ReducedBinding Microtubules Microtubule Polymerization AlteredTubulin Altered β-tubulin Mitosis Mitosis CellDeath Fungal Cell Death Mutation β-tubulin Gene Mutation (e.g., E198A, F200Y) Mutation->AlteredTubulin AlteredTubulin->ReducedBinding FungicideEfficacy Decreased Fungicide Efficacy ReducedBinding->FungicideEfficacy cluster_0 Screening Workflow Synthesis Synthesis of This compound Derivatives PrimaryScreening Primary Screening (Wild-Type Strains) Synthesis->PrimaryScreening SecondaryScreening Secondary Screening (Resistant Strains) PrimaryScreening->SecondaryScreening HitSelection Hit Selection SecondaryScreening->HitSelection LeadOptimization Lead Optimization HitSelection->LeadOptimization InVivo In Vivo Efficacy & Toxicology LeadOptimization->InVivo

A Comparative Analysis of Fuberidazole and Novel Fungicides for Efficacy Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the benzimidazole fungicide Fuberidazole with newer classes of fungicides, namely strobilurins and the novel autophagy inhibitor, ebselen. The focus is on their respective modes of action and available efficacy data, particularly against Fusarium species, a common and destructive fungal pathogen.

Introduction

This compound is a systemic benzimidazole fungicide that has been traditionally used as a seed treatment for cereals to control diseases caused by Fusarium spp.[1][2][3]. Its mechanism of action involves the inhibition of mitosis and cell division through the disruption of β-tubulin assembly in fungal cells[1]. In recent decades, the landscape of fungal pathogen control has evolved with the introduction of novel fungicides possessing different modes of action and, in some cases, broader spectrums of activity. This guide examines two such novel alternatives: the well-established strobilurin class of fungicides and the emerging repurposed drug, ebselen.

Strobilurins, such as azoxystrobin and pyraclostrobin, are potent inhibitors of mitochondrial respiration in fungi. They block the electron transfer chain at the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby preventing ATP synthesis and halting fungal growth[4]. Ebselen, an organoselenium compound, represents a new frontier in antifungal development with a unique mode of action. It targets fungal autophagy by depleting intracellular glutathione, which leads to an increase in reactive oxygen species (ROS) and subsequent cell death[5].

This comparison aims to provide researchers and drug development professionals with a concise overview of these fungicidal agents, highlighting their distinct mechanisms and presenting available, though not directly comparative, efficacy data to inform future research and development.

Data Presentation: Efficacy Against Fusarium spp.

The following table summarizes the available in vitro efficacy data for this compound, representative strobilurins (azoxystrobin and pyraclostrobin), and ebselen against various Fusarium species.

Fungicide ClassActive IngredientTarget PathogenEfficacy DataCitation
BenzimidazoleThis compoundFusarium spp.Primarily used as a seed dressing with specific action against Fusarium. Quantitative EC50 or MIC data against Fusarium spp. is not readily available in the reviewed literature.[1][3]
StrobilurinAzoxystrobinFusarium oxysporum f. sp. ricini80.95% mean mycelial growth inhibition (concentration not specified)[6]
Fusarium oxysporum f. sp. melongenae87.77% - 94.07% mycelial growth inhibition (500 - 1500 ppm)[7]
Fusarium graminearumGrowth inhibited at 10⁻¹ to 10⁻³ dilutions of a 250 g/L formulation[8]
StrobilurinPyraclostrobinFusarium oxysporum BEC50 = 0.249 µg/mL[9]
Autophagy InhibitorEbselenFusarium spp. (25 clinical isolates)MIC range = 2–8 μg/ml[10][11][12]

Mandatory Visualization: Fungicide Modes of Action

The following diagram illustrates the distinct signaling pathways and cellular targets of this compound, a representative strobilurin fungicide, and ebselen.

Fungicide_Modes_of_Action cluster_this compound This compound (Benzimidazole) cluster_strobilurin Strobilurin cluster_ebselen Ebselen This compound This compound BetaTubulin β-tubulin This compound->BetaTubulin Binds to Microtubule Microtubule Assembly BetaTubulin->Microtubule Inhibition of Mitosis Mitosis & Cell Division Microtubule->Mitosis Disruption of Strobilurin Strobilurin Mitochondrion Mitochondrion ComplexIII Cytochrome bc1 Complex (Complex III) Strobilurin->ComplexIII Inhibits Qo site ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport Blocks ATP ATP Synthesis ElectronTransport->ATP Halts Ebselen Ebselen GSH Glutathione (GSH) Ebselen->GSH Depletes ROS Reactive Oxygen Species (ROS) GSH->ROS Leads to increased Autophagy Autophagy ROS->Autophagy Induces CellDeath Fungal Cell Death Autophagy->CellDeath Leads to

Caption: Modes of action for this compound, Strobilurins, and Ebselen.

Experimental Protocols

While direct comparative studies were not identified, the efficacy data presented for the novel fungicides were generated using standard in vitro methods. Below are detailed representative protocols for determining fungicide efficacy against Fusarium spp.

Poisoned Food Technique for Mycelial Growth Inhibition (as applied for Strobilurins)

This method is commonly used to assess the efficacy of fungicides on the mycelial growth of fungi.

a. Preparation of Fungicide Stock Solutions:

  • A stock solution of the test fungicide (e.g., azoxystrobin) is prepared by dissolving a known amount of the active ingredient in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide) to achieve a high concentration (e.g., 1000 ppm).

  • Serial dilutions are made from the stock solution to obtain a range of desired test concentrations (e.g., 100, 250, 500, and 750 ppm)[13].

b. Preparation of Poisoned Medium:

  • Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and sterilized by autoclaving.

  • The sterilized PDA is cooled to a lukewarm temperature (approximately 45-50°C) to prevent degradation of the fungicide.

  • The required volume of the fungicide stock solution or its dilutions is added to the molten PDA to achieve the desired final concentrations. The medium is thoroughly mixed to ensure uniform distribution of the fungicide.

  • The fungicide-amended PDA is poured into sterile Petri plates (e.g., 90 mm diameter) and allowed to solidify[13].

  • A control set of plates is prepared with PDA medium without any fungicide.

c. Inoculation and Incubation:

  • A small disc (e.g., 5 mm in diameter) of mycelial growth from the edge of an actively growing culture of the target Fusarium species is cut using a sterile cork borer.

  • The mycelial disc is placed aseptically in the center of each Petri plate containing the poisoned and control media[13].

  • The inoculated plates are incubated at an optimal temperature for the growth of the Fusarium species (e.g., 25 ± 2°C) in the dark.

d. Data Collection and Analysis:

  • The radial mycelial growth of the fungus is measured in millimeters at regular intervals (e.g., 3, 5, and 7 days after inoculation) until the fungal growth in the control plate reaches the edge of the plate.

  • The percent inhibition of mycelial growth over the control is calculated using the following formula: Percent Inhibition = [(C - T) / C] x 100 Where: C = Average diameter of the mycelial colony in the control plate. T = Average diameter of the mycelial colony in the treated plate.

  • The EC50 (Effective Concentration to inhibit 50% of growth) value can be determined by probit analysis of the inhibition data across the range of concentrations.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (as applied for Ebselen)

This method, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document, is used to determine the minimum concentration of a fungicide that inhibits the visible growth of a fungus.

a. Preparation of Fungal Inoculum:

  • The Fusarium isolate is cultured on a suitable medium like PDA for several days to promote sporulation.

  • The conidia are harvested by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

  • The resulting suspension is filtered to remove hyphal fragments, and the conidial concentration is adjusted to a standard density (e.g., 1-5 x 10⁶ CFU/mL) using a hemocytometer.

b. Preparation of Microdilution Plates:

  • The test compound (e.g., ebselen) is dissolved in a solvent like DMSO to create a stock solution.

  • A series of two-fold dilutions of the fungicide are prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640.

  • Each well will contain a specific concentration of the fungicide. A growth control well (without fungicide) and a sterility control well (medium only) are also included.

c. Inoculation and Incubation:

  • The standardized fungal inoculum is diluted in the test medium, and a specific volume is added to each well of the microtiter plate (except the sterility control).

  • The plate is incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of the fungicide at which there is no visible growth of the fungus. This can be assessed visually or with the aid of a spectrophotometer[10][12].

Conclusion

This compound remains a relevant fungicide for its targeted action against Fusarium spp. as a seed treatment. However, the development of novel fungicides like strobilurins and ebselen offers alternative modes of action that are crucial for integrated pest management and for combating potential resistance to older fungicide classes. Strobilurins provide broad-spectrum control by inhibiting fungal respiration, while ebselen introduces a novel mechanism by targeting fungal autophagy.

The lack of direct comparative efficacy studies between this compound and these newer agents, particularly against Fusarium, highlights a knowledge gap. Such research would be invaluable for developing more effective and sustainable disease management strategies. The experimental protocols detailed in this guide provide a framework for conducting such comparative in vitro evaluations. Future research should focus on generating this head-to-head data to allow for a more definitive comparison of these fungicidal compounds.

References

Validating the Specificity of Fuberidazole's Antifungal Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agent Fuberidazole with other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the specificity and efficacy of this compound's antifungal action.

Executive Summary

This compound is a systemic fungicide belonging to the benzimidazole class.[1] Its primary mode of action is the inhibition of mitosis and cell division in fungi through the disruption of β-tubulin assembly.[1] This mechanism is shared with other benzimidazole fungicides such as benomyl and thiabendazole. Notably, this compound exhibits a specific action against Fusarium species, making it a targeted agent for controlling infections caused by this genus.[1] This guide presents available data on its antifungal spectrum and provides detailed experimental protocols for its validation.

Comparative Antifungal Activity

While extensive recent comparative data for this compound is limited in publicly available literature, historical studies indicate that the fungitoxic spectrum of this compound (historically referred to as Bay 33172) is identical to that of other benzimidazole fungicides like benomyl and thiabendazole. This suggests that the selective toxicity is determined by the core benzimidazole structure.

Table 1: General Antifungal Spectrum of Benzimidazole Fungicides

Fungal GroupRepresentative GeneraGeneral Sensitivity to Benzimidazoles
Ascomycota
FusariumSensitive
VerticilliumSensitive
BotrytisSensitive
PenicilliumVariable
AspergillusGenerally Resistant
Basidiomycota Ustilago, PucciniaGenerally Resistant
Oomycota Phytophthora, PythiumGenerally Resistant

Mechanism of Action: Targeting β-Tubulin

This compound, like other benzimidazoles, exerts its antifungal effect by binding to the β-tubulin protein, a key component of microtubules. Microtubules are essential for various cellular processes, including mitosis (cell division) and intracellular transport. By binding to β-tubulin, this compound inhibits its polymerization into microtubules. This disruption of the microtubule cytoskeleton leads to the arrest of the cell cycle in mitosis and ultimately results in fungal cell death.[2]

The specificity of benzimidazoles for fungal β-tubulin over mammalian β-tubulin is a critical factor in their selective toxicity. Resistance to benzimidazole fungicides in fungi, including Fusarium species, is often associated with point mutations in the β-tubulin gene, particularly at codons 198 and 200. These mutations alter the binding site of the fungicide, reducing its efficacy.

Diagram 1: this compound's Mechanism of Action

G This compound This compound BetaTubulin β-Tubulin Monomer This compound->BetaTubulin Binds to Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization BetaTubulin->Microtubule Polymerizes with α-Tubulin to form AlphaTubulin α-Tubulin Monomer AlphaTubulin->Microtubule Mitosis Mitosis (Cell Division) Microtubule->Mitosis Essential for FungalCellDeath Fungal Cell Death Mitosis->FungalCellDeath Arrest leads to G cluster_prep Preparation cluster_assay Assay AntifungalPrep Prepare Antifungal Stock Solutions PlatePrep Prepare Drug Dilution Plates AntifungalPrep->PlatePrep InoculumPrep Prepare Fungal Inoculum Inoculation Inoculate Plates InoculumPrep->Inoculation PlatePrep->Inoculation Incubation Incubate Plates Inoculation->Incubation ReadMIC Read MIC values Incubation->ReadMIC G BetaTubulin β-Tubulin LabeledLigand Labeled Ligand (Fluorescent/Radioactive) BetaTubulin->LabeledLigand Binds Signal High Signal LabeledLigand->Signal Generates This compound This compound (Unlabeled Competitor) This compound->BetaTubulin Competes for binding ReducedSignal Reduced Signal This compound->ReducedSignal Leads to

References

A Guide to Enhancing Reproducibility of Fuberidazole MIC Values Across Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The consistent and reliable determination of Minimum Inhibitory Concentration (MIC) values is paramount in antifungal drug development and research. However, achieving reproducibility of these values across different laboratories can be a significant challenge. This guide provides a framework for understanding the variables that can impact Fuberidazole MIC outcomes, offers a standardized experimental protocol to minimize variability, and presents a clear structure for reporting comparative data.

Understanding the Challenges of Reproducibility

The determination of in vitro antifungal susceptibility can be influenced by a variety of factors, leading to discrepancies in MIC values between laboratories.[1][2][3] Standardization of testing methodologies is crucial to ensure that results are comparable and reliable.[2][4][5] Key variables that can affect MIC outcomes include the composition of the growth medium, the size and preparation of the fungal inoculum, and incubation conditions such as temperature and duration.[1][3][6] Furthermore, the method of endpoint determination, whether visual or spectrophotometric, can introduce subjectivity and variability.[1][4]

To mitigate these challenges, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed standardized protocols for antifungal susceptibility testing.[1][2] Adherence to these established guidelines is a critical step toward achieving inter-laboratory agreement.

Factors Influencing this compound MIC Reproducibility

FactorDescriptionImpact on MICRecommendations for Standardization
Culture Medium The composition of the broth medium can significantly affect fungal growth and the activity of the antifungal agent.[3][7]Different media can lead to variations in MIC values, sometimes by several dilutions.[3]Use a standardized medium such as RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS.[4][8]
Inoculum Preparation The density and growth phase of the fungal inoculum are critical parameters.A higher inoculum size can lead to higher MIC values.[7]Prepare the inoculum from fresh, mature cultures and standardize the final concentration spectrophotometrically.
Incubation Time The duration of incubation before reading the results can influence the final MIC determination.Longer incubation times may lead to higher MICs, particularly with fungistatic agents that exhibit trailing growth.[4][6][7]A standardized incubation time of 48 hours is commonly recommended, though 24-hour readings can sometimes be appropriate for azoles.[8]
Incubation Temperature Temperature fluctuations can affect the growth rate of the fungus.Deviations from the optimal growth temperature can alter MIC results.[6]Maintain a constant incubation temperature of 35°C.[8]
Endpoint Reading The criteria used to determine the MIC endpoint (e.g., partial vs. complete inhibition of growth) is a major source of variability.Subjective visual readings can differ between technicians and laboratories. The definition of the endpoint (e.g., 50% or 90% inhibition) also impacts the result.[1][4]For azoles, the MIC is often defined as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[1] Spectrophotometric reading is recommended to reduce subjectivity.[4]
Quality Control Strains The use of well-characterized reference strains is essential for monitoring the accuracy and reproducibility of the testing procedure.[4][5]Failure to include and monitor QC strains makes it impossible to assess the validity of the obtained MIC data.Include standard quality control strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, in each test run.[8][9] The resulting MICs for these strains should fall within established reference ranges.[10][11]

Experimental Protocol: Standardized Broth Microdilution for this compound MIC

To promote the reproducibility of this compound MIC values, the following detailed broth microdilution protocol, adapted from established methodologies, is recommended.[6][12][13]

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

2. Preparation of Microdilution Plates:

  • Use sterile 96-well, flat-bottom microtiter plates.

  • Prepare a two-fold serial dilution of this compound in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS). The final volume in each well should be 100 µL.

  • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

3. Inoculum Preparation:

  • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, mature culture.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

4. Inoculation and Incubation:

  • Add 100 µL of the final inoculum to each well of the microdilution plate.

  • Incubate the plates at 35°C for 48 hours.

5. MIC Endpoint Determination:

  • Following incubation, determine the MIC. For benzimidazoles like this compound, which inhibit tubulin polymerization, the endpoint is typically the lowest concentration that causes a significant inhibition of growth.

  • For visual determination, the MIC is the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.

  • For spectrophotometric determination, read the optical density at a suitable wavelength and calculate the percentage of growth inhibition relative to the growth control. The MIC is the lowest concentration that achieves ≥50% inhibition.

6. Quality Control:

  • Concurrently test standard quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) to ensure the validity of the results.

Mandatory Visualizations

To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) plate Prepare Serial Dilutions in 96-Well Plate stock->plate inoculate Inoculate Plates plate->inoculate inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) inoculum->inoculate incubate Incubate at 35°C for 48 hours inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read mic Determine MIC (≥50% Inhibition) read->mic qc Validate with QC Strains mic->qc

Caption: A flowchart of the standardized broth microdilution method for determining this compound MIC.

This compound belongs to the benzimidazole class of fungicides.[14] Its primary mechanism of action involves the disruption of microtubule formation in fungal cells.[14]

signaling_pathway This compound Mechanism of Action This compound This compound beta_tubulin β-tubulin Subunit This compound->beta_tubulin Binds to beta_tubulin->inhibition alpha_tubulin α-tubulin Subunit dimer αβ-tubulin Dimer alpha_tubulin->dimer microtubule Microtubule Polymer dimer->microtubule Polymerization disruption Disruption of Mitotic Spindle microtubule->disruption inhibition->dimer Inhibits Polymerization cell_cycle Cell Cycle Arrest disruption->cell_cycle

Caption: The signaling pathway illustrating how this compound inhibits fungal cell division.

By adhering to a standardized protocol and understanding the critical factors that can influence MIC outcomes, researchers can significantly improve the reproducibility of this compound MIC values across different laboratories, leading to more reliable and comparable data in the field of antifungal research and development.

References

Comparative study of Fuberidazole degradation by different microbes

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Microbial Efficacy in the Bioremediation of the Benzimidazole Fungicide Fuberidazole, Supported by Experimental Data.

The widespread use of fungicides like this compound for crop protection has raised environmental concerns due to their potential persistence and toxicity. Bioremediation, utilizing microorganisms to break down such hazardous compounds, presents an eco-friendly and cost-effective solution. This guide provides a comparative study of the degradation of this compound by different microbial strains, presenting key performance data, detailed experimental protocols, and a proposed degradation pathway.

Comparative Degradation Performance

A study investigating the biotransformation of this compound utilized two bacterial strains, Xanthomonas citri (XC) and Pseudomonas syringae (PS), and three fungal strains, Aspergillus flavus (AF), Aspergillus niger (AN), and Penicillium chrysogenum (PC). The degradation efficiency of these microbes was monitored over 35 days in liquid cultures.

The results, summarized in the table below, highlight significant variations in the degradation capabilities of the tested microorganisms. Pseudomonas syringae and Penicillium chrysogenum demonstrated the highest potential for this compound bioremediation.[1][2][3]

Microbial StrainTypeDegradation (%) after 35 daysHalf-life (days)
Pseudomonas syringae (PS)Bacterium91%10.3
Penicillium chrysogenum (PC)Fungus86%10.6
Aspergillus niger (AN)Fungus59%11.0
Aspergillus flavus (AF)Fungus57%11.9
Xanthomonas citri (XC)Bacterium31%11.9

Data sourced from: Environmental Detoxification of Benzimidazole Fungicide this compound via Microbial Action in Liquid Cultures.[1][2][3]

The degradation of this compound by these microbial strains was found to follow first-order reaction kinetics.[1] The decreasing order of this compound degradation by these strains is as follows: PS (91%) > PC (86%) > AN (59%) > AF (57%) > XC (31%).[1][2][3]

Experimental Protocols

The following is a detailed methodology for the key experiments conducted to assess this compound degradation by the selected microbes.

1. Microbial Culture and Acclimatization: The bacterial and fungal strains were isolated from soil samples.[1][2] Pure cultures of each strain were maintained on appropriate nutrient agar plates. Prior to the degradation experiment, the strains were acclimatized to this compound by gradually exposing them to increasing concentrations of the fungicide in a liquid mineral salt medium.

2. Biodegradation Assay: Biotransformation experiments were conducted in liquid cultures.[1][2] A defined concentration of this compound was added to the mineral salt medium, which was then inoculated with the respective microbial strain. The cultures were incubated under controlled conditions of temperature and agitation for 35 days. A control sample without microbial inoculation was also maintained to account for any abiotic degradation.

3. Sample Extraction and Analysis: Aliquots of the culture medium were withdrawn at regular intervals. The remaining this compound and its metabolites were extracted from the medium using a suitable organic solvent. The concentration of this compound was quantified using UV-visible spectrophotometry and gas chromatography-mass spectrometry (GC-MS).[1][2] The degradation percentage was calculated by comparing the concentration of this compound in the inoculated samples with that in the control. The half-life of this compound for each microbial strain was calculated from the first-order degradation kinetics.

4. Metabolite Identification: The metabolites formed during the degradation of this compound were identified using GC-MS analysis. The mass spectra of the detected compounds were compared with the NIST mass spectral library to confirm their identity.[1] The major metabolites identified were Benzimidazole 2-carboxylic acid, Benzimidazole, and 1-(1H-benzimidazole-2-yl)ethanone.[1][2][3][4]

Visualizing the Degradation Process

Experimental Workflow

The following diagram illustrates the general workflow of the this compound biodegradation experiment.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_results Results microbe_isolation Microbe Isolation (Bacteria & Fungi) culture_prep Pure Culture Preparation microbe_isolation->culture_prep inoculation Inoculation into Liquid Medium culture_prep->inoculation fuberidazole_solution This compound Stock Solution fuberidazole_solution->inoculation incubation Incubation (35 days) inoculation->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction quantification GC-MS & UV-Vis Quantification extraction->quantification metabolite_id Metabolite Identification extraction->metabolite_id degradation_rate Degradation Rate Calculation quantification->degradation_rate pathway Pathway Proposal metabolite_id->pathway half_life Half-life Determination degradation_rate->half_life

Caption: Experimental workflow for the microbial degradation of this compound.

Proposed Degradation Pathway of this compound

Based on the identified metabolites, a plausible degradation pathway for this compound by the studied microorganisms is proposed. The initial steps likely involve the cleavage of the furan ring and subsequent modifications to the benzimidazole core.

degradation_pathway cluster_metabolites Metabolites cluster_products Further Degradation This compound This compound (C11H8N2O) Metabolite1 1-(1H-benzimidazole-2-yl)ethanone This compound->Metabolite1 Oxidation Metabolite2 Benzimidazole 2-carboxylic acid This compound->Metabolite2 Oxidative Cleavage Metabolite3 Benzimidazole Metabolite1->Metabolite3 Decarboxylation Metabolite2->Metabolite3 Decarboxylation RingCleavage Ring Cleavage & Mineralization Metabolite3->RingCleavage

Caption: Proposed metabolic pathway for this compound degradation.

References

Fuberidazole: A Comparative Efficacy Analysis Against Commercial Fungicide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of fuberidazole against other commercial fungicide formulations, with a focus on its primary application as a seed treatment for the control of Fusarium species in cereals. The information presented is supported by experimental data from scientific literature to assist in research and development decisions.

Overview of this compound

This compound is a systemic fungicide belonging to the benzimidazole class.[1] Its primary mode of action involves the inhibition of mitosis and cell division in fungi by disrupting the assembly of β-tubulin, a key component of the cytoskeleton.[1] This mechanism is characteristic of benzimidazole fungicides and is effective against a range of fungal pathogens. This compound is principally used as a seed treatment to combat seed-borne diseases, particularly those caused by Fusarium spp., such as seedling blight and head blight in cereals.[1]

Comparative Efficacy Data

The following tables summarize quantitative data from studies comparing the performance of this compound with other commercial fungicide formulations.

Table 1: Field Trial on Wheat Cultivars with Fusarium Infection

This table presents data from a field study that directly compared the effects of this compound and two other commercial seed treatments on the establishment and yield of wheat cultivars with varying levels of Fusarium seed infection.

Seed TreatmentActive Ingredient(s)Average Seedling Establishment (%)Relative Seedling Establishment (Untreated = 100%)
Untreated -77100
This compound This compound78101
Triazole + Imidazole Triadimenol + Imazalil7294
Carboxin + Thiram Carboxin + Thiram79103

Data adapted from a study on wheat cultivars with an average of 48% Fusarium infected seeds.[1]

Key Findings from the Field Trial:

  • In wheat lines with high Fusarium infection (average 48%), untreated seeds had a 9% to 23% lower establishment rate compared to lines with low infection (7%).[1]

  • This compound and Carboxin + Thiram treatments resulted in a slight improvement in seedling establishment compared to untreated seeds.[1]

  • The Triazole + Imidazole treatment showed a slight reduction in seedling establishment in this particular study.[1]

Mode of Action: Benzimidazole Fungicides

The fungicidal activity of this compound and other benzimidazoles is due to their ability to interfere with the mitotic spindle formation in fungal cells. This is achieved by binding to the β-tubulin protein, which prevents its polymerization into microtubules. The disruption of microtubule formation inhibits nuclear division, leading to the cessation of fungal growth and eventual cell death.

Benzimidazole Mode of Action cluster_fungal_cell Fungal Cell This compound This compound Beta_tubulin β-tubulin Subunits This compound->Beta_tubulin Binds to Microtubules Microtubule Assembly This compound->Microtubules Inhibits Beta_tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Nuclear_Division Nuclear Division Mitotic_Spindle->Nuclear_Division Fungal_Growth Fungal Growth Inhibition Nuclear_Division->Fungal_Growth Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Field Trial Protocol for Comparative Efficacy on Wheat
  • Objective: To evaluate the effect of different fungicide seed treatments on the establishment and yield of wheat cultivars with varying levels of Fusarium infection.[1]

  • Experimental Design: Field plots were established with paired seed lines of several wheat cultivars, each pair consisting of a line with a high level of Fusarium infection and a line with a low level of infection.

  • Treatments:

    • Untreated control

    • This compound (100 g/kg)

    • Triazole + Imidazole (150 g/kg triadimenol + 50 g/kg imazalil)

    • Carboxin + Thiram (200 g/L carboxin + 200 g/L thiram)

  • Data Collection:

    • Seedling Establishment: The number of emerged seedlings was counted at specific intervals after sowing (e.g., 23 and 34 days) to determine the establishment percentage.[1]

    • Yield: Grain yield was measured at harvest.

  • Pathogen Assessment: The level of Fusarium infection in the seed lots was determined prior to the trial.[1]

Summary and Conclusion

The available data from a direct comparative field trial indicates that this compound provides a level of control against seed-borne Fusarium in wheat that is comparable to or slightly better than some other commercial seed treatments in terms of seedling establishment.[1] Specifically, under high Fusarium pressure, this compound treatment resulted in a marginal improvement in seedling establishment over untreated seeds.[1]

It is important to note that the efficacy of any fungicide can be influenced by various factors, including the specific fungal species and strain, the level of infection, environmental conditions, and the crop variety. Therefore, the selection of a fungicide should be based on a comprehensive evaluation of these factors. This guide provides a summary of the available comparative data on this compound to aid in this evaluation process. Further research involving a broader range of commercial fungicides and field conditions would be beneficial for a more comprehensive understanding of this compound's relative performance.

References

Bridging the Gap: Validating In Vitro Fungicidal Activity of Fuberidazole with In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and pesticide development, the validation of in vitro results through in vivo studies is a critical step in establishing the real-world efficacy and safety of a compound. This guide provides a comparative overview of the available in vitro experimental data for the benzimidazole fungicide, Fuberidazole, and discusses its in vivo applications.

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative results from in vitro studies on this compound's fungicidal activity and biodegradation.

Table 1: In Vitro Fungicidal Activity of this compound against Botrytis cinerea

Treatment ConditionConcentrationIncubation TimeGrowth Inhibition Rate
This compound alone10-200 µM72 hIncreasing inhibition
CB7/CB8-bound this compoundNot specified72 hAt least 3 times greater than this compound alone

Data from a study on the enhancement of this compound's fungicidal activity by cucurbiturils (CB). The study demonstrated a synergistic effect when this compound was combined with CB7 or CB8 macromolecules.[5]

Table 2: In Vitro Biodegradation of this compound by Microbial Strains

Microbial StrainIncubation TimeBiodegradation PercentageHalf-life (days)
Pseudomonas syringae (PS)35 days91%10.3
Penicillium chrysogenum (PC)35 days86%10.6
Aspergillus niger (AN)35 days59%11.0
Aspergillus flavus (AF)35 days57%11.9
Xanthomonas citri (XC)35 days31%11.9

This study highlights the potential for microbial degradation of this compound in the environment. The research was conducted in vitro, with the authors noting the need for further in vivo experiments in soil.[6]

Table 3: In Vitro Anticancer Activity of Novel this compound Derivatives against Hypoxic Cancer Cells

CompoundEffect on Cell ViabilityDNA Damage (H2AX phosphorylation)
5a, 5c, 5d, 5e, 5g, 5h, 5i, 5mPromising cytotoxicityVaried; 5m showed 1.5-fold increase vs. control

This research explored the potential of new this compound derivatives as anticancer agents in an in vitro model of hypoxic cancer cells. Further in vivo studies would be required to validate these findings.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key in vitro studies cited.

In Vitro Fungicidal Activity Assay against Botrytis cinerea
  • Host-Guest Complex Formation: this compound (FBZ) is characterized in pure water using UV-vis spectrophotometric and NMR techniques to study its interaction with cucurbituril (CB) macromolecules.

  • In Vitro Application: The host-guest complexes are tested against Botrytis cinerea at a pH of 5.5 in pure water.

  • Growth Inhibition Assessment: The growth of B. cinerea is monitored and compared between treatments with this compound alone, this compound complexed with CB5, CB7, or CB8, and empty CB hosts as controls. The inhibition of fungal growth is measured to determine the efficacy of the different formulations.[8][9]

In Vitro Biodegradation Assay
  • Microbial Strain Culture: Pure bacterial and fungal strains, including Pseudomonas syringae and Penicillium chrysogenum, are cultured.

  • Biotransformation Experiment: The cultured microbial cells are utilized to evaluate their potential to biodegrade this compound in a liquid medium.

  • Analysis and Quantification: The degradation of this compound and the formation of its metabolites are analyzed and quantified over 35 days using gas chromatography-mass spectrometry (GC-MS) and UV-visible spectrophotometry.[6][10]

From Laboratory to Field: A Conceptual Workflow

The following diagram illustrates the typical workflow for validating in vitro findings with in vivo studies, a process that remains to be fully documented for this compound in publicly accessible literature.

Conceptual workflow from in vitro to in vivo studies.

Mechanism of Action: A Molecular Target

This compound's fungicidal activity stems from its ability to interfere with microtubule formation, a critical process for cell division in fungi. The diagram below illustrates this signaling pathway.

G This compound This compound beta_tubulin β-tubulin This compound->beta_tubulin Binds to microtubule_assembly Microtubule Assembly beta_tubulin->microtubule_assembly Inhibits polymerization mitotic_spindle Mitotic Spindle Formation microtubule_assembly->mitotic_spindle Leads to cell_division Cell Division mitotic_spindle->cell_division Disrupts fungal_growth_inhibition Fungal Growth Inhibition cell_division->fungal_growth_inhibition Prevents

Signaling pathway of this compound's fungicidal action.

Discussion and Future Directions

The available literature provides a solid foundation for the in vitro fungicidal and biodegradable properties of this compound. The synergistic effects with cucurbiturils and the anticancer potential of its derivatives are promising areas for further research. However, a significant gap exists in the form of direct in vivo validation of these specific in vitro findings.

To provide a more complete picture of this compound's performance, future research should focus on:

  • In Vivo Efficacy Trials: Conducting field trials with this compound as the sole active ingredient to quantify its efficacy against specific fungal pathogens on various crops.

  • Toxicological and Pharmacokinetic Studies: Performing in vivo studies in animal models to determine the safety profile and metabolic fate of this compound, which would be crucial for validating any potential therapeutic applications, such as the anticancer properties of its derivatives.

  • Environmental Fate Studies: Building upon the in vitro biodegradation data by conducting in-soil experiments to understand the persistence and degradation of this compound under real-world environmental conditions.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the environmental impact of Fuberidazole and other selected fungicides from the benzimidazole and azole classes. The information presented is intended to support research, risk assessment, and the development of environmentally safer fungicides. The data has been compiled from a range of scholarly articles, regulatory assessments, and scientific databases.

Overview of Compared Fungicides

This analysis focuses on this compound, a benzimidazole fungicide, and compares its environmental footprint with other widely used fungicides from the same chemical class (Carbendazim, Benomyl, Thiabendazole) and the azole class (Tebuconazole, Propiconazole).

  • Benzimidazoles: This class of fungicides, including this compound, Carbendazim, Benomyl, and Thiabendazole, acts by inhibiting the assembly of β-tubulin, a crucial protein for microtubule formation in fungal cells. This disruption of the cytoskeleton interferes with cell division and other vital cellular processes[1][2].

  • Azoles: Azole fungicides, such as Tebuconazole and Propiconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes. Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth[3][4].

Quantitative Comparison of Environmental Impact

The following tables summarize key environmental parameters for this compound and the selected related fungicides. These parameters are critical for assessing the potential environmental risk associated with their use.

Table 1: Ecotoxicity to Non-Target Organisms
FungicideChemical ClassFish (96h LC50, mg/L)Aquatic Invertebrates (48h EC50, mg/L)Algae (72h EC50, mg/L)Earthworm (14d LC50, mg/kg soil)Avian (Acute Oral LD50, mg/kg bw)
This compound BenzimidazoleModerate Toxicity (Value not specified)[2]Moderate Toxicity (Value not specified)[2]Data not availableModerate Toxicity (Value not specified)[2]Moderate Toxicity (Value not specified)[2]
Carbendazim Benzimidazole0.007 (Rainbow trout)[1]0.087 (Daphnia magna)[1]0.34 - 419 (Species dependent)[1]>1000[5]>2250 (Bobwhite quail)[1]
Benomyl Benzimidazole0.05 - 14 (Species dependent)[6]Moderately Toxic[7]Data not availableToxic[8]>10,000 (Dietary LC50, ppm)[6]
Thiabendazole BenzimidazoleLow Toxicity[9]Data not availableData not available~0.02 (per worm)[9]Data not available
Tebuconazole AzoleHighly Toxic (Value varies with species)[10][11]Data not availableData not availableData not availableData not available
Propiconazole Azole11.3 (Procypris merus)[12]Moderately Toxic[2]Data not availableModerately Toxic[2]Data not available

Note: A lack of specific numerical data for this compound in publicly available literature is a significant data gap.

Table 2: Environmental Fate and Persistence
FungicideChemical ClassSoil Half-life (DT50, days)Water Half-life (days)Soil Organic Carbon Partition Coefficient (Koc, mL/g)Bioaccumulation Factor (BCF)
This compound Benzimidazole88.7 (medium persistence)[1][13]Data not availableMedium sorptive capacity[13]Potential for bioaccumulation[1][14]
Carbendazim Benzimidazole90 - 180 (turf), 180 - 360 (bare soil)[15]60 (aerobic), 750 (anaerobic)[15]1000 - 3600[15]27 (Bluegill sunfish)[15]
Benomyl Benzimidazole180 - 360 (bare soil)[6]Rapidly converts to Carbendazim (Half-life of Carbendazim is 2 months)[6]Strongly bound to soil[16]159 - 460 (Species dependent)[16]
Thiabendazole Benzimidazole403 (highly persistent)[9]Stable in aqueous suspension[9]Binds strongly to soil[9]87 (Fish)[9]
Tebuconazole Azole>365 (very persistent)[10]Stable to hydrolysis and photolysis[10]764 - 1318[17]Data not available
Propiconazole AzoleModerately Persistent[2]Data not availableData not available0.66 - 27.08 (Grass carp)[12]

Experimental Protocols

The ecotoxicity and environmental fate data presented in this guide are typically generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experiments.

Aquatic Ecotoxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test evaluates the acute toxicity of a substance to fish.[8][15][16][18]

    • Principle: Fish are exposed to the test substance for a 96-hour period under static, semi-static, or flow-through conditions.

    • Test Organisms: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Fathead minnow (Pimephales promelas).

    • Procedure: A range of at least five concentrations of the test substance is used. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

    • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to aquatic invertebrates.[19][20][21][22][23]

    • Principle: Young daphnids (typically Daphnia magna), less than 24 hours old, are exposed to the test substance for 48 hours.

    • Procedure: The test is conducted in a static or semi-static system with at least five concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • Endpoint: The main endpoint is the median effective concentration (EC50), which is the concentration that immobilizes 50% of the daphnids.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae.[7][24][25][26][27]

    • Principle: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to a range of concentrations of the test substance over a 72-hour period.

    • Procedure: The growth of the algae is monitored by measuring cell density or a surrogate parameter like chlorophyll fluorescence.

    • Endpoint: The EC50 is determined based on the inhibition of growth rate or yield compared to a control.

Terrestrial Ecotoxicity Testing
  • Earthworm, Reproduction Test (OECD 222): This test assesses the sublethal effects of chemicals on the reproductive output of earthworms.[9][10][28][29][30]

    • Principle: Adult earthworms (Eisenia fetida or Eisenia andrei) are exposed to a range of concentrations of the test substance mixed into an artificial soil for 28 days.

    • Procedure: After the 28-day exposure period, the adult worms are removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons. The number of juvenile worms is then counted. Adult mortality and changes in biomass are also assessed.

    • Endpoint: The primary endpoints are the No-Observed-Effect Concentration (NOEC) and the ECx (the concentration causing an x% effect) for reproduction. A 14-day LC50 for adult mortality can also be determined.

Environmental Fate Testing
  • Soil Half-life (DT50) Determination: This parameter is crucial for assessing the persistence of a fungicide in the terrestrial environment.

    • Principle: The degradation of the fungicide is studied in different soil types under controlled laboratory conditions (e.g., temperature, moisture).

    • Procedure: The fungicide is applied to soil samples, which are then incubated. Samples are taken at regular intervals and analyzed for the concentration of the parent compound.

    • Endpoint: The DT50 (time for 50% dissipation) is calculated from the degradation curve, often using first-order kinetics.

Visualization of Fungal and Non-Target Organism Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mode of action of benzimidazole and azole fungicides, their potential impact on non-target organisms, and a typical experimental workflow for environmental risk assessment.

Benzimidazole_Mode_of_Action cluster_fungus Fungal Cell cluster_nontarget Non-Target Eukaryotic Cell This compound This compound Beta_tubulin Beta_tubulin This compound->Beta_tubulin Binds to Microtubule_Assembly Microtubule_Assembly This compound->Microtubule_Assembly Inhibits NonTarget_Beta_tubulin Beta-tubulin This compound->NonTarget_Beta_tubulin Potential Binding Beta_tubulin->Microtubule_Assembly Required for Cell_Division Cell_Division Microtubule_Assembly->Cell_Division Essential for Inhibition Inhibition Inhibition->Cell_Division Disruption of NonTarget_Microtubule Microtubule Assembly NonTarget_Beta_tubulin->NonTarget_Microtubule Required for NonTarget_Cell_Function Cellular Functions (e.g., cell division, transport) NonTarget_Microtubule->NonTarget_Cell_Function Crucial for

Caption: Mode of action of this compound and other benzimidazole fungicides.

Azole_Mode_of_Action cluster_fungus Fungal Cell cluster_nontarget Non-Target Organism (e.g., Vertebrate) Azole_Fungicide Tebuconazole/ Propiconazole CYP51 Lanosterol 14α-demethylase (CYP51) Azole_Fungicide->CYP51 Inhibits NonTarget_CYP Cytochrome P450 Enzymes (e.g., involved in steroidogenesis) Azole_Fungicide->NonTarget_CYP Potential Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Inhibition Inhibition Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Inhibition->Ergosterol_Biosynthesis Disruption of Hormone_Synthesis Hormone Synthesis NonTarget_CYP->Hormone_Synthesis Catalyzes Endocrine_Disruption Potential Endocrine Disruption Hormone_Synthesis->Endocrine_Disruption Leads to

Caption: Mode of action of azole fungicides and potential non-target effects.

Experimental_Workflow Start Start: Fungicide Risk Assessment Tier1 Tier 1: Base Data Set Start->Tier1 PhysChem Physicochemical Properties Tier1->PhysChem Acute_Tox Acute Ecotoxicity Screening (Fish, Daphnia, Algae) Tier1->Acute_Tox Persistence Degradation & Persistence (Soil, Water) Tier1->Persistence Decision1 Risk Identified? PhysChem->Decision1 Acute_Tox->Decision1 Persistence->Decision1 Tier2 Tier 2: Higher-Tier Studies Decision1->Tier2 Yes RA_Report Risk Assessment Report Decision1->RA_Report No Chronic_Tox Chronic & Reproductive Toxicity (Fish, Daphnia, Earthworm) Tier2->Chronic_Tox Field_Studies Field Dissipation Studies Tier2->Field_Studies Bioaccumulation Bioaccumulation Studies Tier2->Bioaccumulation Decision2 Acceptable Risk? Chronic_Tox->Decision2 Field_Studies->Decision2 Bioaccumulation->Decision2 Decision2->Tier2 No, further refinement needed Decision2->RA_Report Yes Stop End: Regulatory Decision RA_Report->Stop

Caption: Tiered experimental workflow for fungicide environmental risk assessment.

Conclusion

This comparative analysis highlights the environmental profiles of this compound and related benzimidazole and azole fungicides. While sharing a common mode of action with other benzimidazoles, there is a notable lack of publicly available, quantitative ecotoxicity data for this compound compared to its counterparts. The benzimidazole class, in general, exhibits varying degrees of persistence in soil, with Thiabendazole being particularly persistent. Carbendazim and Benomyl show significant toxicity to aquatic organisms.

The azole fungicides, Tebuconazole and Propiconazole, are characterized by their high persistence and potential for endocrine disruption in non-target organisms due to their interaction with cytochrome P450 enzymes.

For a more complete and robust comparative risk assessment, further research is needed to generate comprehensive ecotoxicity and environmental fate data for this compound. This will enable a more direct and quantitative comparison with other fungicides and support the development of more environmentally benign crop protection strategies. Researchers are encouraged to follow standardized testing guidelines, such as those provided by the OECD, to ensure data quality and comparability.

References

Safety Operating Guide

Fuberidazole: A Comprehensive Guide to Proper Laboratory Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of fuberidazole, a benzimidazole-based fungicide. Following these guidelines will ensure the safety of laboratory personnel and minimize environmental impact, reinforcing your institution's commitment to responsible chemical handling.

Immediate Safety and Handling Precautions

This compound is a crystalline powder classified as moderately toxic.[1] It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2][3] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1][4] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.[5] All work with this compound powder should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₁H₈N₂O
Molar Mass184.19 g/mol
Melting Point285°C (decomposes)
UN Number2811
Oral Lethal Dose (Human)0.5-5 g/kg (probable)[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste is critical. Under no circumstances should this chemical be disposed of down the drain.[6][7] The following steps outline the approved disposal process for this compound and contaminated materials.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Establish a dedicated, properly labeled hazardous waste container for all this compound-contaminated waste. The container must be made of a compatible material (e.g., a high-density polyethylene drum) and have a secure, tight-fitting lid.[7][8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "this compound," and the relevant hazard pictograms (e.g., toxic, environmentally hazardous).[9]

  • Waste Types: This container should be used for:

    • Unused or expired this compound powder.

    • Contaminated lab supplies such as gloves, weighing paper, and pipette tips.

    • Empty this compound containers, which should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol), with the rinsate collected as hazardous waste. The rinsed container can then be disposed of as solid waste after defacing the label.[8]

    • Spill cleanup materials.

Step 2: Spill Management

In the event of a this compound spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.[1]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including a respirator if the powder is airborne.[4]

  • Containment:

    • Dry Spills: Gently cover the spill with an absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[1][4] Do not use water.

    • Liquid Spills (Solutions): Create a dike around the spill using an absorbent material to prevent it from spreading.[1]

  • Cleanup:

    • Carefully sweep or scoop the absorbed material into the designated this compound hazardous waste container.[1][5]

    • Use a damp cloth to wipe the spill area, working from the outside in. Place the cloth in the waste container.

  • Decontamination: Decontaminate the area with a detergent and water solution, collecting the cleaning solution as hazardous waste.

Step 3: Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2][8]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[2] Provide them with the Safety Data Sheet (SDS) for this compound.

Experimental Protocols

Biodegradation of this compound in Liquid Cultures

  • Objective: To assess the potential of various microbial strains to degrade this compound.

  • Methodology:

    • Pure bacterial and fungal strains (e.g., Pseudomonas syringae, Penicillium chrysogenum) are cultured in a mineral salt medium.[2][10]

    • This compound is introduced into the liquid cultures as the sole carbon source.[10]

    • The cultures are incubated for a set period (e.g., 35 days).[2][10]

    • Samples are periodically extracted and analyzed using gas chromatography-mass spectrometry (GC-MS) and UV-visible spectrophotometry to quantify the degradation of this compound and identify metabolites.[2][10]

  • Results: Studies have shown that certain microbes can significantly degrade this compound over time, with Pseudomonas syringae degrading up to 91% in 35 days.[2][10] The primary degradation products identified include Benzimidazole 2-carboxylic acid, Benzimidazole, and 1-(1H-benzimidazole-2-yl)ethanone.[2][10]

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound waste, the following workflow diagram has been generated.

FuberidazoleDisposal cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Unused this compound D Designated & Labeled Hazardous Waste Container A->D B Contaminated Labware (Gloves, Tips, etc.) B->D C Spill Cleanup Material C->D E Secure Satellite Accumulation Area D->E Seal Container F Licensed Waste Management Contractor E->F Scheduled Pickup

Caption: this compound Waste Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fuberidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fuberidazole, a fungicide that requires careful management due to its potential health hazards. Adherence to these protocols is critical for minimizing exposure risks and ensuring responsible disposal.

This compound is classified as harmful if swallowed, may cause an allergic skin reaction, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is necessary when working with this compound. The following table summarizes the required PPE, and the subsequent sections provide detailed operational procedures.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's specifications for chemical compatibility.
Body Protection Lab Coat/CoverallsLong-sleeved lab coat or chemical-resistant coveralls.
Eye & Face Protection Safety Glasses/Goggles & Face ShieldSafety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.
Respiratory Protection RespiratorAn air-purifying respirator with appropriate cartridges should be used when handling the powder form or when engineering controls are insufficient. For emergencies, a supplied-air respirator may be necessary.[3]

Procedural Guidance: Step-by-Step Handling and Disposal

1. Preparation and Donning PPE:

  • Pre-operational Check: Before entering the designated handling area, ensure all necessary PPE is available and in good condition. Check for any defects in gloves, coveralls, and respiratory equipment.

  • Hand Washing: Thoroughly wash and dry hands before donning any PPE.

  • Donning Sequence:

    • Put on the lab coat or coveralls.

    • Put on the respirator, ensuring a proper fit and seal.

    • Put on eye and face protection.

    • Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

2. Safe Handling of this compound:

  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoiding Contamination: Do not eat, drink, or smoke in the handling area.[2] Avoid contact with skin and eyes.[4]

  • Spill Management:

    • Minor Spills: For small dry spills, carefully place the material into a clean, dry, and labeled container using a clean shovel.[1][3] For small liquid spills, absorb with sand or another non-combustible absorbent material and place it into a labeled container for disposal.[1][3]

    • Major Spills: In case of a large spill, evacuate the area and follow emergency procedures. Emergency personnel should wear appropriate protective clothing and respiratory equipment.[3]

3. Doffing PPE and Decontamination:

  • Doffing Sequence:

    • Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

    • Remove the lab coat or coveralls, turning it inside out as it is removed.

    • Remove face and eye protection.

    • Remove the respirator.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.

4. Disposal Plan:

  • Waste Segregation: All disposable PPE (gloves, etc.) and materials contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. One recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations. Contact your institution's environmental health and safety department for specific guidance.

Experimental Workflow for Safe this compound Handling

The following diagram illustrates the logical workflow for safely handling and disposing of this compound in a laboratory setting.

Fuberidazole_Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Doffing cluster_disposal Disposal A Conduct Pre-operational Check of PPE B Wash Hands A->B C Don PPE in Correct Sequence B->C D Handle this compound in Fume Hood C->D E Follow Safe Work Practices D->E F Manage Spills Immediately D->F G Doff PPE in Correct Sequence E->G I Segregate Contaminated Waste F->I H Wash Hands Thoroughly G->H J Dispose of as Hazardous Waste I->J

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.